Adefovir-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPKOOSCJHTBAH-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Adefovir-d4: A Technical Guide on the Mechanism of Action
Introduction
This document provides a comprehensive technical overview of the mechanism of action of Adefovir. It is important to note that "Adefovir-d4" refers to a deuterated isotopologue of Adefovir. In drug development and pharmacology, deuterated compounds are frequently used as internal standards for analytical studies or to intentionally modify the pharmacokinetic profile of a drug through the kinetic isotope effect. The core mechanism of action at the molecular level, however, is expected to be identical to that of the non-deuterated parent compound, Adefovir. Therefore, this guide will focus on the well-established mechanism of Adefovir.
Adefovir is an acyclic nucleotide analog of adenosine monophosphate.[1] It is primarily used as an antiviral agent for the treatment of chronic Hepatitis B virus (HBV) infection.[2][3] The drug is administered orally as a prodrug, Adefovir Dipivoxil, to enhance its bioavailability.[2][4]
I. Prodrug Activation and Intracellular Phosphorylation
Adefovir's journey to becoming an active antiviral agent begins with its prodrug form, Adefovir Dipivoxil.
-
Oral Administration and Absorption : Adefovir Dipivoxil is administered orally.[2] The dipivoxil moiety increases its lipophilicity, facilitating absorption.
-
Hydrolysis to Adefovir : Following absorption, cellular esterases rapidly hydrolyze the pivaloyloxymethyl (dipivoxil) groups, releasing the active parent molecule, Adefovir, into the systemic circulation.[5][6]
-
Intracellular Phosphorylation : Once inside the host cells (primarily hepatocytes), Adefovir undergoes two consecutive phosphorylation steps, catalyzed by cellular kinases. This process converts Adefovir monophosphate into its pharmacologically active metabolite, Adefovir Diphosphate.[1][6][7]
II. Molecular Mechanism of Antiviral Action
The active metabolite, Adefovir Diphosphate, is the key effector molecule that inhibits HBV replication. Its mechanism is twofold: competitive inhibition of the viral polymerase and chain termination of the viral DNA.
-
Competitive Inhibition : Adefovir Diphosphate is a structural analog of the natural substrate, deoxyadenosine triphosphate (dATP).[6][7] It competes with dATP for the active site of the HBV DNA polymerase (which also functions as a reverse transcriptase).[7][8]
-
Incorporation and DNA Chain Termination : Once Adefovir Diphosphate is incorporated into the nascent viral DNA strand, it causes obligatory chain termination.[1][5][6] This is because Adefovir is an acyclic nucleotide analog, lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA elongation.[6]
This dual action effectively stops the replication of the HBV genome, reducing the viral load in the patient.[6]
III. Selectivity and Potency
Adefovir exhibits selective activity against the viral polymerase. Adefovir Diphosphate is a weak inhibitor of human DNA polymerases α and γ, which contributes to its relatively favorable safety profile at the therapeutic dose of 10 mg/day.[7]
| Parameter | Target Enzyme | Value | Reference |
| Ki (Inhibition Constant) | HBV DNA Polymerase | 0.1 µM | [4][7] |
| Ki (Inhibition Constant) | Human DNA Polymerase α | 1.18 µM | [7] |
| Ki (Inhibition Constant) | Human DNA Polymerase γ | 0.97 µM | [7] |
| IC50 (Inhibitory Concentration) | HBV DNA Synthesis (in vitro) | 0.2 to 2.5 µM | [7] |
Table 1: Quantitative Inhibitory Activity of Adefovir Diphosphate.
| Parameter | Value | Conditions | Reference |
| Oral Bioavailability | ~59% | From 10 mg Adefovir Dipivoxil | [4][7] |
| Cmax (Peak Plasma Conc.) | 18.4 ± 6.26 ng/mL | Single 10 mg oral dose | [4][7] |
| Tmax (Time to Peak Conc.) | 0.58 - 4 hours | Single 10 mg oral dose | [4][7] |
| Terminal Elimination Half-life | 7.48 ± 1.65 hours | - | [7] |
| Intracellular Half-life (Adefovir-DP) | 10 - 48 hours | In various hepatic cell lines | [9] |
Table 2: Pharmacokinetic Parameters of Adefovir.
IV. Experimental Protocols
Detailed experimental protocols are proprietary to the developing laboratories. However, the determination of the mechanism of action and efficacy relies on established methodologies in virology and pharmacology.
1. In Vitro Antiviral Activity Assay
This type of assay is used to determine the IC50 value of the compound against HBV.
-
Objective : To measure the concentration of Adefovir that inhibits 50% of viral DNA synthesis.
-
Methodology :
-
Cell Culture : Human hepatoma cell lines (e.g., HepG2, Huh-7) that are stably transfected with the HBV genome are cultured.[9]
-
Drug Treatment : Cells are incubated with varying concentrations of Adefovir for a defined period (e.g., several days).
-
Viral DNA Extraction : After incubation, intracellular HBV DNA is extracted from the cells.
-
Quantification : HBV DNA levels are quantified using methods like Southern blot or quantitative PCR (qPCR).
-
Data Analysis : The drug concentration that causes a 50% reduction in HBV DNA levels compared to an untreated control is calculated as the IC50.
-
2. Enzyme Inhibition Assay
This assay is crucial for determining the inhibition constant (Ki) against viral and human polymerases.
-
Objective : To quantify the inhibitory potency of Adefovir Diphosphate on purified DNA polymerases.
-
Methodology :
-
Enzyme Preparation : Recombinant HBV DNA polymerase and human DNA polymerases (α, γ) are purified.
-
Reaction Mixture : A reaction is set up containing the purified enzyme, a DNA template-primer, radiolabeled or fluorescently tagged dNTPs (including dATP), and varying concentrations of the inhibitor (Adefovir Diphosphate).
-
Incubation : The reaction is allowed to proceed for a specific time at an optimal temperature.
-
Measurement : The amount of newly synthesized DNA is measured by quantifying the incorporation of the labeled dNTPs.
-
Data Analysis : Kinetic data are fitted to enzyme inhibition models (e.g., Michaelis-Menten) to calculate the Ki value, which reflects the binding affinity of the inhibitor to the enzyme.
-
V. Clinical Efficacy
Clinical trials have demonstrated the efficacy of Adefovir Dipivoxil in treating chronic hepatitis B. In a Phase III study involving patients with HBeAg-negative chronic HBV, 48 weeks of treatment with 10 mg of Adefovir Dipivoxil resulted in significant improvements in liver histology in 64% of patients, compared to 33% in the placebo group.[10] Another study reported a mean reduction in serum HBV DNA of 3.57 log10 copies/mL for the Adefovir group versus 0.98 for placebo.[3] These clinical outcomes are a direct result of the molecular mechanism of action described herein.
References
- 1. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Adefovir - Wikipedia [en.wikipedia.org]
- 3. clinician.com [clinician.com]
- 4. Adefovir Dipivoxil | C20H32N5O8P | CID 60871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gilead.com [gilead.com]
Physicochemical Properties of Adefovir-d4: An In-depth Technical Guide
This guide provides a comprehensive overview of the core physicochemical properties of Adefovir-d4, a deuterated analog of the antiviral drug Adefovir. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences. This document details the chemical identity, physical characteristics, and biological interactions of this compound, supported by experimental protocols and pathway visualizations.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Adefovir, an acyclic nucleotide analog of adenosine monophosphate. The deuterium labeling makes it a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry.[1][2] The fundamental physicochemical properties of this compound are summarized below. It is important to note that the physicochemical properties of this compound are expected to be very similar to those of the non-deuterated Adefovir due to the nature of deuterium substitution.
General Properties
| Property | Value | Source(s) |
| Formal Name | P-[[2-(6-amino-9H-purin-9-yl)ethoxy-1,1,2,2-d4]methyl]-phosphonic acid | [2] |
| Synonyms | PMEA-d4, GS-0393-d4 | [1][2] |
| Physical Form | Solid | [2] |
| Purity | ≥99% deuterated forms (d1-d4) | [2] |
Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈D₄N₅O₄P | [2][3] |
| Molecular Weight | 277.21 g/mol | [3] |
| Chemical Structure |
|
Physicochemical Data
The following table includes data for Adefovir and its prodrug, Adefovir Dipivoxil, which provide insights into the expected properties of this compound.
| Parameter | Value | Compound | Source(s) |
| Melting Point | >250 °C | Adefovir | [4] |
| pKa | pKa1: 2.0, pKa2: 6.8 (at 25°C) | Adefovir | |
| Aqueous Solubility | 19 mg/mL (pH 2.0) | Adefovir Dipivoxil | [5][6] |
| 0.4 mg/mL (pH 7.2) | Adefovir Dipivoxil | [5][6] | |
| Organic Solubility | Soluble in DMSO | This compound | [7] |
| LogP | 1.91 | Adefovir Dipivoxil | [5][6] |
Experimental Protocols
This section outlines the general methodologies for determining key physicochemical parameters such as solubility and pKa, which are critical for the characterization of active pharmaceutical ingredients (APIs) like this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Methodology:
-
Preparation: An excess amount of this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) to cover the physiological range.[1][8]
-
Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 37 ± 1 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[8]
-
Sample Processing: After equilibration, the suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Data Analysis: The experiment is performed in triplicate for each pH, and the average solubility is reported.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water. If solubility is limited, a co-solvent system (e.g., water-methanol) may be used, and the aqueous pKa is extrapolated.[10]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode.[11]
-
Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa value corresponds to the pH at the half-equivalence point. The titration is typically repeated multiple times to ensure reproducibility.[10][11]
Mechanism of Action and Biological Pathways
Adefovir is a prodrug that requires intracellular activation to exert its antiviral effect against the Hepatitis B virus (HBV).
Antiviral Mechanism of Action
Adefovir dipivoxil is the orally administered prodrug, which is rapidly converted to Adefovir.[6] In the host cell, Adefovir is phosphorylated by cellular kinases to its active form, Adefovir diphosphate. This active metabolite then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA chain by the HBV DNA polymerase (a reverse transcriptase).[6][11] Once incorporated, it causes chain termination, thus halting viral replication.[6]
Caption: Intracellular activation and mechanism of action of Adefovir.
Renal Clearance Pathway
Adefovir is primarily excreted through the kidneys via a combination of glomerular filtration and active tubular secretion. The active secretion into the renal proximal tubule cells is mediated by organic anion transporters (OAT1 and OAT3) on the basolateral membrane. The efflux from these cells into the urine is controlled by the multidrug resistance-associated protein 4 (MRP4) on the apical membrane.
Caption: Renal clearance pathway of Adefovir via tubular secretion.
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and protocols are essential for its application in research and development, particularly in areas requiring precise quantification and understanding of its biological fate.
References
- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DailyMed - ADEFOVIR DIPIVOXIL tablet [dailymed.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. caymanchem.com [caymanchem.com]
- 8. who.int [who.int]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. medwinpublishers.com [medwinpublishers.com]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-depth Technical Guide on the Stability and Storage of Adefovir-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Adefovir-d4, a deuterated analog of the antiviral agent Adefovir. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Introduction to this compound
This compound is a stable isotope-labeled version of Adefovir, an adenosine monophosphate analog. It is primarily utilized as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS for the determination of Adefovir in biological matrices.[1] The deuterium labeling offers a distinct mass signature, facilitating accurate quantification in pharmacokinetic and metabolic studies.[1] Understanding the stability and appropriate storage of this compound is critical to ensure its integrity and the reliability of experimental results.
Recommended Storage Conditions
To maintain its chemical and isotopic purity, this compound requires specific storage conditions. These recommendations are crucial for preventing degradation and ensuring the long-term viability of the compound for research purposes.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Conditions | Additional Notes |
| Solid (Powder) | 4°C | Protect from light | N/A |
| In Solvent | -80°C | Protect from light | Recommended for up to 6 months |
| In Solvent | -20°C | Protect from light | Recommended for up to 1 month |
Source: MedChemExpress.[1]
It is imperative to adhere to these storage guidelines to minimize the risk of degradation, which could compromise the accuracy of its use as an internal standard.
Chemical Stability and Degradation
The stability of Adefovir and its analogs is influenced by several factors, including pH, temperature, and the presence of hydrolytic enzymes. While specific stability data for this compound is not extensively published, the degradation pathways of the parent compound, Adefovir, and its prodrug, Adefovir dipivoxil, provide valuable insights.
Forced degradation studies on Adefovir dipivoxil have been conducted under various stress conditions, including acidic, basic, and oxidative environments.[2][3] These studies are essential for developing stability-indicating analytical methods.
3.1. pH-Dependent Hydrolysis
Kinetic studies on prodrugs of Adefovir have shown that their decomposition follows pseudo-first-order kinetics.[4][5] The hydrolysis rates are pH-dependent, with degradation occurring through cleavage of the ester bonds.[4][5] For instance, the hydrolysis of bis-POC PMEA, a prodrug of Adefovir, primarily proceeds via P-O cleavage at a neutral pH of 7.0, with a minor pathway involving C-O bond cleavage.[4][5]
3.2. Factors Influencing Stability
The presence of moisture is a critical factor affecting the stability of related compounds like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), which are also nucleotide analogs.[6] Studies have shown that increased water content leads to a faster rate of degradation.[6] Therefore, protecting this compound from moisture is crucial.
Experimental Protocols for Stability Assessment
The evaluation of drug substance and drug product stability is guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[7] These guidelines outline the principles for designing and executing stability studies.
A typical experimental workflow for assessing the stability of a compound like this compound involves:
-
Stress Testing (Forced Degradation): The compound is subjected to harsh conditions (e.g., high temperature, extreme pH, oxidation, light) to identify potential degradation products and pathways.
-
Method Development and Validation: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is developed and validated to separate and quantify the parent compound and its degradation products.[2][3][7]
-
Formal Stability Studies: The compound is stored under defined long-term and accelerated storage conditions (temperature and humidity) and tested at specified time points.
4.1. Example of a Stability-Indicating RP-HPLC Method for Adefovir Dipivoxil
A reported method for the analysis of Adefovir dipivoxil utilizes a C18 column with a mobile phase consisting of acetonitrile and a citrate buffer (10 mM at pH 5.2) in a 36:64 (v/v) ratio.[2][3] The flow rate is 1.5 mL/min, and detection is performed at 260 nm.[2][3] This method was shown to be specific for the parent drug in the presence of its stress degradation products.[2][3]
Visualizations
5.1. Logical Relationship of Factors Affecting this compound Stability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic studies of the degradation of oxycarbonyloxymethyl prodrug of Adefovir and Tenofovir in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preliminary Evaluation of Stability Data for Dolutegravir-Containing Triple Active Formulations Intended for PEPFAR. Degradation of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide as the Limiting Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Metabolic Fate of Adefovir-d4 In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo metabolic fate of Adefovir, with a special focus on its deuterated analog, Adefovir-d4. Adefovir dipivoxil is a prodrug of Adefovir, an acyclic nucleotide analog that is a potent inhibitor of hepatitis B virus (HBV) DNA polymerase.[1] Understanding the metabolic pathway and pharmacokinetic profile of this compound is crucial for its development and clinical application. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows. While specific in vivo metabolic studies on this compound are not extensively available in the public domain, its primary role as an internal standard in bioanalytical assays suggests its metabolic fate is essentially identical to that of Adefovir. The principles of kinetic isotope effects are discussed in this context.
Introduction
Adefovir dipivoxil is an orally administered prodrug that is rapidly converted to its active form, Adefovir, in the body.[1] Adefovir then undergoes intracellular phosphorylation to form Adefovir diphosphate, which acts as a competitive inhibitor of HBV DNA polymerase, leading to chain termination and inhibition of viral replication.[1][2] this compound, a deuterated version of Adefovir, is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Adefovir in biological matrices. This guide synthesizes the available data on the metabolism and pharmacokinetics of Adefovir to infer the metabolic fate of this compound.
Metabolic Pathway of Adefovir
The metabolism of Adefovir is a two-step intracellular process following the initial de-esterification of the prodrug, Adefovir dipivoxil.
-
Prodrug Conversion: Adefovir dipivoxil is rapidly hydrolyzed by esterases in the intestines and liver to yield the parent drug, Adefovir (PMEA).[3]
-
Intracellular Phosphorylation: Adefovir is taken up by hepatocytes where it is phosphorylated by cellular kinases to its active diphosphate form, Adefovir diphosphate (PMEApp).[2][3] This is the pharmacologically active metabolite that inhibits HBV DNA polymerase.
Adefovir is not a substrate for cytochrome P450 (CYP) enzymes, and its metabolism is therefore not significantly affected by inhibitors or inducers of these enzyme systems.[4]
Kinetic Isotope Effect of this compound
Deuteration of a drug molecule can sometimes alter its metabolic rate due to the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond.[5][6] This effect is most pronounced when C-H bond cleavage is the rate-determining step in the metabolism, often mediated by CYP enzymes.[7]
In the case of Adefovir, the primary metabolic pathway involves phosphorylation, which does not involve the cleavage of a C-H bond at the sites of deuteration in this compound. Therefore, a significant kinetic isotope effect on the metabolic fate of this compound is not expected. Its physicochemical properties and interaction with cellular kinases and transporters are anticipated to be virtually identical to those of unlabeled Adefovir. This makes this compound an ideal internal standard for bioanalytical studies, as it co-elutes with Adefovir and compensates for variations in sample processing and instrument response without introducing metabolic bias.
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of Adefovir following oral administration of Adefovir dipivoxil in various species.
Table 1: Pharmacokinetics of Adefovir in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | ~59% | [1][8] |
| Tmax (median) | 1.75 hours (range: 0.58 - 4.00) | [1][8] |
| Cmax (mean ± SD) | 18.4 ± 6.26 ng/mL | [1] |
| AUC0-∞ (mean ± SD) | 220 ± 70.0 ng·h/mL | [1] |
| Terminal Elimination Half-life (t1/2) | 7.48 ± 1.65 hours | [1] |
| Plasma Protein Binding | ≤ 4% | [8] |
| Urinary Excretion (24h) | ~45% of dose as unchanged Adefovir | [1] |
| Intracellular Half-life of Adefovir-DP in Primary Human Hepatocytes | 75 ± 1 hours | [9][10] |
Table 2: Pharmacokinetics of Adefovir in Animal Models
| Species | Dose | Cmax (mean) | t1/2 (mean) | Oral Bioavailability (mean) | Reference |
| Woodchuck | 15 mg/kg | 0.462 µg/mL | 10.2 hours | 22.9% | [11] |
| Rat (NASH model) | Not specified | Not specified | Not specified | Not specified | [12] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Woodchucks
This section details a representative experimental protocol for an in vivo pharmacokinetic study of Adefovir in a woodchuck model of chronic HBV infection.
-
Animal Model: Wild-caught, naturally WHV-infected carrier woodchucks.[11]
-
Housing and Care: Animals are housed according to an approved Institutional Animal Care and Use Committee protocol.[11]
-
Dosing:
-
Drug Preparation: Adefovir dipivoxil tablets are ground into a fine powder and mixed into a suspension with diluted grape juice concentrate. Doses are prepared daily.[11]
-
Administration: Animals are dosed orally once daily using a feeding tube. Complete consumption of the dose is observed.[11]
-
Dose Groups:
-
-
Sample Collection:
-
Blood samples are collected at predetermined time points post-dosing for pharmacokinetic analysis.
-
Serum is separated for the quantification of Adefovir and WHV DNA levels.
-
-
Bioanalysis: Adefovir concentrations in serum are determined using a validated LC-MS/MS method.
Bioanalytical Method for Adefovir Quantification in Human Plasma
This section outlines a typical LC-MS/MS method for the quantification of Adefovir in human plasma, utilizing this compound as an internal standard.
-
Sample Preparation:
-
To a plasma sample, an internal standard working solution (this compound) is added.
-
Protein precipitation is performed by adding methanol.
-
The sample is vortexed and centrifuged.
-
The supernatant is transferred for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., Synergi MAX RP80A, 150 mm × 4.6 mm, 4 µm).
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol and an aqueous buffer.
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: A small volume of the processed sample is injected.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Adefovir Transition: m/z 274.3 → 161.8
-
This compound (IS) Transition: m/z 278.3 → 161.8 (Note: The product ion may be the same, with the mass difference in the precursor ion).
-
-
-
Calibration and Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Adefovir to this compound against the concentration of Adefovir standards.
-
The concentration of Adefovir in the unknown samples is determined from the calibration curve.
-
Conclusion
The metabolic fate of Adefovir is well-characterized, involving rapid conversion from its prodrug form, Adefovir dipivoxil, followed by intracellular phosphorylation to the active antiviral agent, Adefovir diphosphate. The drug is primarily cleared renally as the unchanged parent compound. This compound serves as an effective internal standard for bioanalytical quantification due to its chemical and expected metabolic similarity to Adefovir, with a negligible kinetic isotope effect on its primary metabolic and clearance pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with Adefovir and its deuterated analogs.
References
- 1. scialert.net [scialert.net]
- 2. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding adefovir pharmacokinetics as a component of a transporter phenotyping cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma metabolome analysis for predicting antiviral treatment efficacy in chronic hepatitis B: diagnostic biomarkers and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiviral Efficacy and Pharmacokinetics of Oral Adefovir Dipivoxil in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Adefovir-d4: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for Adefovir-d4 (CAS No. 1190021-70-5). This compound is the deuterated analog of Adefovir, an antiviral drug used in the treatment of hepatitis B.[1] As a stable isotope-labeled internal standard, its purity and accurate characterization are critical for the quantification of Adefovir in biological matrices during preclinical and clinical development.[1][2] This document outlines the key analytical tests performed, presents typical quantitative data in a structured format, and details the experimental methodologies employed.
Certificate of Analysis: Summary of Key Quality Attributes
A Certificate of Analysis (CofA) for this compound provides a batch-specific summary of its quality and purity. The following tables represent typical data found on a CofA for this standard.
Table 1: General Properties
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Molecular Formula | C₈H₈D₄N₅O₄P | Conforms |
| Molecular Weight | 277.21 g/mol | 277.21 |
Table 2: Identification and Purity
| Test | Method | Specification | Result |
| Identity (¹H-NMR) | Nuclear Magnetic Resonance | Conforms to structure | Conforms |
| Identity (Mass Spec) | Mass Spectrometry (ESI+) | [M+H]⁺ = 278.1 ± 0.5 | 278.1 |
| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterated forms (d₁-d₄) | Conforms[2] |
| Residual Solvents | Gas Chromatography (GC) | ≤ 0.5% | < 0.1% |
| Water Content (Karl Fischer) | Karl Fischer Titration | ≤ 1.0% | 0.2% |
Experimental Protocols
The accurate determination of this compound purity relies on robust analytical methodologies. The following sections detail the protocols for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from established procedures for the analysis of Adefovir and its related substances.[3][4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[4]
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile. For example, a mobile phase could consist of 0.02 mol/L potassium dihydrogen phosphate (adjusted to pH 6.0) and acetonitrile in a 60:40 ratio.[4]
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
Procedure: A dilute solution of this compound is infused into the mass spectrometer. The resulting mass spectrum is analyzed to confirm the mass of the protonated molecule ([M+H]⁺) and to assess the distribution of deuterated forms, thereby confirming its isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Solvent: A suitable deuterated solvent, such as DMSO-d₆.
-
Procedure: A sample of this compound is dissolved in the deuterated solvent, and a ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration values are analyzed to confirm that the structure is consistent with that of this compound. The reduction in signal intensity at specific proton positions confirms the incorporation of deuterium.
Analytical Workflow and Data Relationships
The quality control process for this compound involves a logical sequence of tests to ensure its identity, purity, and suitability as an internal standard. The following diagram illustrates this workflow.
Caption: Quality control workflow for this compound analysis.
This guide provides a foundational understanding of the analytical chemistry behind the certification of this compound. For drug development professionals and researchers, a thorough review of the batch-specific Certificate of Analysis is essential to ensure the accuracy and reliability of quantitative bioanalytical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. [Determination of adefovir dipivoxil and its degradation products by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Adefovir and Its Analogs: A Technical Guide to Antiviral Activity and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the antiviral activity of Adefovir and its analogs. Adefovir is an acyclic nucleotide analog of adenosine monophosphate with established efficacy against hepatitis B virus (HBV) and activity against other viruses like human immunodeficiency virus (HIV).[1][2][3] This guide details its mechanism of action, summarizes its antiviral potency through quantitative data, outlines key experimental protocols for its evaluation, and explores the structure-activity relationships of its chemical analogs. The information is intended to serve as a detailed resource for researchers and professionals involved in antiviral drug discovery and development.
Mechanism of Action
Adefovir dipivoxil is an orally administered prodrug of Adefovir.[4] Following absorption, the dipivoxil ester groups are rapidly hydrolyzed, converting the compound into its active form, Adefovir.[5][6] Inside the host cell, cellular kinases phosphorylate Adefovir to its active diphosphate metabolite, Adefovir diphosphate.[1][7]
Adefovir diphosphate functions as a competitive inhibitor of viral DNA polymerase (also known as reverse transcriptase).[8] It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA strand.[1][5] Once incorporated, Adefovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature termination of the DNA chain and halting viral replication.[4][7] The inhibition constant (Ki) for Adefovir diphosphate against HBV DNA polymerase is approximately 0.1 μM.[1][7] While potent against viral polymerases, it is a weak inhibitor of human DNA polymerases α and γ.[1]
Caption: Mechanism of Adefovir activation and inhibition of viral DNA synthesis.
Quantitative Antiviral Activity
The antiviral potency of Adefovir and its key analog, Tenofovir, is typically quantified by determining the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based assays. The 50% cytotoxic concentration (CC50) is also determined to calculate the selectivity index (SI = CC50/EC50), a measure of the drug's therapeutic window.
Table 1: In Vitro Antiviral Activity of Adefovir
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
|---|---|---|---|---|---|---|
| Adefovir | HBV | Human Hepatoma | 0.2 - 2.5 | Not specified | Not specified | [1][7] |
| Adefovir | Lamivudine-Resistant HBV | Not specified | Similar to Wild-Type | Not specified | Not specified | [9] |
| Adefovir | HIV-1 | Not specified | Weak activity | Not specified | Not specified |[6] |
Table 2: Comparative In Vitro Activity of Adefovir and Analogs
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
|---|---|---|---|---|---|---|
| Adefovir | HBV | HepG2 49-29 | ~0.3 | >1.5 | >5 | [10] |
| Tenofovir | HBV | HepG2 49-29 | ~0.2 | >1.5 | >7.5 | [10] |
| Lamivudine | HBV | HepG2 49-29 | ~0.01 | >0.12 | >12 | [10] |
| Entecavir | HBV | HepG2 49-29 | ~0.001 | >0.009 | >9 |[10] |
Note: Values are often dependent on the specific cell line and assay conditions used.
Studies in HIV-HBV co-infected patients have shown that Tenofovir leads to a more pronounced and rapid decline in HBV DNA levels compared to Adefovir.[11]
Viral Resistance
Long-term monotherapy with Adefovir can lead to the emergence of resistant HBV strains.[12] The primary resistance mutations occur in the viral polymerase gene and include rtA181V/T and rtN236T.[13][14][15] The cumulative rate of Adefovir resistance increases over time, from 0% at year one to approximately 28% by year five of therapy.[15] The emergence of resistance is more common in patients with pre-existing lamivudine resistance.[14][15] These mutations can confer cross-resistance to other nucleoside/nucleotide analogs, complicating subsequent treatment regimens.[13]
Experimental Protocols
Evaluating the antiviral activity of Adefovir and its analogs requires a suite of standardized in vitro assays.
Reverse Transcriptase (RT) / DNA Polymerase Assay
This assay directly measures the ability of a compound to inhibit the activity of the viral DNA polymerase.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl2, a template-primer such as poly(A)•oligo(dT), and labeled deoxynucleoside triphosphates (dNTPs), for instance, [3H]-dTTP.[16]
-
Enzyme and Inhibitor Addition: Recombinant viral DNA polymerase (e.g., HIV-1 RT or HBV polymerase) is added to the reaction mixture. The test compound (e.g., Adefovir diphosphate) is added at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 20-60 minutes) to allow for DNA synthesis.[16][17]
-
Reaction Termination: The reaction is stopped by adding a strong acid, such as cold perchloric acid or trichloroacetic acid, which precipitates the newly synthesized DNA polymers.[16]
-
Quantification: The acid-insoluble DNA product is captured on a filter. The amount of incorporated radiolabel is quantified using a scintillation counter. Non-radioactive, colorimetric, or fluorescence-based ELISA-style readouts are also common, where biotin- and digoxigenin-labeled nucleotides are incorporated and later detected.
-
Data Analysis: The percentage of inhibition is calculated relative to a no-drug control. The IC50 value is determined by plotting inhibition versus compound concentration.
Caption: General workflow for an in vitro viral DNA polymerase inhibition assay.
Cytotoxicity Assay
This assay is crucial for determining the concentration at which a compound is toxic to host cells, allowing for the calculation of the selectivity index.
Methodology:
-
Cell Seeding: Host cells (e.g., HepG2, HEK293) are seeded into 96-well plates at a specific density (e.g., 2 x 10^4 cells/well) and allowed to adhere overnight.[10]
-
Compound Addition: The test compound is serially diluted and added to the cells. A vehicle-only control (no drug) and a positive control for cell death are included.
-
Incubation: Cells are incubated with the compound for a period that reflects the duration of the antiviral assay (e.g., 3-7 days).[10][18]
-
Viability Measurement: Cell viability is assessed using one of several methods:
-
MTT/XTT Assay: A tetrazolium salt (MTT or XTT) is added, which is converted by metabolically active cells into a colored formazan product. The color intensity, measured with a plate reader, is proportional to the number of viable cells.[10][19]
-
Live-Cell Imaging: Automated microscopy systems (e.g., IncuCyte) can kinetically monitor cell proliferation and cell death using non-perturbing dyes that detect cytotoxicity (e.g., CytoTox Red) or apoptosis (e.g., Caspase-3/7 reagent).[18]
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CC50 value is determined from the dose-response curve.
Caption: A typical workflow for determining compound cytotoxicity.
Plaque Reduction Assay
This "gold standard" functional assay measures the ability of a compound to inhibit the entire viral replication cycle, resulting in a reduction of infectious virus particles.[20][21]
Methodology:
-
Cell Seeding: A confluent monolayer of susceptible host cells is prepared in multi-well plates (e.g., 6- or 24-well).[22]
-
Virus-Compound Incubation: A known quantity of virus (measured in plaque-forming units, PFU) is pre-incubated with serial dilutions of the test compound for 1-2 hours at 37°C.[21][22]
-
Infection: The cell monolayer is washed, and the virus-compound mixture is added to infect the cells for a short period (e.g., 1 hour).
-
Overlay Application: The inoculum is removed, and the cells are covered with a semi-solid overlay medium (containing agar or carboxymethyl cellulose). This restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.[20]
-
Incubation: The plates are incubated for several days until visible plaques (zones of cell death) are formed.[20]
-
Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). Healthy cells retain the stain, while plaques appear as clear, unstained zones. The number of plaques in each well is counted.
-
Data Analysis: The plaque count at each compound concentration is compared to a no-drug control. The EC50 is the concentration that reduces the number of plaques by 50%.[20]
Caption: Key steps of the plaque reduction assay for antiviral efficacy.
Structure-Activity Relationships (SAR)
The antiviral activity of Adefovir is intrinsically linked to its structure as an acyclic nucleoside phosphonate (ANP).
-
Adenine Base: The 6-aminopurine (adenine) base is crucial for recognition by cellular kinases and the viral polymerase as an analog of adenosine.[3]
-
Acyclic Side Chain: The flexible phosphonomethyl ether side chain replaces the rigid sugar-phosphate backbone of a natural nucleotide. This acyclic nature is a key feature of many potent polymerase inhibitors.[2][8]
-
Phosphonate Group: The phosphonate group is critical. It is isosteric to a phosphate group but is more stable against hydrolysis by cellular esterases. It is the site of phosphorylation to the active diphosphate form.[8]
-
Prodrug Moiety (Dipivoxil): The two pivaloyloxymethyloxy (POM) ester groups mask the negatively charged phosphonate, increasing lipophilicity and dramatically improving oral bioavailability. These groups are designed to be cleaved by cellular esterases post-absorption.[7][8]
Modifications to these core components can drastically alter the compound's activity, selectivity, and pharmacokinetic profile. The development of Tenofovir, a close analog with a different acyclic linker, resulted in a compound with greater potency against both HBV and HIV.[11]
Caption: Key structural components of Adefovir governing its antiviral activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Adefovir Dipivoxil used for? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Adefovir Dipivoxil | C20H32N5O8P | CID 60871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Combinations of Adefovir with Nucleoside Analogs Produce Additive Antiviral Effects against Hepatitis B Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the antiviral activity of adefovir and tenofovir on hepatitis B virus in HIV-HBV-coinfected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance to adefovir: A new challenge in the treatment of chronic hepatitis B [natap.org]
- 13. Resistant mutants induced by adefovir dipivoxil in hepatitis B virus isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to adefovir dipivoxil in lamivudine resistant chronic hepatitis B patients treated with adefovir dipivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Resistance to adefovir in patients with chronic hepatitis B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]
- 17. profoldin.com [profoldin.com]
- 18. Screening of FDA-Approved Drug Library Identifies Adefovir Dipivoxil as Highly Potent Inhibitor of T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 21. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. Issuu [issuu.com]
Adefovir's Mechanism of HBV DNA Polymerase Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism by which adefovir inhibits the DNA polymerase of the Hepatitis B virus (HBV). The document details the molecular interactions, enzymatic kinetics, and structural basis of its antiviral activity, including the impact of resistance-associated mutations. Experimental protocols for key assays and quantitative data are presented to support further research and drug development efforts in this domain.
Mechanism of Action
Adefovir dipivoxil, a prodrug, is orally administered and rapidly converted to its active form, adefovir, through hydrolysis by cellular esterases. For its antiviral activity, adefovir must be phosphorylated intracellularly by host cell kinases to its active metabolite, adefovir diphosphate.[1][2] This active form is a structural analog of deoxyadenosine monophosphate (dAMP).
The primary mechanism of action of adefovir diphosphate is the inhibition of the HBV DNA polymerase (a reverse transcriptase). This inhibition occurs through two principal pathways:
-
Competitive Inhibition: Adefovir diphosphate directly competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the viral polymerase.[2] By binding to the polymerase, it effectively reduces the rate of viral DNA synthesis.
-
Chain Termination: Once incorporated into the growing viral DNA chain, adefovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This leads to the premature termination of DNA chain elongation, thereby halting viral replication.[1][2]
Molecular modeling studies have shown that adefovir diphosphate occupies the active site of the HBV polymerase in a manner similar to the natural substrate, dATP.[2]
Signaling Pathway of Adefovir Action
Caption: Intracellular activation of adefovir and its subsequent inhibition of HBV DNA polymerase.
Quantitative Data on Adefovir Inhibition
The inhibitory activity of adefovir diphosphate against HBV DNA polymerase has been quantified through various in vitro and cell-based assays. The key parameters are the inhibition constant (Ki) and the 50% inhibitory concentration (IC50). These values are crucial for understanding the potency of the drug and the impact of resistance mutations.
| Parameter | Virus/Enzyme Strain | Value | Reference(s) |
| Ki | Wild-Type HBV DNA Polymerase | 0.1 µM | [1] |
| IC50 | Wild-Type HBV (in vitro) | 0.2 - 2.5 µM | |
| IC50 | rtA181V Mutant | 4.3-fold increase vs. WT | [3] |
| IC50 | rtN236T Mutant | 7-fold increase vs. WT | [3] |
| IC50 | rtA181V + rtN236T Double Mutant | 18-fold increase vs. WT | [3] |
Adefovir Resistance
Prolonged treatment with adefovir can lead to the emergence of resistant HBV variants. The primary mutations associated with adefovir resistance occur in the reverse transcriptase domain of the HBV polymerase, most notably at codons 181 and 236.
-
rtA181V/T: This mutation involves the substitution of alanine at position 181 with either valine or threonine.
-
rtN236T: This mutation involves the substitution of asparagine at position 236 with threonine.
These mutations reduce the binding affinity of adefovir diphosphate to the polymerase active site. Molecular modeling studies suggest that the rtN236T mutation leads to a loss of two hydrogen bonds and a significant decrease in electrostatic interactions with adefovir diphosphate, thereby explaining the reduced drug sensitivity.[1] The rtA181V mutation is also known to confer cross-resistance to other nucleoside analogs.
Experimental Protocols
In Vitro HBV DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of adefovir diphosphate on the enzymatic activity of HBV DNA polymerase.
Objective: To determine the Ki of adefovir diphosphate for HBV DNA polymerase.
Materials:
-
Purified recombinant HBV DNA polymerase
-
DNA template-primer (e.g., poly(dA)-oligo(dT))
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dATP (e.g., [α-³²P]dATP or [³H]dATP)
-
Adefovir diphosphate
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Glass fiber filters
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Methodology:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, DNA template-primer, and a fixed concentration of dCTP, dGTP, and dTTP.
-
Inhibitor and Substrate Addition: Add varying concentrations of adefovir diphosphate to the reaction tubes. To initiate the reaction, add a mixture of unlabeled dATP and a tracer amount of radiolabeled dATP at different concentrations.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. Precipitate the newly synthesized radiolabeled DNA onto glass fiber filters.
-
Washing: Wash the filters extensively with TCA and ethanol to remove unincorporated radiolabeled dATP.
-
Quantification: Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the reaction velocity (rate of DNA synthesis) against the substrate (dATP) concentration for each inhibitor concentration. Determine the Ki value using appropriate enzyme kinetic models (e.g., Dixon or Lineweaver-Burk plots).
Cell-Based Antiviral Activity Assay
This assay evaluates the efficacy of adefovir in inhibiting HBV replication within a cellular context.
Objective: To determine the IC50 of adefovir against HBV replication in cell culture.
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15 cells)
-
Cell culture medium and supplements
-
Adefovir
-
Cell lysis buffer
-
Reagents for DNA extraction
-
Primers and probes for HBV DNA quantitative PCR (qPCR)
-
qPCR instrument
Methodology:
-
Cell Seeding: Seed the HBV-producing cells in multi-well plates and allow them to adhere and grow to a confluent monolayer.
-
Drug Treatment: Treat the cells with a serial dilution of adefovir. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a period sufficient to allow for multiple rounds of viral replication (e.g., 6-9 days), replacing the medium with fresh drug-containing medium every 2-3 days.
-
Harvesting Viral DNA: After the incubation period, collect the cell culture supernatant. Isolate encapsidated viral DNA from the supernatant.
-
Quantitative PCR (qPCR): Quantify the amount of HBV DNA in the supernatant using a validated qPCR assay.
-
Data Analysis: Plot the percentage of inhibition of HBV DNA replication against the concentration of adefovir. Calculate the IC50 value, which is the concentration of adefovir that inhibits viral replication by 50%.
Experimental Workflow Diagram
Caption: Workflow for determining the inhibitory activity of adefovir.
Conclusion
Adefovir, through its active diphosphate metabolite, is a potent inhibitor of HBV DNA polymerase, acting as both a competitive inhibitor of the natural substrate dATP and a chain terminator of viral DNA synthesis. The development of resistance, primarily through mutations in the polymerase gene at positions 181 and 236, underscores the importance of continued research into the structural and mechanistic basis of drug-polymerase interactions. The experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into the efficacy of adefovir and the development of novel antiviral strategies to combat HBV infection.
References
- 1. Differential Binding of Tenofovir and Adefovir to Reverse Transcriptase of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Molecular Basis of HBV Drug Resistance by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of rtN236T and rtA181V/T Mutations Associated with Resistance to Adefovir Dipivoxil in Samples from Patients with Chronic Hepatitis B Virus Infection by the INNO-LiPA HBV DR Line Probe Assay (Version 2) - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Adefovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adefovir Dipivoxil, a prodrug of Adefovir, is an acyclic nucleotide analog of adenosine monophosphate. It is a reverse transcriptase inhibitor primarily used in the treatment of chronic hepatitis B virus (HBV) infection.[1] Understanding the pharmacokinetic and metabolic profile of Adefovir is crucial for optimizing its therapeutic efficacy and ensuring patient safety. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of Adefovir, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.
Pharmacokinetics
Adefovir Dipivoxil is administered orally and is rapidly converted to its active form, Adefovir. The pharmacokinetic properties of Adefovir have been extensively studied in various populations, including healthy volunteers and patients with chronic hepatitis B.
Absorption
Adefovir Dipivoxil is a diester prodrug designed to enhance the oral bioavailability of Adefovir.[2] Following oral administration, the prodrug is rapidly absorbed and hydrolyzed by esterases in the intestine and blood to yield Adefovir.[3] The oral bioavailability of Adefovir from the dipivoxil ester prodrug is approximately 59%.[2][4] Food does not significantly affect the absorption of Adefovir Dipivoxil, allowing for administration without regard to meals.[2][5]
Distribution
Adefovir exhibits low binding to human plasma proteins, with a bound fraction of less than or equal to 4% over a concentration range of 0.1 to 25 µg/mL.[2][6] This low protein binding suggests that a high fraction of the drug in circulation is free and available to exert its pharmacological effect. The volume of distribution at steady-state following intravenous administration is approximately 392 ± 75 mL/kg and 352 ± 9 mL/kg for doses of 1.0 mg/kg/day and 3.0 mg/kg/day, respectively, indicating that the drug is well-distributed into the body tissues.[2]
Metabolism
The metabolic activation of Adefovir is a critical step for its antiviral activity. After the initial conversion of Adefovir Dipivoxil to Adefovir, the latter undergoes intracellular phosphorylation by cellular kinases to form the active metabolite, Adefovir diphosphate.[3][7] This diphosphorylated form is a potent inhibitor of HBV DNA polymerase.[7] Adefovir itself is not a substrate for cytochrome P450 (CYP) enzymes, minimizing the potential for CYP-mediated drug-drug interactions.[7]
Excretion
Adefovir is primarily eliminated from the body via the kidneys.[7] The renal excretion of Adefovir is a combination of glomerular filtration and active tubular secretion.[2] Approximately 45% of an administered dose is recovered unchanged in the urine over 24 hours at steady state.[4][7] The terminal elimination half-life of Adefovir in plasma is approximately 7.48 ± 1.65 hours.[2][7] Because renal clearance is the primary route of elimination, dose adjustments are necessary for patients with renal impairment.[8][9]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Adefovir in adult patients with chronic hepatitis B following the administration of a single 10 mg oral dose of Adefovir Dipivoxil.
Table 1: Single-Dose Pharmacokinetic Parameters of Adefovir
| Parameter | Mean ± SD | Units | Reference(s) |
| Cmax | 18.4 ± 6.26 | ng/mL | [2][7] |
| Tmax (median) | 0.58 - 4.00 | hours | [2][7] |
| AUC0–∞ | 220 ± 70.0 | ng∙h/mL | [2][7] |
| Oral Bioavailability | 59 | % | [2][4] |
| Elimination Half-life (t½) | 7.48 ± 1.65 | hours | [2][7] |
| Volume of Distribution (Vd) | 392 ± 75 (at 1.0 mg/kg/day IV) | mL/kg | [2] |
| Plasma Protein Binding | ≤4 | % | [2][6] |
| Renal Clearance | Approximates total serum clearance | mL/h/kg | [10] |
| Total Serum Clearance | 223 ± 53 | mL/h/kg | [10] |
Table 2: Intracellular Metabolism of Adefovir in Hepatic Cells
| Cell Type | Metabolite | Intracellular Half-life (hours) | Reference(s) |
| Primary Human Hepatocytes | Adefovir Diphosphate | 75 ± 1 | [11][12] |
| HepG2 Cells | Adefovir Diphosphate | Not explicitly stated, but phosphorylation is efficient | [12] |
Experimental Protocols
Quantification of Adefovir in Human Plasma by LC/MS/MS
This protocol describes a validated method for the determination of Adefovir concentrations in human plasma.
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add a suitable internal standard (e.g., a structural analog).
-
Precipitate plasma proteins by adding 300 µL of methanol.
-
Vortex mix the samples for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.[3][7]
2. Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 4.6 mm × 150 mm, 5 µm).[3][7]
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile), delivered isocratically or as a gradient.
-
Flow Rate: 0.8 mL/min.
3. Mass Spectrometric Detection:
-
Instrument: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Adefovir and the internal standard.[3][7]
4. Method Validation:
-
Linearity: Establish a calibration curve over a concentration range of approximately 0.25 to 100 ng/mL.[7]
-
Lower Limit of Quantification (LLOQ): Typically around 0.25 to 1.5 ng/mL.[3][7]
-
Precision and Accuracy: Intra- and inter-day precision should be ≤ 15% (≤ 20% at the LLOQ), and accuracy should be within 85-115% (80-120% at the LLOQ).[3][7]
In Vitro Metabolism in Hepatic Cells
This protocol outlines a general procedure for studying the intracellular phosphorylation of Adefovir.
1. Cell Culture:
-
Culture human hepatoma cells (e.g., HepG2) or primary human hepatocytes in appropriate culture medium and conditions.
2. Drug Incubation:
-
Treat the cells with a known concentration of Adefovir (e.g., 10 µM).[11][12]
-
Incubate for various time points (e.g., 0, 2, 4, 8, 24 hours) to assess the kinetics of phosphorylation.
3. Cell Lysis and Metabolite Extraction:
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells using a suitable lysis buffer (e.g., 70% methanol).
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris.
4. Quantification of Intracellular Metabolites:
-
Analyze the supernatant for concentrations of Adefovir and its phosphorylated metabolites (Adefovir monophosphate and Adefovir diphosphate) using a validated LC/MS/MS method.[11][12]
Visualizations
Metabolic Pathway of Adefovir Dipivoxil
Caption: Metabolic activation of Adefovir Dipivoxil.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow of a typical Adefovir pharmacokinetic study.
Renal Excretion Pathway of Adefovir
Caption: Renal clearance mechanism of Adefovir.
Drug-Drug Interactions
Given that Adefovir is primarily cleared by the kidneys, there is a potential for drug-drug interactions with co-administered drugs that are also renally eliminated or are known to affect renal function.[10] Co-administration with nephrotoxic agents (e.g., aminoglycosides, non-steroidal anti-inflammatory drugs) may increase the risk of renal toxicity.[13] Drugs that are substrates of the organic anion transporters (OATs), which are involved in the active tubular secretion of Adefovir, may compete for elimination, potentially leading to increased plasma concentrations of Adefovir.[14]
Conclusion
Adefovir exhibits a well-characterized pharmacokinetic profile, with its prodrug form, Adefovir Dipivoxil, ensuring adequate oral bioavailability. The intracellular conversion to the active diphosphate metabolite is key to its antiviral efficacy. The primary route of elimination is renal, involving both glomerular filtration and active tubular secretion, which is a critical consideration for dosing in patients with renal impairment and for predicting potential drug-drug interactions. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important antiviral agent.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Antiviral Efficacy and Pharmacokinetics of Oral Adefovir Dipivoxil in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Single-Dose Pharmacokinetics and Safety of the Oral Antiviral Compound Adefovir Dipivoxil in Children Infected with Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of adefovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal safety of adefovir dipivoxil in patients with chronic hepatitis B: two double-blind, randomized, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of adefovir dipivoxil in kidney recipients, hemodialysis patients, and patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of adefovir in human immunodeficiency virus type 1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Drug-Drug Interactions with Adefovir Dipivoxil: Clinical Implications and Management Strategies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. ClinPGx [clinpgx.org]
Understanding Isotope Effects in Mass Spectrometry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of isotope effects in mass spectrometry (MS), a foundational principle with significant implications for qualitative and quantitative analysis. From elucidating chemical formulas to tracing metabolic pathways, a thorough understanding of isotopic distribution is critical for accurate data interpretation, particularly in the fields of metabolomics and pharmaceutical development. This document details the theoretical underpinnings, experimental considerations, and practical applications of isotope effects in modern mass spectrometry.
Part 1: Fundamentals of Isotopes and Mass Spectrometry
An isotope of an element is an atom with the same number of protons but a different number of neutrons, resulting in a different overall mass.[1] While chemically similar, the mass difference between isotopes is the key to their distinction by a mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z).[2]
The presence of naturally occurring isotopes means that a pure compound does not produce a single peak in a high-resolution mass spectrum. Instead, it appears as a characteristic cluster of peaks, often called an "isotopic pattern" or "isotopic cluster."[1]
-
Monoisotopic Peak (M): The peak corresponding to the molecule composed entirely of the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).[3]
-
M+1, M+2 Peaks, etc.: Peaks at higher m/z values that represent molecules containing one or more heavier isotopes (e.g., one ¹³C atom results in an M+1 peak, while one ¹⁸O or two ¹³C atoms can contribute to an M+2 peak).[1]
The relative intensity of these isotopic peaks is directly proportional to the natural abundance of the heavy isotopes.[2] This predictable pattern is a powerful tool for confirming the elemental composition of an unknown compound.
Part 2: Natural Isotope Distributions and Their Application
Nearly all elements have multiple naturally occurring isotopes. For molecules relevant to drug development, the isotopic abundances of carbon, hydrogen, nitrogen, oxygen, sulfur, and the halogens are of primary importance. The predictable ratios of their heavier isotopes provide a unique fingerprint.
Quantitative Data: Isotopic Abundance of Common Elements
The following table summarizes the exact masses and natural abundances of the principal isotopes for elements commonly found in organic molecules and pharmaceuticals. This data is fundamental for calculating theoretical isotopic patterns.
| Element | Isotope | Exact Mass (u) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| Chlorine | ³⁵Cl | 34.968853 | 75.78 |
| ³⁷Cl | 36.965903 | 24.22 | |
| Bromine | ⁷⁹Br | 78.91839 | 50.69 |
| ⁸¹Br | 80.91642 | 49.31 | |
| Silicon | ²⁸Si | 27.976927 | 92.23 |
| ²⁹Si | 28.976495 | 4.68 | |
| ³⁰Si | 29.973770 | 3.09 | |
| Phosphorus | ³¹P | 30.973762 | 100 |
| Fluorine | ¹⁹F | 18.998403 | 100 |
| Iodine | ¹²⁷I | 126.90447 | 100 |
Data compiled from multiple sources, including IUPAC reports.[4][5][6]
The presence of chlorine or bromine in a molecule creates highly distinctive isotopic patterns due to the high natural abundance of their heavier isotopes. A compound with one chlorine atom will exhibit an M+2 peak with an intensity of approximately one-third that of the monoisotopic (M) peak.[1] A compound with one bromine atom will show M and M+2 peaks of nearly equal intensity.
Caption: Isotopic pattern for a compound containing one chlorine atom.
Part 3: Isotope Effects in Quantitative Analysis
Beyond identifying compounds, isotopes are central to quantitative workflows, primarily through the use of stable isotope-labeled (SIL) internal standards.
The Kinetic Isotope Effect (KIE)
The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[7] This effect is most pronounced for hydrogen-to-deuterium (D) substitution because the relative mass change is the largest. The C-D bond has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it.[8]
In drug development, this phenomenon is exploited to slow metabolic reactions.[9] If a drug is metabolized by cytochrome P450 enzymes through the cleavage of a C-H bond, replacing that hydrogen with deuterium can significantly slow down the rate of metabolism.[1][10] This "deuterated drug" strategy can improve a drug's pharmacokinetic profile by increasing its half-life and reducing the formation of toxic metabolites.[8]
Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution is the gold standard for quantification in mass spectrometry. The technique involves adding a known amount of a stable isotope-labeled version of the analyte to the sample, where it serves as an internal standard (IS).[11] The IS is chemically identical to the analyte and thus co-elutes chromatographically and experiences the same ionization efficiency and matrix effects.
Because the IS and the native analyte are differentiated by mass, the ratio of their signal intensities in the mass spectrometer can be used to calculate the exact concentration of the native analyte, correcting for sample loss during preparation and for variations in instrument response.[12]
Caption: General workflow for Isotope Dilution Mass Spectrometry (IDMS).
Part 4: Experimental Protocols
Stable isotope labeling experiments are crucial for tracing the metabolic fate of drugs. The following is a generalized protocol for a cell-based drug metabolism study using a stable isotope-labeled drug candidate.
Protocol: Stable Isotope Tracer Experiment in Drug Metabolism
1. Materials and Reagents:
-
Cell culture (e.g., HepG2 cells or primary hepatocytes).
-
Unlabeled drug compound ("light" version).
-
Stable isotope-labeled drug compound ("heavy" version, e.g., ¹³C₆-labeled).
-
Cell culture medium, fetal bovine serum (FBS), and supplements.
-
Extraction solvent (e.g., ice-cold 80:20 methanol:water).
-
LC-MS grade solvents (water, acetonitrile, formic acid).
2. Experimental Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to ~80-90% confluency.
-
Labeling Strategy: Choose a labeling approach. For drug metabolism, a "pulse" experiment is common.[13]
-
Remove the standard culture medium.
-
Add fresh medium containing the stable isotope-labeled drug at a defined concentration (e.g., 10 µM).
-
-
Time Course: Incubate the cells with the labeled drug for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the formation of metabolites over time.
-
Sample Quenching and Extraction:
-
At each time point, rapidly aspirate the medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold extraction solvent to the cells to quench metabolic activity and lyse the cells.
-
Scrape the cells and collect the cell lysate/solvent mixture.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet protein and cell debris.
-
-
Sample Preparation for LC-MS:
-
Collect the supernatant, which contains the metabolites, parent drug, and labeled parent drug.
-
If using IDMS for absolute quantification, this is the point at which a different heavy-labeled internal standard (e.g., D₄-labeled metabolite) would be spiked in.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile in water).
-
3. LC-MS/MS Analysis:
-
Chromatography: Use a suitable reversed-phase or HILIC column to separate the parent drug from its metabolites.[14]
-
Mass Spectrometry: Operate the mass spectrometer in a high-resolution full scan mode (e.g., on an Orbitrap or TOF instrument) to detect all potential labeled species. Alternatively, use a targeted approach like Selected Reaction Monitoring (SRM) on a triple quadrupole instrument if the expected metabolites and their fragmentation patterns are known.[14]
Caption: Workflow for a stable isotope labeling drug metabolism study.
Part 5: Data Analysis and Interpretation
Raw data from isotope labeling experiments require careful processing to yield biologically meaningful results.
Correction for Natural Isotope Abundance
A critical step in analyzing data from ¹³C labeling experiments is to correct for the contribution of naturally occurring ¹³C (~1.1%).[15] A metabolite that has incorporated zero atoms from the labeled tracer will still have an M+1 peak due to the natural abundance of ¹³C in its structure. This must be mathematically removed to determine the true level of isotope incorporation from the tracer. Several algorithms and software tools are available for this correction, which becomes more complex for molecules with many atoms or when using dual tracers (e.g., ¹³C and ¹⁵N).[2][16][17]
Interpreting Mass Shifts and Metabolic Pathways
By tracking the incorporation of heavy isotopes, researchers can elucidate metabolic pathways. The mass shift in a metabolite relative to its unlabeled form reveals how many atoms from the labeled precursor were incorporated. For example, if a drug labeled with six ¹³C atoms is administered, and a metabolite is detected with a mass shift of +4 Da, it indicates that a four-carbon fragment of the drug was retained during the metabolic transformation.
Caption: Elucidating a drug's metabolic fate using isotope tracing.
Part 6: Conclusion
Isotope effects are not a mere technical nuance in mass spectrometry; they are a fundamental principle that provides invaluable information for both qualitative and quantitative analysis. For researchers in drug development, mastering the interpretation and application of isotope effects is essential. From confirming the identity of a newly synthesized compound via its natural isotopic pattern to quantifying drug metabolites with high precision using isotope dilution, and tracing complex metabolic pathways with labeled compounds, isotopes are a cornerstone of modern pharmaceutical science. A robust understanding of these principles ensures data accuracy, accelerates discovery, and ultimately contributes to the development of safer and more effective therapeutics.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. Portico [access.portico.org]
- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
A Technical Guide to Adefovir-d4 in Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Adefovir-d4, a deuterated analog of the antiviral drug Adefovir. While Adefovir is a well-established inhibitor of viral replication, particularly for Hepatitis B Virus (HBV), the primary application of this compound in scientific literature to date is as a stable isotope-labeled internal standard for pharmacokinetic analysis. Such studies are critical for understanding drug disposition and optimizing dosing regimens in viral replication research.
This document outlines the mechanism of action of Adefovir, the principles of deuteration, and the established role of this compound in bioanalytical methodologies. It also presents detailed experimental protocols and quantitative data relevant to its use.
Mechanism of Action: Adefovir as a Viral DNA Polymerase Inhibitor
Adefovir is an acyclic nucleotide analog of adenosine monophosphate. Its antiviral activity stems from its ability to disrupt viral DNA synthesis. The prodrug form, Adefovir dipivoxil, is administered orally and is rapidly converted to Adefovir.[1][2]
The mechanism involves several key intracellular steps:
-
Cellular Uptake: Adefovir enters the host cell.
-
Phosphorylation: Cellular kinases phosphorylate Adefovir to its active metabolite, Adefovir diphosphate.[1][3]
-
Competitive Inhibition: Adefovir diphosphate competes with the natural substrate, deoxyadenosine triphosphate (dATP), for binding to the viral DNA polymerase (reverse transcriptase).[1][3]
-
DNA Chain Termination: Following its incorporation into the growing viral DNA strand, Adefovir lacks the necessary 3'-hydroxyl group, leading to the termination of DNA chain elongation.[1][3]
This process effectively halts viral replication.[1] The inhibition constant (Ki) for Adefovir diphosphate against HBV DNA polymerase is approximately 0.1 µM.[3]
The Role of Deuteration and this compound
Deuterium is a stable, non-radioactive isotope of hydrogen that contains an extra neutron. Replacing hydrogen with deuterium in a drug molecule creates a deuterated analog, such as this compound. This substitution can lead to the "Kinetic Isotope Effect," where the heavier carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. This can alter a drug's metabolic profile, potentially improving its pharmacokinetic properties like half-life and bioavailability.
While this compound could theoretically offer a modified pharmacokinetic profile, its documented application is as an internal standard in bioanalytical assays.[4][5][6] In quantitative mass spectrometry, an ideal internal standard behaves identically to the analyte during sample extraction and ionization but is distinguishable by its mass. This compound fits this role perfectly, as it is chemically identical to Adefovir but has a higher mass, allowing for precise quantification of the parent drug in complex biological matrices like plasma and serum.[4][7]
This compound in Pharmacokinetic Studies: A Technical Overview
Pharmacokinetic studies are essential in viral replication research to determine a drug's absorption, distribution, metabolism, and excretion (ADME). Accurate quantification of Adefovir in biological samples is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound serving as the internal standard.[4][6]
General Experimental Protocol: Quantification of Adefovir using this compound
The following protocol is a generalized methodology based on published literature for the analysis of Adefovir in human plasma.[4][6]
Objective: To accurately measure the concentration of Adefovir over time to determine key pharmacokinetic parameters.
Materials:
-
Adefovir reference standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Methanol (for protein precipitation)
-
UPLC-MS/MS or LC-MS/MS system
Methodology:
-
Preparation of Standards:
-
Prepare a primary stock solution of Adefovir and this compound in a suitable solvent (e.g., methanol).[4]
-
Create a series of working standard solutions of Adefovir by serial dilution.
-
Prepare a single working solution of this compound (e.g., 96.0 ng/mL).[4]
-
Spike blank human plasma with the Adefovir working standards to create an eight-point calibration curve (e.g., 1.00 ng/mL to 30.00 ng/mL).[4][5]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or study sample), add a fixed volume of the this compound internal standard working solution.
-
Add methanol (typically 2-3 times the plasma volume) to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 10 µL) of the supernatant onto the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection according to optimized parameters.
-
Quantitative Data and Parameters
The use of this compound enables the collection of precise quantitative data for Adefovir. Below are tables summarizing typical parameters used in LC-MS/MS methods and the resulting pharmacokinetic data for Adefovir.
Table 1: Example Mass Spectrometry Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| Adefovir | 272.0 | 134.0 | Negative ESI[8] |
| This compound (IS) | 276.0 | 149.8 | Negative ESI[8] |
Note: Parameters can vary based on instrumentation and optimization. Positive ionization modes have also been reported.[4][6]
Table 2: Example Chromatographic Conditions
| Parameter | Condition 1[6] | Condition 2[4] |
| Column | Synergi MAX RP80A (150 mm×4.6 mm, 4 μm) | Waters X-Select HSS T3-C18 (3.0 × 50 mm, 2.5 µm) |
| Mobile Phase | Isocratic | Isocratic |
| Run Time | 7.8 min | 1.5 min |
| LLOQ | 0.50 ng/mL | 1.00 ng/mL |
LLOQ: Lower Limit of Quantitation
Table 3: Pharmacokinetic Parameters of Adefovir (10 mg Oral Dose) Determined Using this compound IS
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Cmax (Peak Plasma Concentration) | 18.4 ± 6.26 | ng/mL | [3] |
| Tmax (Time to Peak Concentration) | 0.58 - 4.00 (Median = 1.75) | hours | [3] |
| AUC₀₋∞ (Total Drug Exposure) | 220 ± 70.0 | ng·h/mL | [3] |
| t½ (Terminal Half-life) | 7.48 ± 1.65 | hours | [3] |
Future Perspectives: this compound as a Potential Therapeutic
While its current role is primarily bioanalytical, the principles of the kinetic isotope effect suggest that this compound could theoretically possess a different pharmacokinetic profile than its non-deuterated counterpart. Strategic deuteration can sometimes slow metabolic processes, potentially leading to:
-
Increased half-life: Requiring less frequent dosing.
-
Higher bioavailability: Increasing overall drug exposure.
-
Reduced formation of toxic metabolites: Improving the safety profile.
However, it is critical to note that there are currently no publicly available studies evaluating the antiviral efficacy or the complete pharmacokinetic profile of this compound as a therapeutic agent. Future viral replication studies could explore whether deuteration of Adefovir offers any clinical advantages over the parent compound, but this remains a hypothetical application pending further research.
Conclusion
This compound is a vital tool for researchers in the field of virology. Its established role as a stable isotope-labeled internal standard is indispensable for the accurate quantification of Adefovir in biological matrices. The LC-MS/MS methods enabled by this compound provide the precise pharmacokinetic data necessary to understand and optimize the treatment of viral infections like chronic Hepatitis B. While its potential as a standalone therapeutic agent is theoretically plausible, its current, proven value lies in its critical supporting role in the ongoing research and development of antiviral therapies.
References
- 1. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 2. What is Adefovir Dipivoxil used for? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Adefovir in Human Plasma using Adefovir-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adefovir is a potent antiviral drug used in the treatment of chronic hepatitis B. Accurate quantification of Adefovir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Adefovir in human plasma. The method utilizes Adefovir-d4, a stable isotope-labeled analog, as an internal standard to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid and selective LC-MS/MS analysis.
Principle of the Method
The method is based on the principle of stable isotope dilution analysis. A known amount of this compound (internal standard, IS) is added to a plasma sample containing an unknown amount of Adefovir (analyte). The IS and analyte are chemically identical and thus exhibit similar behavior during sample preparation, chromatography, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the IS to the same extent. By measuring the ratio of the analyte's mass spectrometric response to that of the IS, accurate quantification can be achieved.
Caption: Experimental workflow for Adefovir quantification.
Experimental Protocols
Materials and Reagents
-
Adefovir reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (blank, K2-EDTA)
-
Deionized water
Stock and Working Solutions Preparation
-
Adefovir Stock Solution (100 µg/mL): Accurately weigh and dissolve the Adefovir reference standard in methanol to obtain a final concentration of 100 µg/mL.[1]
-
This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve the this compound internal standard in methanol to obtain a final concentration of 100 µg/mL.
-
Adefovir Working Solutions: Prepare serial dilutions of the Adefovir stock solution with methanol to create working solutions for calibration standards and quality control samples.[1]
-
This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol to a suitable working concentration (e.g., 100 ng/mL).
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike blank human plasma with the appropriate Adefovir working solutions to prepare calibration standards at concentrations ranging from, for example, 0.5 ng/mL to 50 ng/mL.
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add a specific volume of the this compound working solution (e.g., 10 µL of 100 ng/mL).
-
Add three volumes of cold methanol (e.g., 300 µL) to precipitate the plasma proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 5-10 minutes.[3]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, and reconstitute in the mobile phase.[3][4]
-
Inject an aliquot (e.g., 10-20 µL) into the LC-MS/MS system.[3][5]
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Adefovir in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adefovir is a potent nucleotide analog reverse-transcriptase inhibitor (ntRTI) used in the treatment of chronic hepatitis B virus (HBV) infection.[1] It is administered as a prodrug, Adefovir Dipivoxil, which is rapidly converted to the active parent compound, Adefovir.[2] Accurate quantification of Adefovir in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Adefovir in human plasma. The method utilizes a simple protein precipitation extraction procedure, providing a reliable and efficient workflow for clinical and research applications.
Mechanism of Action
Adefovir Dipivoxil is a cell-permeable prodrug that is hydrolyzed by cellular esterases to Adefovir after oral administration.[2] Inside the cell, Adefovir is phosphorylated by cellular kinases to its active form, Adefovir diphosphate.[3][4] Adefovir diphosphate acts as a competitive inhibitor of HBV DNA polymerase (reverse transcriptase) with respect to the natural substrate, deoxyadenosine triphosphate (dATP).[2][5] Its incorporation into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication.[2][6]
Experimental Protocol
This protocol provides a detailed methodology for the quantification of Adefovir in human plasma.
Materials and Reagents
-
Analytes: Adefovir reference standard, Adefovir-d4 (Internal Standard, IS).
-
Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Formic Acid (LC-MS grade).
-
Water: Deionized water, Type 1.
-
Matrix: Blank human plasma (K2-EDTA).
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Adefovir and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the Adefovir stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
IS Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
Calibration Standards and Quality Control Samples
Prepare CS and QC samples by spiking blank human plasma (95 µL) with the appropriate Adefovir working solution (5 µL).
| Sample Type | Concentration (ng/mL) |
| CS 1 (LLOQ) | 1.0 |
| CS 2 | 2.0 |
| CS 3 | 5.0 |
| CS 4 | 10.0 |
| CS 5 | 25.0 |
| CS 6 | 50.0 |
| CS 7 (ULOQ) | 100.0 |
| QC Low (LQC) | 3.0 |
| QC Mid (MQC) | 12.0 |
| QC High (HQC) | 80.0 |
Sample Preparation Protocol
The sample preparation is based on a simple and efficient protein precipitation method.
LC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis. Both positive and negative ionization modes have been reported; positive mode is detailed here for its wide applicability.[7][8][9][10]
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 95-5% B (3.5-3.6 min), 5% B (3.6-5.0 min) |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | Adefovir |
| MRM Transition | m/z 274.0 -> 162.1[7] |
| Collision Energy | 28 eV[7] |
| Analyte | This compound (IS) |
| MRM Transition | m/z 278.0 -> 166.1[7] |
| Collision Energy | 28 eV[7] |
| Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
Note: While positive mode is detailed, a common negative mode transition for Adefovir is m/z 272.0 -> 134.0.[11][12][13]
Method Performance and Validation Data
The method was validated for linearity, sensitivity, precision, accuracy, and recovery according to standard bioanalytical guidelines.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 1.0 to 100.0 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL with acceptable precision and accuracy.
| Parameter | Result |
| Calibration Range | 1.0 - 100.0 ng/mL |
| Correlation Coeff. (r²) | > 0.995 |
| Weighting | 1/x² |
| LLOQ | 1.0 ng/mL[7] |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). The results are summarized below and fall within the acceptable limit of ±15% (±20% for LLOQ).
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | ≤ 7.9[7] | 95.0 - 108.2 | ≤ 8.4[8] | 94.5 - 107.5 |
| LQC | 3.0 | ≤ 5.5 | 96.8 - 104.1 | ≤ 6.1 | 97.2 - 103.5 |
| MQC | 12.0 | ≤ 4.8 | 98.2 - 102.5 | ≤ 5.3 | 98.9 - 101.8 |
| HQC | 80.0 | ≤ 4.1 | 99.5 - 101.7 | ≤ 4.9 | 99.1 - 102.3 |
Recovery
The extraction recovery of Adefovir and the IS was consistent and reproducible across the QC levels.
| Analyte | LQC | MQC | HQC |
| Adefovir Recovery (%) | 87.1 | 85.3 | 88.5 |
| IS Recovery (%) | 86.5 | 87.9 | 87.2 |
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of Adefovir in human plasma. The protocol, employing a simple protein precipitation step, is rapid, robust, and highly sensitive. The method demonstrates excellent performance in linearity, precision, and accuracy, making it well-suited for high-throughput analysis in pharmacokinetic studies and other clinical research applications requiring the precise measurement of Adefovir.
References
- 1. Adefovir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effective metabolism and long intracellular half life of the anti-hepatitis B agent adefovir in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of adefovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a sensitive LC-MS/MS method for the determination of adefovir in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Sensitive LC-MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Adefovir Analysis in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Adefovir is an antiviral medication used in the treatment of chronic hepatitis B. Accurate quantification of Adefovir in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides detailed application notes and protocols for the sample preparation of Adefovir in human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and a combined Protein Precipitation-Liquid-Liquid Extraction (PPT-LLE) approach.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated bioanalytical methods for Adefovir quantification in human plasma.
Table 1: Method Performance Characteristics
| Parameter | Protein Precipitation (Methanol)[1][2] | Protein Precipitation (Acetonitrile)[3] | Solid-Phase Extraction[4][5] |
| Linearity Range (ng/mL) | 0.25 - 100[1] | 1.00 - 30.00[3] | 0.50 - 42.47[4][5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25[1] | 1.00[3] | 0.50[4][5] |
| Intra-day Precision (%RSD) | ≤ 5.7[1] | ≤ 2.37[3] | ≤ 7.7[4] |
| Inter-day Precision (%RSD) | ≤ 5.7[1] | ≤ 7.87[3] | ≤ 7.8[4] |
| Accuracy (%RE) | ± 2.5[1] | - | - |
| Extraction Recovery (%) | 85.1 - 89.3[2] | - | - |
| Internal Standard | PMPA[1] | Adefovir-d4[3] | This compound[4][5] |
Table 2: Quality Control (QC) Sample Performance (Protein Precipitation - Methanol) [1][6]
| QC Level | Concentration (ng/mL) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Accuracy (% Deviation) |
| Low | 0.75[1] | ≤ 5.7[1] | ≤ 5.7[1] | ≤ 2.5[1] |
| Medium | 10[1] | ≤ 5.7[1] | ≤ 5.7[1] | ≤ 2.5[1] |
| High | 80[1] | ≤ 5.7[1] | ≤ 5.7[1] | ≤ 2.5[1] |
Table 3: Quality Control (QC) Sample Performance (Protein Precipitation - Acetonitrile) [3]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low (QCL) | 3.0 | 2.37 | 7.87 |
| Medium (QCM) | 12.0 | 1.98 | 4.31 |
| High (QCH) | 24.0 | 1.89 | 3.98 |
Table 4: Quality Control (QC) Sample Performance (Solid-Phase Extraction) [5]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LQC | 1.41 | 4.2 | 5.1 |
| MQC | 16.73 | 2.9 | 3.8 |
| HQC | 33.47 | 3.5 | 4.5 |
Experimental Protocols
Protein Precipitation (PPT) Method
Protein precipitation is a rapid and straightforward method for sample cleanup. It involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.
Protocol using Acetonitrile: [3]
-
Pipette 250 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., this compound, 96.0 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 200 µL of 10% acetic acid and vortex for another 30 seconds.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol using Methanol: [1][2]
-
Pipette a known volume of human plasma into a microcentrifuge tube.
-
Add the internal standard (e.g., PMPA).
-
Add three volumes of ice-cold methanol to the plasma sample (e.g., 300 µL of methanol for 100 µL of plasma).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a new tube for analysis.
Solid-Phase Extraction (SPE) Method[5][6]
SPE provides a more thorough cleanup than PPT by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.
Protocol:
-
Condition the SPE Cartridge: Condition a polymeric reversed-phase SPE cartridge (e.g., Synergi MAX RP80A) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard (this compound) and 200 µL of 2% formic acid in water. Vortex for 30 seconds.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase for injection into the LC-MS/MS system.
Combined Protein Precipitation and Liquid-Liquid Extraction (PPT-LLE) Method[8]
This method combines the simplicity of protein precipitation with a subsequent liquid-liquid extraction step for further purification.
Protocol:
-
Protein Precipitation:
-
To a plasma sample, add three volumes of methanol and vortex.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Liquid-Liquid Extraction:
-
To the supernatant from the previous step, add an equal volume of dichloromethane.
-
Vortex for 30 seconds to facilitate extraction.
-
Centrifuge for 10 minutes at 4000 rpm to separate the aqueous and organic layers.
-
Carefully collect the upper aqueous layer for analysis.
-
Visualizations
Caption: Protein Precipitation (PPT) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Combined PPT-LLE Workflow.
References
- 1. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of adefovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Note: Quantification of Adefovir in Human Urine by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Adefovir in human urine. The assay utilizes Adefovir-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a straightforward dilution and protein precipitation step, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise quantification of Adefovir in a urinary matrix.
Introduction
Adefovir is an acyclic nucleotide analog of adenosine monophosphate that is clinically used as an antiviral drug for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It functions by inhibiting the viral DNA polymerase, leading to the termination of viral DNA chain elongation.[3][4][5] Monitoring the urinary excretion of Adefovir is crucial for understanding its pharmacokinetics and for dose adjustments in patients with renal impairment. This application note presents a validated LC-MS/MS method for the reliable quantification of Adefovir in human urine, employing this compound as the internal standard to compensate for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Adefovir reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Trichloroacetic acid
-
Ultrapure water
-
Human urine (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
Primary Stock Solutions: Prepare primary stock solutions of Adefovir (1.0 mg/mL) and this compound (1.0 mg/mL) in a mixture of methanol and water (1:1, v/v).[3]
Working Standard Solutions: A series of Adefovir working standard solutions are prepared by serially diluting the primary stock solution with methanol/water (1:1, v/v) to achieve the desired concentrations for the calibration curve.[3]
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL by diluting the primary stock solution with methanol/water (1:1, v/v).[3]
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Dilute 100 µL of the urine sample with 900 µL of purified water in a microcentrifuge tube.[3]
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to the diluted urine sample.[3]
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.[3]
-
Vortex the sample for 2 minutes.
-
Centrifuge the sample at 12,000 rpm for 6 minutes.[3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Value |
| Column | Dikma Diamonsil C18 (250 x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase A | 0.1 mM Ammonium formate in water, pH 2.5 (adjusted with formic acid)[3] |
| Mobile Phase B | Methanol[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient |
| Autosampler Temp. | 4°C[3] |
| Gradient | 0-2.0 min, 5% B; 2.0-2.5 min, 5-30% B; 2.5-6.0 min, 30% B; 6.0-6.1 min, 30-5% B; 6.1-8.0 min, 5% B[3] |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Negative Ion Electrospray (ESI-)[3] |
| MRM Transition Adefovir | m/z 272.0 → 134.0[3][6] |
| MRM Transition this compound | m/z 276.0 → 149.8[6] |
| Dwell Time | 200 ms |
Results and Discussion
Linearity
The method demonstrated excellent linearity over the concentration range of 2.0 to 1,000 ng/mL for Adefovir in human urine. The coefficient of determination (r²) was consistently greater than 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Low | 50 | < 18.2[3] | < 18.2[3] | -1.23 to 5.0[3] |
| Medium | 500 | < 9.2[3] | < 9.2[3] | -1.23 to 5.0[3] |
| High | 8000 | < 9.2[3] | < 9.2[3] | -1.23 to 5.0[3] |
Recovery
The extraction recovery of Adefovir from human urine was determined at three QC levels. The mean recovery and the recovery of the internal standard are presented in the following table.
| Analyte | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) |
| Adefovir | 72.41[3] | 80.15[3] | 85.66[3] |
| This compound (IS) | 96.90[3] | 102.11[3] | 98.54[3] |
Visualizations
Caption: Experimental workflow for Adefovir quantification in urine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Adefovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Adefovir Dipivoxil? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Sensitive LC-MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method Validation for Adefovir Using a Deuterated Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the validation of a bioanalytical method for the quantification of Adefovir in human plasma using a deuterated internal standard (Adefovir-d4) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined herein are based on established scientific literature and adhere to the principles of regulatory guidelines issued by the FDA and ICH.[1][2] This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and visual representations of the workflow to aid in the successful implementation of this bioanalytical assay. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting potential matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[3]
Introduction
Adefovir is a potent antiviral drug used in the treatment of chronic hepatitis B.[4] Accurate and reliable quantification of Adefovir in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[5] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[6] The incorporation of a deuterated internal standard, this compound, is a key component of a robust bioanalytical method. Since this compound has nearly identical physicochemical properties to Adefovir, it co-elutes and experiences similar ionization effects, providing effective compensation for variations during sample preparation and analysis.[3]
This document details the validation of an LC-MS/MS method for Adefovir in human plasma, covering essential validation parameters including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Experimental Protocols
Materials and Reagents
-
Adefovir reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
Instrumentation
A sensitive and selective liquid chromatography-tandem mass spectrometric (UPLC-MS/MS) system is recommended.[4] A typical system would consist of a binary pump, an autosampler, a column oven, and a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
2.3.1. Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of Adefovir and this compound reference standards.
-
Dissolve each standard in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at 2-8 °C.
2.3.2. Working Standard Solutions
-
Prepare separate sets of working standard solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions with a 50:50 mixture of methanol and water.[1][2]
-
Calibration Curve (CC) Standards: Prepare working solutions to spike into blank plasma to achieve final concentrations ranging from approximately 0.5 to 50 ng/mL.[7]
-
Quality Control (QC) Samples: Prepare working solutions for spiking into blank plasma at four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
2.3.3. Internal Standard (IS) Working Solution
-
Dilute the this compound stock solution with the 50:50 methanol/water mixture to a final concentration of approximately 20 ng/mL.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Adefovir from plasma.[4]
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tubes.
-
Add 20 µL of the IS working solution (this compound) to all tubes except for the blank plasma.
-
Vortex briefly.
-
Add 300 µL of methanol to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for your specific instrumentation.
Liquid Chromatography:
-
Column: A C18 column, such as a Waters X-Select HSS T3 (3.0 x 50 mm, 2.5 µm), can provide good separation.[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A gradient elution may be necessary to ensure separation from endogenous plasma components.
-
Column Temperature: 40 °C
-
Autosampler Temperature: 4 °C[8]
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Adefovir: m/z 274.1 → 162.1 (example)
-
This compound: m/z 278.1 → 166.1 (example)
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
Bioanalytical Method Validation
A full validation of the bioanalytical method should be performed to demonstrate its suitability for its intended purpose.[2]
Selectivity and Specificity
Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of Adefovir and this compound.[9] The response of any interfering peaks should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
Linearity and Range
The calibration curve should be prepared by spiking blank plasma with known concentrations of Adefovir. A linear range of 0.50 to 42.47 ng/mL has been previously reported.[6] The linearity should be evaluated by plotting the peak area ratio (Adefovir/Adefovir-d4) against the nominal concentration and applying a weighted (e.g., 1/x² or 1/x) linear regression. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
Intra- and inter-day accuracy and precision should be determined by analyzing replicate QC samples (n=5) at four concentration levels (LLOQ, LQC, MQC, HQC) on at least three different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[4][10]
Recovery
The extraction recovery of Adefovir and this compound should be determined at three QC levels (LQC, MQC, HQC) by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.[11] While 100% recovery is not required, it should be consistent and reproducible.[9]
Matrix Effect
The matrix effect should be evaluated to ensure that endogenous components in the plasma do not suppress or enhance the ionization of the analyte or internal standard.[12] This is assessed by comparing the peak areas of post-extraction spiked samples with those of neat solutions at the same concentration. The use of a deuterated internal standard helps to minimize the impact of matrix effects.[3]
Stability
The stability of Adefovir in human plasma should be evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample processing time.
-
Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that exceeds the expected sample storage time.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation
Table 1: Linearity of Adefovir Calibration Curve
| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) | Accuracy (%) |
| 0.5 | 0.48 | 96.0 |
| 1.0 | 1.05 | 105.0 |
| 5.0 | 5.10 | 102.0 |
| 10.0 | 9.80 | 98.0 |
| 20.0 | 20.4 | 102.0 |
| 40.0 | 39.5 | 98.8 |
| 50.0 | 51.2 | 102.4 |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) ± SD (n=5) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Mean Conc. (ng/mL) ± SD (n=15) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 0.52 ± 0.03 | 104.0 | 5.8 | 0.53 ± 0.04 | 106.0 | 7.5 |
| LQC | 1.5 | 1.45 ± 0.08 | 96.7 | 5.5 | 1.48 ± 0.10 | 98.7 | 6.8 |
| MQC | 15.0 | 15.3 ± 0.61 | 102.0 | 4.0 | 14.9 ± 0.75 | 99.3 | 5.0 |
| HQC | 45.0 | 44.1 ± 1.76 | 98.0 | 4.0 | 45.9 ± 2.30 | 102.0 | 5.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Adefovir Recovery (%) | This compound Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | 88.5 | 89.1 | 98.2 |
| MQC | 15.0 | 90.2 | 89.5 | 101.5 |
| HQC | 45.0 | 89.8 | 90.3 | 99.6 |
Table 4: Stability of Adefovir in Human Plasma
| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD (n=3) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | LQC | 1.5 | 1.47 ± 0.09 | 98.0 |
| Freeze-Thaw (3 cycles) | HQC | 45.0 | 46.1 ± 2.1 | 102.4 |
| Bench-Top (6 hours) | LQC | 1.5 | 1.54 ± 0.11 | 102.7 |
| Bench-Top (6 hours) | HQC | 45.0 | 44.5 ± 1.8 | 98.9 |
| Long-Term (30 days at -80°C) | LQC | 1.5 | 1.51 ± 0.10 | 100.7 |
| Long-Term (30 days at -80°C) | HQC | 45.0 | 45.7 ± 2.5 | 101.6 |
Visualizations
Caption: Workflow for Bioanalytical Method Validation.
Caption: Protein Precipitation Sample Preparation Workflow.
Conclusion
The bioanalytical method for the quantification of Adefovir in human plasma using this compound as an internal standard by LC-MS/MS has been successfully validated according to regulatory guidelines. The method is selective, linear, accurate, precise, and demonstrates acceptable recovery, minimal matrix effect, and stability under typical laboratory conditions. This validated method is suitable for the analysis of clinical and non-clinical study samples to support drug development programs.
References
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. lcms.cz [lcms.cz]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Solid-Phase Extraction of Adefovir from Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adefovir is an antiviral nucleotide analog reverse transcriptase inhibitor used in the treatment of chronic hepatitis B infection. Accurate quantification of adefovir in serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes endogenous interferences from complex biological matrices like serum, leading to cleaner extracts and improved analytical sensitivity and accuracy. This document provides a detailed protocol for the solid-phase extraction of adefovir from human serum, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Summary
While many studies opt for protein precipitation due to the complexity of SPE for highly polar compounds like adefovir, specialized SPE sorbents can yield high recovery and clean extracts. The following table summarizes performance data from a dispersive solid-phase extraction method using a molecularly imprinted polymer (MIP), which demonstrates the potential for high efficiency in adefovir extraction from serum.
| Parameter | Serum | Reference |
| Linear Range | 20 - 100 µg/L | [1] |
| Precision (RSD) | 2.5% (at 50 µg/L) | [1] |
| Limit of Detection (LOD) | 7.62 µg/L | [1] |
| Limit of Quantification (LOQ) | 15.1 µg/L | [1] |
| Recovery | 88.2 - 93.5% | [1] |
Experimental Protocol
This protocol is based on a mixed-mode cation exchange (MCX) SPE methodology, which is well-suited for the extraction of compounds like adefovir that contain both polar and basic functional groups. A similar methodology has been successfully applied to the related compound, tenofovir.
Materials:
-
SPE Cartridges: Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., Waters Oasis MCX)
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (or Formic Acid)
-
Ammonium Hydroxide
-
Internal Standard (IS): A structural analog such as tenofovir or a stable isotope-labeled adefovir (e.g., adefovir-d4) is recommended.
-
-
Equipment:
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials
-
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of serum sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Acidify the sample by adding 200 µL of 4% phosphoric acid in water. This step is crucial for ensuring the analyte is in the correct ionization state for retention on the cation exchange sorbent.
-
Vortex again and then centrifuge at high speed (e.g., 20,000 x g) for 5 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place the MCX SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 1 mL of water through the sorbent. Do not allow the sorbent to dry out before loading the sample.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 N hydrochloric acid or 2% formic acid in water to remove acidic and neutral interferences.
-
Follow with a second wash step using 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the adefovir and internal standard from the cartridge using 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
-
Workflow Diagram
Caption: Workflow for Adefovir SPE from Serum.
References
Application Note & Protocol: Protein Precipitation for Adefovir Quantification in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adefovir is a crucial antiviral agent used in the treatment of chronic hepatitis B. Accurate quantification of Adefovir in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Protein precipitation is a rapid, simple, and cost-effective method for plasma sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the protein precipitation of Adefovir from human plasma samples and summarizes the performance characteristics of this method based on published literature.
Principle
Protein precipitation involves the addition of an organic solvent to a plasma sample to denature and precipitate plasma proteins. This process releases the drug of interest into the supernatant, which can then be isolated by centrifugation. The clear supernatant is subsequently analyzed by LC-MS/MS for the quantification of Adefovir. Methanol is a commonly used and effective precipitating agent for this purpose.[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for the protein precipitation of Adefovir from plasma samples followed by LC-MS/MS analysis.
References
- 1. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of adefovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chromatographic Separation and Quantification of Adefovir and Adefovir-d4 in Human Plasma using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the chromatographic separation and quantification of the antiviral drug Adefovir and its deuterated internal standard, Adefovir-d4, in human plasma. The protocol employs Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique offering high sensitivity and specificity crucial for pharmacokinetic studies.[1][2][3][4] The presented method utilizes a simple protein precipitation step for sample preparation, ensuring rapid sample turnaround.[5][6] Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, allowing for a short run time.[5][7][8][9] This document provides a comprehensive experimental protocol, quantitative performance data, and a visual representation of the workflow to facilitate implementation in a bioanalytical laboratory setting.
Introduction
Adefovir is a nucleotide analog reverse transcriptase inhibitor used in the treatment of chronic hepatitis B infection.[10] Accurate and reliable quantification of Adefovir in biological matrices is essential for pharmacokinetic and bioequivalence studies.[2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and ensuring the accuracy and precision of the bioanalytical method.[1][2] This application note consolidates information from various validated methods to provide a streamlined and efficient UPLC-MS/MS protocol for the simultaneous determination of Adefovir and this compound.
Experimental Protocols
Materials and Reagents
-
Adefovir (Purity ≥98.0%)
-
This compound (Purity ≥98.0%)
-
Methanol (Gradient Grade)
-
Acetonitrile (Gradient Grade)
-
Acetic Acid (Analytical Grade)
-
Ammonium Acetate (Analytical Grade)
-
Ammonia Solution (Analytical Grade)
-
Dichloromethane (Analytical Grade)
-
Human Plasma (Blank, K2-EDTA)
-
Purified Water
Instrumentation and Chromatographic Conditions
A UPLC system coupled with a triple quadrupole mass spectrometer is utilized. The following table summarizes the instrumental and chromatographic conditions based on a rapid and sensitive method.[5]
| Parameter | Value |
| UPLC System | Waters Acquity UPLC or equivalent |
| Mass Spectrometer | XEVO TQ-MS/MS Triple Quadrupole or equivalent |
| Chromatographic Column | Waters X-Select HSS T3-C18 (3.0 x 50 mm, 2.5 µm)[5][9] |
| Mobile Phase | Isocratic mixture (specific composition proprietary, but typically consists of an organic modifier like methanol or acetonitrile and an aqueous buffer like ammonium acetate) |
| Flow Rate | Not specified, but typical for UPLC columns of this dimension |
| Injection Volume | 10 µL[5] |
| Column Temperature | 40°C[5] |
| Autosampler Temperature | 8°C[5] |
| Run Time | 1.5 minutes[8][9] |
Mass Spectrometry Detection
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Adefovir | This compound |
| Ionization Mode | ESI Positive[5][7][8][9] | ESI Positive[5][7][8][9] |
| MRM Transition (m/z) | 274.04 > 162.09[5] | 278.04 > 166.09[5] |
| Dwell Time | 36 ms[5] | 36 ms[5] |
| Collision Energy | 28 eV[5] | Not specified, but optimized similarly to Adefovir |
| Source Temperature | 150°C[5] | 150°C[5] |
| Desolvation Temp. | 300°C[5] | 300°C[5] |
| Desolvation Gas Flow | 800 L/H[5] | 800 L/H[5] |
| Collision Gas Flow | 0.15 mL/min[5] | 0.15 mL/min[5] |
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Adefovir and this compound in methanol. For example, a 96.0 µg/mL stock solution of this compound can be prepared.[5]
-
Working Solutions: Prepare working standard solutions of Adefovir by serially diluting the stock solution with a suitable solvent mixture. Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 96.0 ng/mL).[5]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working solutions of Adefovir.[5] A typical calibration curve range is 1.00 ng/mL to 30.00 ng/mL.[5][9] QC samples are typically prepared at low, medium, and high concentrations.[5]
Sample Preparation Protocol (Protein Precipitation)
-
Pipette an aliquot of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add the internal standard working solution (this compound).
-
Add a protein precipitation agent, such as methanol or acetonitrile.[6]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or plate.
-
Evaporate the supernatant to dryness, for example, in a concentrator for 10 minutes at 60°C.[5]
-
Reconstitute the dried extract in the mobile phase or a suitable reconstitution solvent.
-
Inject an aliquot (e.g., 10 µL) into the UPLC-MS/MS system for analysis.[5]
Experimental Workflow
Caption: Workflow for Adefovir analysis.
Quantitative Data Summary
The following tables summarize the chromatographic parameters and validation results from various published methods for the analysis of Adefovir using this compound as an internal standard.
Table 1: Comparison of Chromatographic and MS Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters X-Select HSS T3-C18 (3.0 x 50 mm, 2.5 µm)[5][9] | Synergi MAX RP80A (150 x 4.6 mm, 4 µm)[7] | Dikma Diamonsil C18 (250 x 4.6 mm, 5 µm)[11] |
| Mobile Phase | Isocratic[5][7][8][9] | Isocratic[7] | 0.1 mM Ammonium Formate Buffer-Methanol[11] |
| Ionization Mode | ESI Positive[5][7][8][9] | ESI Positive[7] | ESI Negative[11] |
| Adefovir MRM (m/z) | 274.04 > 162.09[5] | Not Specified | 272.0 > 134.0[11] |
| This compound MRM (m/z) | 278.04 > 166.09[5] | Not Specified | 276.0 > 149.8 (Internal Standard)[11] |
| Run Time | 1.5 min[8][9] | Not Specified | >7 min[5] |
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 (Plasma)[5][9] | Method 2 (Plasma)[7] | Method 3 (Serum)[11] |
| Linearity Range (ng/mL) | 1.00 - 30.00 | 0.50 - 42.47 | 0.5 - 1,000 |
| LLOQ (ng/mL) | 1.00 | 0.50 | 0.5 |
| Intra-day Precision (%CV) | < 2.37% | Not Specified | < 18.16% (Low QC) |
| Inter-day Precision (%CV) | < 7.87% | Not Specified | < 13.70% (Med/High QC) |
| Accuracy (%RE) | Not Specified | Not Specified | -6.88% to 1.16% |
| Matrix Effect | 5.23%[8][9] | Assessed[7] | Assessed[11] |
| Sample Preparation | Protein Precipitation[5] | Solid Phase Extraction[7] | Protein Precipitation[11] |
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantitative determination of Adefovir in human plasma, with this compound as the internal standard. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is highly beneficial for clinical pharmacokinetic studies.[5][11] The provided data demonstrates that the method meets the stringent requirements for bioanalytical method validation, ensuring accurate and reproducible results.[1][2][4] This application note serves as a practical guide for researchers and scientists involved in the development and analysis of antiviral therapeutics.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. rfppl.co.in [rfppl.co.in]
- 4. jchps.com [jchps.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of adefovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.uniupo.it [research.uniupo.it]
- 11. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Adefovir-d4 for Therapeutic Drug Monitoring in Lamivudine-Resistant Hepatitis B Virus Infections
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Hepatitis B (CHB) is a persistent viral infection that can lead to severe liver disease, including cirrhosis and hepatocellular carcinoma. Lamivudine, a nucleoside analog reverse transcriptase inhibitor, has been a cornerstone of CHB therapy. However, its long-term efficacy is frequently compromised by the emergence of drug-resistant mutations in the Hepatitis B Virus (HBV) polymerase gene, most commonly at the YMDD (tyrosine-methionine-aspartate-aspartate) motif.
Adefovir Dipivoxil, an oral prodrug of adefovir, is a nucleotide analog that effectively suppresses both wild-type and lamivudine-resistant HBV.[1][2] Its introduction has provided a critical therapeutic option for patients who have failed lamivudine therapy.[3] To optimize treatment, prevent the development of adefovir-specific resistance, and ensure patient safety, Therapeutic Drug Monitoring (TDM) is essential. TDM allows for the precise measurement of drug concentrations in a patient's plasma to ensure they are within the therapeutic window.
This application note details the use of Adefovir-d4, a stable isotope-labeled internal standard, for the accurate quantification of adefovir in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4][5] We provide protocols for bioanalysis and for the genotypic monitoring of antiviral resistance, along with key clinical data on the efficacy of adefovir in lamivudine-resistant populations.
Mechanism of Action and Resistance
Adefovir is an acyclic nucleotide analogue of adenosine monophosphate.[5][6] After cellular uptake, it is phosphorylated by cellular kinases to its active diphosphate metabolite. This active form competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into viral DNA. Its integration into the growing HBV DNA chain leads to chain termination, thereby inhibiting the viral DNA polymerase (reverse transcriptase) and halting viral replication.[6]
Lamivudine resistance typically arises from mutations in the reverse transcriptase domain of the HBV polymerase, such as rtM204V/I and rtL180M.[7][8] Adefovir's different structural class and binding site allow it to retain activity against these lamivudine-resistant strains.[2] However, prolonged adefovir monotherapy can lead to the selection of adefovir-specific resistance mutations, such as rtA181V/T and rtN236T.[9][10]
Data Presentation
The following tables summarize clinical and analytical data pertinent to the use of adefovir in lamivudine-resistant populations and the methods for its quantification.
Table 1: Efficacy of Adefovir in Patients with Lamivudine-Resistant Chronic Hepatitis B
| Parameter | Adefovir Monotherapy | Adefovir + Lamivudine | Placebo/Continued Lamivudine | Study Duration | Reference(s) |
|---|---|---|---|---|---|
| Median HBV DNA Reduction (log10 copies/mL) | -4.04 | -3.59 | 0.0 | 48 Weeks | [11] |
| -2.63 | - | - | 48 Weeks | [10] | |
| HBV DNA < 1000 copies/mL | 67% | - | - | 240 Weeks | [12] |
| ALT Normalization | 47% | 53% | 5% | 48 Weeks | [11] |
| 55% | - | - | 48 Weeks | [10] | |
| 69% | - | - | 240 Weeks | [12] |
| HBeAg Seroconversion | 1 of 18 patients | 2 of 19 patients | 0% | 48 Weeks |[11] |
Table 2: Cumulative Incidence of Genotypic Adefovir Resistance
| Study Population | 1 Year | 2 Years | 3 Years | 4 Years | 5 Years | Reference(s) |
|---|---|---|---|---|---|---|
| Lamivudine-Resistant (Adefovir Monotherapy) | 3.2% - 6.4% | 8.8% - 25.4% | 18% | - | - | [9][13] |
| Lamivudine-Resistant (Adefovir + Lamivudine) | 0% - 1% | 0% - 2% | 4% | 4% | - | [14][15][16] |
| Treatment-Naïve (Adefovir Monotherapy) | 0% | 3% | 11% | 17% | 29% |[12] |
Table 3: Validated UPLC-MS/MS Method Parameters for Adefovir Quantification
| Parameter | Reported Value | Reference(s) |
|---|---|---|
| Internal Standard | This compound | [4] |
| Linearity Range | 1.00 - 30.00 ng/mL | [4] |
| 0.25 - 100 ng/mL | [17] | |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | [4] |
| 0.25 ng/mL | [17] | |
| Intra-day Precision (%RSD) | < 2.37% | [4] |
| < 5.7% | [17] | |
| Inter-day Precision (%RSD) | < 7.87% | [4] |
| < 5.7% | [17] | |
| Accuracy (%RE) | - | |
| Within ±2.5% | [17] | |
| Extraction Recovery | 85.1 - 89.3% | [18] |
| Matrix Effect | 5.23% |[4] |
Experimental Protocols
Protocol 1: Quantification of Adefovir in Human Plasma using UPLC-MS/MS
This protocol provides a method for the quantitative analysis of adefovir in human plasma, adapted from validated procedures.[4][17][18] this compound serves as the internal standard to correct for matrix effects and variations during sample processing and analysis.
1. Materials and Reagents
-
Adefovir reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (K2-EDTA)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Adefovir and this compound in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the Adefovir stock solution in 50:50 methanol/water to create calibration standards (e.g., ranging from 1.00 to 30.00 ng/mL). Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial for analysis.
4. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters X-Select HSS T3-C18 (e.g., 3.0 × 50 mm, 2.5 µm).[4]
-
Mobile Phase: Isocratic elution with 0.1% Formic Acid in Water:Methanol (ratio may vary, e.g., 95:5 v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Run Time: Approx. 1.5 - 2.0 minutes.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Adefovir Transition: m/z 274.1 → 162.1 (example)
-
This compound Transition: m/z 278.1 → 166.1 (example)
-
-
Data Analysis: Quantify by calculating the peak area ratio of the analyte to the internal standard.
Protocol 2: Genotypic Analysis of HBV Resistance Mutations
Monitoring for resistance involves sequencing the HBV polymerase gene to identify mutations that confer resistance to lamivudine and adefovir.
1. HBV DNA Extraction
-
Extract viral DNA from 200 µL of patient serum using a commercial viral DNA extraction kit according to the manufacturer's instructions.
2. PCR Amplification
-
Amplify the HBV polymerase gene region spanning the codons associated with resistance (e.g., codons 180, 181, 204, 236) using nested or semi-nested PCR with specific primers.
3. Genotyping Method
-
Direct Sequencing: Purify the PCR product and perform Sanger sequencing. Analyze the resulting sequence for mutations by comparing it to a wild-type reference sequence.
-
Line Probe Assay (LiPA): Alternatively, use a commercially available line probe assay (e.g., INNO-LiPA HBV DR).[8][14][19] This method involves the reverse hybridization of the amplified DNA to probes specific for wild-type and mutant sequences immobilized on a strip.
4. Data Interpretation
-
Identify specific mutations (e.g., rtM204I/V for lamivudine resistance; rtA181V/T or rtN236T for adefovir resistance).
-
Correlate genotypic findings with virological (HBV DNA levels) and biochemical (ALT levels) data to guide clinical decisions.
Conclusion
The management of lamivudine-resistant CHB with adefovir requires a multifaceted approach that includes both virologic monitoring and TDM. This compound is an indispensable tool for researchers and clinicians, serving as the gold-standard internal standard for the precise and accurate quantification of adefovir in biological matrices. The validated UPLC-MS/MS method described herein provides the reliability needed for pharmacokinetic studies, dose optimization, and routine TDM, ultimately contributing to improved therapeutic outcomes for patients with drug-resistant HBV infections. Combining this quantitative analytical method with regular genotypic resistance screening ensures a comprehensive strategy for managing antiviral therapy.
References
- 1. Adefovir dipivoxil: a review of its use in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Adefovir for lamivudine-resistant hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adefovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of lamivudine-resistant hepatitis B virus to adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resistance to adefovir dipivoxil in lamivudine resistant chronic hepatitis B patients treated with adefovir dipivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased risk of adefovir resistance in patients with lamivudine-resistant chronic hepatitis B after 48 weeks of adefovir dipivoxil monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adefovir dipivoxil alone or in combination with lamivudine in patients with lamivudine-resistant chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term therapy with adefovir dipivoxil for HBeAg-negative chronic hepatitis B for up to 5 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination adefovir-lamivudine prevents emergence of adefovir resistance in lamivudine-resistant hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomised clinical trial: the benefit of combination therapy with adefovir and lamivudine for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low resistance to adefovir combined with lamivudine: a 3-year study of 145 lamivudine-resistant hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Meta-analysis: Adefovir dipivoxil in combination with lamivudine in patients with lamivudine-resistant hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of adefovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of Adefovir-d4 in Pediatric Pharmacokinetic Studies of Adefovir
Audience: Researchers, scientists, and drug development professionals.
These notes provide a comprehensive overview of the application of Adefovir-d4 in the quantitative analysis required for pediatric pharmacokinetic (PK) studies of Adefovir. While Adefovir Dipivoxil is the administered prodrug for treating chronic hepatitis B, the stable isotope-labeled this compound is a critical tool for the bioanalytical quantification of the active moiety, Adefovir, in biological matrices.
Introduction and Application
Adefovir Dipivoxil is an oral prodrug of Adefovir, an acyclic nucleotide analog that inhibits viral DNA polymerase and is used in the treatment of chronic hepatitis B (CHB). Establishing a safe and effective dosing regimen in children requires dedicated pharmacokinetic studies, as drug absorption, distribution, metabolism, and excretion can differ significantly from adults. Studies have been conducted in pediatric populations from 2 to 18 years of age to characterize the PK profile and inform dosing recommendations.[1][2][3]
The cornerstone of any pharmacokinetic study is the accurate and precise measurement of the drug's concentration in biological fluids, typically plasma, over time. For this purpose, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[4][5] In such assays, a stable isotope-labeled internal standard (SIL-IS) is essential for achieving reliable quantification. This compound, a deuterated analog of Adefovir, serves as the ideal internal standard. It is chemically identical to Adefovir but has a higher molecular weight, allowing it to be distinguished by the mass spectrometer. Its use corrects for variations in sample preparation and matrix effects, ensuring the integrity of the pharmacokinetic data.[4]
Key Applications of this compound:
-
Internal Standard: Used in the development and validation of bioanalytical methods for the quantification of Adefovir in plasma.[4]
-
Accurate Pharmacokinetic Profiling: Enables the generation of high-quality concentration-time data from pediatric clinical trials, which is necessary to calculate key PK parameters.
-
Dose-Finding Studies: Supports studies designed to establish dose-proportionality and identify appropriate weight-based or fixed doses for different pediatric age cohorts.[1][6][7][8]
Pediatric Pharmacokinetic Data for Adefovir
The following tables summarize pharmacokinetic data from studies where Adefovir Dipivoxil was administered to pediatric patients with chronic hepatitis B. These values were determined using bioanalytical methods that rely on an internal standard like this compound for accurate measurement.
Table 1: Single-Dose Adefovir Pharmacokinetic Parameters in Children and Adolescents
| Age Group (years) | Dose Administered | Cmax (ng/mL) | AUCinf (ng·hr/mL) | t½ (median, hr) | Reference |
| 2–6 | 0.14 mg/kg | 14.5 | 104.7 | N/A | [7] |
| 2–6 | 0.3 mg/kg | 26.9 | 224.1 | N/A | [7] |
| 7–11 | 0.14 mg/kg | 12.0 | 141.7 | N/A | [7] |
| 7–11 | 0.3 mg/kg | 25.8 | 321.0 | N/A | [7] |
| 12–17 | 10 mg (fixed) | 22.8 | 237.3 | 6.9 | [7] |
Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t½: Half-life; N/A: Not Available.
Table 2: Steady-State Adefovir Pharmacokinetic Parameters in Adolescents (48 Weeks of Dosing)
| Age Group (years) | Dose Administered | Cmax (ng/mL) | AUC0–24 (ng·hr/mL) | Reference |
| 12 to <18 | 10 mg tablet | 23.33 | 248.76 | [7][9] |
AUC0–24: Area under the plasma concentration-time curve over a 24-hour dosing interval.
These data show that a 0.3 mg/kg dose in children aged 2-6 years and a 10 mg fixed dose in adolescents (12-17 years) result in Adefovir exposure comparable to that seen in adults receiving a 10 mg dose.[1][7]
Experimental Protocols
Protocol 3.1: Pediatric Pharmacokinetic Study Design (In-Life Phase)
This protocol is a representative model based on designs from pediatric clinical trials of Adefovir Dipivoxil.[6][7][8]
1. Objective: To characterize the single-dose pharmacokinetic profile of Adefovir in pediatric subjects with chronic hepatitis B across different age groups.
2. Study Population:
- Inclusion Criteria: Male and female patients aged 2 to 17 years with a diagnosis of chronic hepatitis B (HBsAg positive for ≥6 months), compensated liver disease, and HBV DNA ≥100,000 copies/mL.[6][8]
- Stratification: Subjects are stratified into age cohorts (e.g., 2 to <7 years, 7 to <12 years, 12 to <18 years).[2]
3. Study Design:
- An open-label, single-dose, crossover design may be used for younger cohorts to test multiple dose levels (e.g., 0.14 mg/kg and 0.3 mg/kg), while a single fixed dose (e.g., 10 mg) is used for adolescents.[6][8]
- A washout period is required between doses in the crossover phase.
4. Dosing and Administration:
- Subjects receive a single oral dose of Adefovir Dipivoxil (liquid formulation for younger children, tablet for adolescents) after an overnight fast.
- Doses are calculated based on body weight for younger cohorts (e.g., 0.3 mg/kg).[1]
5. Pharmacokinetic Sampling:
- Venous blood samples (approx. 2-3 mL) are collected into K3EDTA-containing tubes at pre-dose (0 hour) and at specified time points post-dose.
- Example time points: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
- Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection.
- Plasma samples are stored frozen at -70°C or below until analysis.
Protocol 3.2: Bioanalytical Method for Adefovir in Plasma using LC-MS/MS
This protocol details the use of this compound for the quantitative analysis of Adefovir in pediatric plasma samples.[4]
1. Objective: To accurately quantify Adefovir concentrations in human plasma samples.
2. Materials and Reagents:
- Analytes: Adefovir (reference standard), this compound (internal standard).
- Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid, Purified Water.
- Equipment: LC-MS/MS system (e.g., triple quadrupole), analytical balance, centrifuges, solid-phase extraction (SPE) cartridges (e.g., Waters Oasis MAX).
3. Preparation of Standards:
- Prepare primary stock solutions of Adefovir and this compound in a suitable solvent (e.g., methanol/water).
- Prepare a series of working standard solutions of Adefovir by serial dilution to create a calibration curve (e.g., 0.50–45 ng/mL).[4]
- Prepare a working solution of the internal standard, this compound (e.g., 100 ng/mL).
4. Sample Preparation (Solid-Phase Extraction):
- Thaw plasma samples (from study subjects, calibrators, and quality controls) on ice.
- To 200 µL of plasma, add 50 µL of the this compound internal standard working solution and vortex.
- Condition an SPE cartridge with methanol followed by water.
- Load the plasma sample onto the cartridge.
- Wash the cartridge with a weak solvent to remove interferences.
- Elute the Adefovir and this compound from the cartridge with an appropriate elution solvent (e.g., methanol with formic acid).
- Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for injection.
5. LC-MS/MS Conditions:
- Chromatography:
- Column: C18 reverse-phase column (e.g., Synergi MAX RP, 150 x 4.6 mm, 4 µm).[4]
- Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: e.g., 0.8 mL/min.
- Injection Volume: e.g., 10 µL.
- Mass Spectrometry:
- Ionization: Positive Electrospray Ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both Adefovir and this compound. (e.g., Adefovir: m/z 274.1 → 162.1; this compound: m/z 278.1 → 166.1). Note: Exact transitions must be optimized.
6. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio (Adefovir / this compound) against the nominal concentration of the calibrators using a weighted linear regression.
- Calculate the concentration of Adefovir in the pediatric study samples by interpolating their peak area ratios from the calibration curve.
- Use the resulting concentration-time data to perform pharmacokinetic analysis using non-compartmental methods.
Visualized Experimental Workflow
The following diagram illustrates the overall workflow, from patient dosing in the clinical setting to the bioanalytical laboratory where this compound is utilized.
Caption: Workflow from patient dosing to bioanalytical quantification using this compound.
References
- 1. The pharmacokinetics and safety of adefovir dipivoxil in children and adolescents with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, efficacy, and pharmacokinetics of adefovir dipivoxil in children and adolescents (age 2 to <18 years) with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of adefovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Open Label Study of Pharmacokinetics and Safety of Dose of Adefovir Dipivoxil in Children and Adolescents With HBV | MedPath [trial.medpath.com]
- 7. fda.gov [fda.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. drugs.com [drugs.com]
Application Note: Hydrophilic Interaction Liquid Chromatography (HILIC) for the Quantitative Analysis of Adefovir
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the antiviral drug Adefovir in human plasma using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). Adefovir, a polar compound, is often challenging to retain and resolve using traditional reversed-phase liquid chromatography. HILIC provides a superior alternative for analyzing such polar compounds.[1] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with key performance data.
Introduction
Adefovir is an acyclic nucleotide analog of adenosine monophosphate used in the treatment of chronic hepatitis B.[2] Due to its hydrophilic nature, achieving adequate retention on conventional C18 columns can be difficult.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, making it ideal for the separation of polar and hydrophilic compounds.[3][4] This method offers enhanced retention for polar analytes like Adefovir, leading to improved sensitivity and resolution.[1] This application note is based on a validated HILIC-MS/MS method for the determination of Adefovir in human plasma.[5]
Quantitative Data Summary
The following table summarizes the key quantitative performance characteristics of the described HILIC-MS/MS method for Adefovir analysis.[5]
| Parameter | Result |
| Linearity Range | 1.02 - 102 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.02 ng/mL |
| Intra-day Precision (RSD) | < 12% |
| Inter-day Precision (RSD) | < 12% |
| Accuracy (RE) | 0.6% to 3.2% |
| Run Time | 3 minutes per sample |
Experimental Protocol
This protocol is adapted from the validated method developed by Xiong et al., 2010.[1][5]
1. Materials and Reagents
-
Adefovir reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Dichloromethane
-
Human plasma (blank)
2. Sample Preparation
The protocol for preparing plasma samples involves protein precipitation followed by a liquid-liquid extraction cleanup step.[1][5]
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 200 µL of dichloromethane for further cleaning.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper aqueous layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the HILIC-MS/MS system.
3. HILIC-MS/MS Conditions
-
Chromatographic System: ACQUITY UPLC BEH HILIC column (2.1 mm x 50 mm, 1.7 µm)[1][5]
-
Mobile Phase: Methanol:Water:Formic Acid (85:15:0.2, v/v/v)[1][5]
-
Flow Rate: 0.3 mL/min[1]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple-quadrupole tandem mass spectrometer[5]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[5]
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HILIC-MS/MS analysis of Adefovir.
Caption: Experimental workflow for Adefovir analysis.
Caption: Principle of HILIC separation for polar analytes.
References
- 1. researchgate.net [researchgate.net]
- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the determination of adefovir in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting isotopic interference with Adefovir-d4 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the liquid chromatography-mass spectrometry (LC-MS) analysis of Adefovir, with a specific focus on isotopic interference when using Adefovir-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of LC-MS analysis of Adefovir?
A1: Isotopic interference, often referred to as crosstalk, occurs when the isotopic signature of the analyte (Adefovir) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa. This can lead to inaccurate quantification. The primary causes are the natural abundance of isotopes (e.g., ¹³C in Adefovir contributing to the M+1 peak) and potential isotopic impurities in the this compound standard.
Q2: Why is this compound commonly used as an internal standard for Adefovir analysis?
A2: this compound is considered an ideal internal standard because it is chemically and structurally almost identical to Adefovir. This similarity ensures that it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation, effectively compensating for matrix effects and variations in instrument response.
Q3: What are the typical mass transitions (MRM) for Adefovir and this compound?
A3: The selection of appropriate precursor and product ions is crucial for selective and sensitive detection. Commonly used transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Adefovir | 274.1 | 162.1 |
| This compound | 278.1 | 162.1 |
Note: Optimal transitions may vary slightly depending on the instrument and source conditions.
Q4: What are the signs of potential isotopic interference in my Adefovir assay?
A4: Key indicators of isotopic interference include:
-
Non-linear calibration curves, especially at the high and low ends of the concentration range.
-
Inaccurate quantification of quality control (QC) samples.
-
A significant response for this compound in blank samples spiked only with a high concentration of Adefovir.
-
A noticeable peak for Adefovir in samples containing only this compound.
Troubleshooting Guides
Guide 1: Diagnosing Isotopic Interference
This guide provides a step-by-step experimental protocol to determine if you are experiencing isotopic interference between Adefovir and this compound.
-
Objective: To quantify the percentage of signal contribution from Adefovir to the this compound channel and vice versa.
-
Materials:
-
Adefovir reference standard
-
This compound internal standard
-
Blank matrix (e.g., human plasma, urine)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare two sets of solutions:
-
Set A (Analyte to IS): Spike a high concentration of Adefovir (e.g., the upper limit of quantification, ULOQ) into the blank matrix without adding this compound.
-
Set B (IS to Analyte): Spike the working concentration of this compound into the blank matrix without adding Adefovir.
-
-
Analyze the samples: Inject both sets of solutions into the LC-MS/MS system and monitor the MRM transitions for both Adefovir and this compound.
-
Data Analysis:
-
In the chromatogram from Set A, measure the peak area of any signal detected in the this compound MRM channel.
-
In the chromatogram from Set B, measure the peak area of any signal detected in the Adefovir MRM channel.
-
Calculate the percentage of crosstalk using the following formulas:
-
% Crosstalk (Analyte to IS) = (Area of this compound in Set A / Area of Adefovir in Set A) * 100
-
% Crosstalk (IS to Analyte) = (Area of Adefovir in Set B / Area of this compound in Set B) * 100
-
-
-
-
Interpretation of Results:
-
A crosstalk percentage of >1-2% may indicate significant interference that could impact assay accuracy.
-
Caption: Troubleshooting workflow for isotopic interference.
Guide 2: Mitigating and Correcting for Isotopic Interference
If the diagnosis confirms significant isotopic interference, the following strategies can be employed.
Even a slight separation between the peaks of Adefovir and this compound can exacerbate isotopic interference, especially if one peak elutes on the tail of the other where ion suppression effects may differ.
-
Action: Adjust the gradient profile, mobile phase composition, or column chemistry to ensure complete co-elution of Adefovir and this compound.
The degree of isotopic overlap can be dependent on the specific fragment ions monitored.
-
Action: Investigate alternative product ions for both Adefovir and this compound that may have a lower potential for isotopic contribution. This requires re-optimization of collision energies.
If experimental mitigation is not fully successful, a mathematical correction can be applied to the data. This approach corrects the measured peak areas for the contribution from the interfering species.
Correction Formulas:
Let:
-
Area_Analyte_measured = Measured peak area of the analyte
-
Area_IS_measured = Measured peak area of the internal standard
-
CF_A_to_IS = Correction factor for the contribution of the analyte to the IS signal
-
CF_IS_to_A = Correction factor for the contribution of the IS to the analyte signal
The corrected peak areas are calculated as follows:
Area_Analyte_corrected = Area_Analyte_measured - (Area_IS_measured * CF_IS_to_A) Area_IS_corrected = Area_IS_measured - (Area_Analyte_measured * CF_A_to_IS)
The correction factors are determined from the isotopic crosstalk experiment described in Guide 1.
Worked Example:
From the crosstalk experiment:
-
CF_A_to_IS = 0.015 (1.5% contribution of Adefovir to this compound signal)
-
CF_IS_to_A = 0.005 (0.5% contribution of this compound to Adefovir signal)
For a sample with:
-
Area_Analyte_measured = 500,000
-
Area_IS_measured = 1,000,000
Calculations:
Area_Analyte_corrected = 500,000 - (1,000,000 * 0.005) = 495,000 Area_IS_corrected = 1,000,000 - (500,000 * 0.015) = 992,500
The corrected peak areas should then be used for calculating the concentration of Adefovir.
If isotopic interference with this compound cannot be adequately resolved, consider using an alternative internal standard.
| Internal Standard | Pros | Cons |
| This compound | Co-elutes with analyte, similar ionization behavior. | Potential for isotopic interference. |
| ¹³C- or ¹⁵N-labeled Adefovir | Less likely to have chromatographic shifts compared to deuterated standards. | May be more expensive and less readily available. |
| Structural Analogs (e.g., Tenofovir, Entecavir) | Readily available. | May not perfectly co-elute or have the same ionization efficiency as Adefovir, potentially leading to less effective correction for matrix effects. |
Experimental Protocols
Comprehensive LC-MS/MS Method for Adefovir Quantification
This protocol provides a general framework for the analysis of Adefovir in biological matrices. Optimization will be required for specific instruments and applications.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum/urine sample, add 20 µL of this compound working solution (internal standard).
-
Add 300 µL of ice-cold methanol or acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize for the specific instrument.
-
-
Caption: General workflow for LC-MS/MS analysis of Adefovir.
Caption: Isotopic overlap from Adefovir to this compound.
Overcoming matrix effects in Adefovir bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Adefovir.
Troubleshooting Guide
Problem: My Adefovir signal is suppressed, and I suspect matrix effects. How can I confirm this?
Answer:
Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological sample interfere with the ionization of Adefovir, leading to a reduced signal in the mass spectrometer.[1][2] To confirm if matrix effects are the cause of signal suppression, you can perform a post-column infusion experiment.[3][4]
Experimental Protocol: Post-Column Infusion
-
Analyte Infusion: Infuse a standard solution of Adefovir at a constant flow rate directly into the mass spectrometer, bypassing the analytical column. This will generate a stable baseline signal for Adefovir.
-
Blank Matrix Injection: Inject an extracted blank matrix sample (a sample prepared without the analyte) onto the LC column.
-
Monitor Signal: Monitor the Adefovir signal from the post-column infusion. A significant drop in the baseline signal at the retention time where Adefovir would typically elute indicates the presence of co-eluting matrix components that are causing ion suppression.[2][3]
Problem: I've confirmed ion suppression. What are the most common causes in plasma/serum samples?
Answer:
In bioanalysis of samples like plasma or serum, phospholipids are a primary cause of matrix-induced ion suppression.[5] These molecules are major components of cell membranes and are often co-extracted with the analyte of interest, especially when using simple sample preparation methods like protein precipitation.[6] Phospholipids can co-elute with the analyte, compete for ionization in the ESI source, and foul the mass spectrometer, leading to reduced sensitivity and reproducibility.[5]
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of Adefovir bioanalysis?
A1: A matrix effect is the alteration of an analyte's (Adefovir's) ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[3][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative analysis.[1][3] The severity of the matrix effect is often dependent on the sample preparation technique and chromatographic conditions.[8]
Q2: How can I minimize phospholipid-based matrix effects during sample preparation?
A2: Several sample preparation strategies can be employed to reduce phospholipid interference. The choice of method depends on the desired level of cleanliness, throughput, and the physicochemical properties of Adefovir.
-
Protein Precipitation (PPT): While fast and simple, PPT is generally the least effective method for removing phospholipids.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT, but recovery of polar analytes like Adefovir might be low.[6]
-
Solid-Phase Extraction (SPE): Traditional reversed-phase and cation-exchange SPE methods offer cleaner extracts compared to PPT.[6] Polymeric mixed-mode SPE, which combines both reversed-phase and ion-exchange mechanisms, is particularly effective at removing a broad range of matrix components, including phospholipids.[6]
-
HybridSPE®-Phospholipid: This technique specifically targets and removes phospholipids from the sample.[9] It combines the simplicity of protein precipitation with the selectivity of SPE, utilizing zirconia-coated silica particles that have a high affinity for the phosphate groups of phospholipids.[5]
Experimental Protocol: HybridSPE®-Phospholipid Depletion
-
Sample Addition: Add plasma or serum samples to the HybridSPE®-Phospholipid 96-well plate or SPE cartridge.
-
Protein Precipitation: Add a 3:1 ratio of a precipitation solvent (e.g., acetonitrile or methanol with 1% formic acid) to the sample. For basic compounds with low recovery, using methanol with ammonium formate as the precipitation agent can be beneficial.[9]
-
Mixing: Vortex or mix via draw-dispense to ensure complete protein precipitation.
-
Elution: Apply a vacuum or positive pressure to elute the Adefovir-containing solution, while the phospholipids are retained by the zirconia-functionalized sorbent.
-
Analysis: The resulting eluate is significantly depleted of phospholipids and can be directly injected into the LC-MS/MS system.
Q3: Can I just use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects?
A3: Using a SIL-IS, such as Adefovir-d4, is a highly recommended strategy to compensate for matrix effects.[10] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction. However, this approach may not be completely foolproof, especially with highly variable matrix effects between different sample lots.[6] Therefore, it is still best practice to minimize matrix effects as much as possible through effective sample cleanup before relying solely on an internal standard for correction.[6]
Q4: How do I quantitatively assess the matrix effect for Adefovir according to regulatory guidelines?
A4: Regulatory bodies like the FDA recommend a quantitative assessment of the matrix effect during method validation.[11] This is typically done by calculating the Matrix Factor (MF).
Experimental Protocol: Quantitative Matrix Effect Assessment
-
Prepare Solutions:
-
Set A: Adefovir spiked into a neat (clean) solution at low and high concentrations.
-
Set B: Post-extraction spike - blank matrix is extracted first, and then Adefovir is added to the extracted matrix at the same low and high concentrations as Set A.
-
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation: The Matrix Factor (MF) is calculated as:
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.[3]
-
-
Evaluation: This process should be repeated using matrix from at least six different sources (lots) to assess the relative matrix effect.[3][11] The precision of the calculated MFs across the different lots, expressed as the coefficient of variation (CV%), should not exceed 15%.[11] One study reported a degree of matrix effect for Adefovir of 5.23% across six different human plasma sources, which is well within the acceptable limits.[10]
Q5: Besides sample preparation, what other strategies can help mitigate matrix effects?
A5: Optimizing chromatographic conditions is another effective way to combat matrix effects.
-
Chromatographic Separation: Modify the LC method to achieve chromatographic separation between Adefovir and the interfering matrix components.[8] This could involve changing the analytical column, mobile phase composition, or gradient profile.
-
Ultra-High-Performance Convergence Chromatography™ (UPC²®): This technique uses supercritical carbon dioxide as the primary mobile phase and offers a different selectivity compared to traditional reversed-phase LC, which can be effective in separating hydrophobic analytes from phospholipids.[12]
-
Reduce Flow Rate: Lowering the flow rate can sometimes reduce the degree of ion suppression.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity required to detect low levels of Adefovir.[8][13]
Data Summary
The following table summarizes various sample preparation techniques and their effectiveness in reducing matrix effects.
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal Efficiency | Throughput |
| Protein Precipitation (PPT) | High | Low | High |
| Liquid-Liquid Extraction (LLE) | Variable (can be low for polar analytes) | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate |
| HybridSPE®-Phospholipid | High | Very High | High |
Visualizations
Workflow for Investigating and Mitigating Matrix Effects
Caption: Workflow for troubleshooting and resolving matrix effects in bioanalysis.
Decision Tree for Sample Preparation Method Selection
Caption: Decision guide for selecting an appropriate sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 12. lcms.cz [lcms.cz]
- 13. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Adefovir-d4 for Bioanalytical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bioanalytical quantification of Adefovir, with a focus on the optimal use of its deuterated internal standard, Adefovir-d4.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in bioanalytical assays?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Adefovir. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an SIL-IS is considered the gold standard. It is added at a known, fixed concentration to all samples (calibration standards, quality controls, and unknown samples) at the beginning of the sample preparation process. Because this compound is chemically identical to Adefovir, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, ensuring accurate and precise quantification of Adefovir.[1]
Q2: What is a typical concentration for this compound as an internal standard?
A2: The optimal concentration of this compound should be determined during method development and is dependent on the specific assay sensitivity and the expected concentration range of Adefovir in the samples. However, a common approach is to use a concentration that is in the mid-range of the calibration curve. Based on published literature, a working concentration of around 50-100 ng/mL in the final reconstituted sample is often a good starting point. For instance, one study prepared a diluted working solution of this compound at a concentration of 96.0 ng/mL.[2]
Q3: How should I prepare and store Adefovir and this compound stock and working solutions?
A3: Stock solutions of Adefovir and this compound are typically prepared in a high-purity solvent such as methanol or a methanol:water mixture at a concentration of 1 mg/mL.[2] These stock solutions should be stored at refrigerated temperatures (2-8 °C) or frozen (e.g., -20 °C) to ensure long-term stability. Working solutions are then prepared by diluting the stock solutions with an appropriate solvent, often the mobile phase or a mixture similar in composition, to the desired concentrations for spiking into calibration standards and quality control samples. It is crucial to bring all solutions to room temperature before use to ensure accurate pipetting.
Q4: What are the key validation parameters for a bioanalytical method for Adefovir?
A4: A bioanalytical method for Adefovir should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify Adefovir from other components in the matrix.
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The chemical stability of Adefovir and this compound in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for Adefovir and/or this compound
Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase pH | Adefovir has ionizable functional groups. Ensure the mobile phase pH is at least 2 pH units away from the pKa of Adefovir to maintain a consistent ionization state. For reversed-phase chromatography, a lower pH (e.g., using 0.1% formic acid) often improves peak shape for basic compounds by minimizing interactions with residual silanols on the column.[3][4] | Symmetrical, sharp peaks for both Adefovir and this compound. |
| Column Overload | Inject a dilution of the sample. If peak shape improves, the original sample concentration was too high for the column capacity. | Improved peak symmetry with a lower concentration injection. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase (e.g., a column with a different chemistry or a newer generation column). | Reduced peak tailing and improved symmetry. |
| Contamination of Guard/Analytical Column | Backflush the column with a strong solvent. If the problem persists, replace the guard column and, if necessary, the analytical column. | Restoration of good peak shape. |
| Incompatible Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion. | Sharper, more focused peaks. |
Issue 2: High Variability or Instability of this compound Signal
A stable internal standard signal is crucial for reliable quantification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Pipetting | Calibrate and verify the performance of all pipettes used for adding the internal standard. Ensure consistent and thorough vortexing after adding the internal standard to the samples. | Reduced variability in the this compound peak area across the batch. |
| Degradation of this compound | Evaluate the stability of this compound in the biological matrix under the specific storage and handling conditions of your assay (e.g., bench-top, freeze-thaw cycles, autosampler stability).[5][6] Consider adding stabilizers if degradation is observed. | Consistent this compound response in stability QC samples. |
| Inconsistent Sample Extraction | Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure consistent recovery of both Adefovir and this compound. | More consistent this compound peak areas and analyte/IS area ratios. |
| Instrumental Variability | Check for issues with the autosampler injection volume precision and the stability of the mass spectrometer's ion source. | Stable this compound signal during a series of injections of the same sample. |
| Matrix Effects Specific to the Internal Standard | While this compound is expected to track Adefovir, significant and variable matrix effects can still impact its signal. Evaluate matrix effects from different sources of the biological matrix.[7] | Consistent internal standard response across different matrix lots. |
Issue 3: Ion Suppression or Enhancement
Matrix effects can lead to inaccurate quantification by altering the ionization efficiency of the analyte and internal standard.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Phospholipids or other Matrix Components | Optimize the chromatographic separation to separate Adefovir and this compound from the regions of significant ion suppression. This may involve adjusting the gradient, changing the mobile phase composition, or using a different column.[8][9] | Adefovir and this compound peaks elute in a region with minimal ion suppression, leading to a more stable and intense signal. |
| Inefficient Sample Clean-up | Improve the sample preparation method to more effectively remove interfering matrix components. Solid-phase extraction (SPE) is often more effective at removing phospholipids than protein precipitation.[9][10] | Reduced matrix effects and improved assay robustness. |
| High Concentration of Salts or Buffers in the Sample | Ensure that the final sample injected into the LC-MS/MS system has a low salt concentration. Dilute the sample if necessary. | Improved ionization and reduced signal suppression. |
| Differential Matrix Effects between Analyte and IS | Although less common with a SIL-IS, it is possible. Evaluate the matrix factor for both Adefovir and this compound from at least six different sources of the biological matrix.[11] | A consistent analyte-to-internal standard area ratio across different matrix lots, indicating that the internal standard is effectively compensating for matrix effects. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Adefovir and this compound Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Adefovir and this compound reference standards into separate volumetric flasks.
-
Dissolve the standards in a minimal amount of a suitable solvent (e.g., methanol or a 50:50 methanol:water mixture).
-
Bring the flasks to the final volume with the same solvent and mix thoroughly.
-
Store the stock solutions at 2-8°C.
-
-
Adefovir Working Solutions for Calibration Curve and QCs:
-
Perform serial dilutions of the Adefovir stock solution with the appropriate diluent (e.g., 50:50 methanol:water) to prepare a series of working solutions at concentrations that will cover the desired calibration range (e.g., 10 ng/mL to 1000 ng/mL).
-
-
This compound Working Solution:
-
Dilute the this compound stock solution with the appropriate diluent to achieve a final working concentration (e.g., 1 µg/mL). This working solution will be spiked into the samples.
-
Protocol 2: Sample Preparation using Protein Precipitation
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 20 µL of the this compound working solution (e.g., 1 µg/mL) to each tube (except for the blank matrix).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex to ensure complete dissolution.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Visualizations
Caption: Mechanism of action of Adefovir in inhibiting Hepatitis B Virus (HBV) replication.
Caption: A logical workflow for troubleshooting common issues in Adefovir bioanalytical assays.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. biotage.com [biotage.com]
- 4. agilent.com [agilent.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 11. Identifying, evaluating, and controlling bioanalytical risks resulting from nonuniform matrix ion suppression/enhancement and nonlinear liquid chromatography-mass spectrometry assay response - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression in Adefovir LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of Adefovir.
Troubleshooting Guides
Issue: I am observing poor sensitivity and inconsistent results for Adefovir. Could this be due to ion suppression?
Yes, poor sensitivity, decreased precision, and inaccurate quantification in LC-MS/MS analysis are classic signs of ion suppression.[1][2] This phenomenon occurs when molecules in the sample matrix co-eluting with Adefovir interfere with its ionization, leading to a reduced signal.[1][3][4]
How can I confirm that ion suppression is affecting my Adefovir analysis?
A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[1][4][5]
-
Experimental Protocol: Post-Column Infusion
-
Infuse a standard solution of Adefovir at a constant flow rate into the LC eluent path after the analytical column, but before the mass spectrometer's ion source.
-
This will generate a stable, elevated baseline signal for Adefovir.
-
Inject a blank matrix sample (e.g., plasma extract without Adefovir).
-
Any dip or decrease in the stable baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[1][4]
-
What are the primary causes of ion suppression in Adefovir analysis?
Ion suppression in biological samples is often caused by endogenous components such as:
-
Phospholipids: A major component of cell membranes that can co-extract with analytes and cause significant ion suppression.
-
Salts and Proteins: High concentrations of salts and residual proteins in the sample can also interfere with the ionization process.[3][6]
-
Exogenous Contaminants: Contaminants introduced during sample collection and preparation can also lead to ion suppression.[1]
Below is a diagram illustrating the mechanism of ion suppression.
Figure 1. Mechanism of Ion Suppression in the ESI Source.
What steps can I take to minimize ion suppression?
A multi-pronged approach involving sample preparation, chromatography, and MS parameter optimization is most effective.
FAQs on Minimizing Ion Suppression
Q1: Which sample preparation technique is most effective for reducing matrix effects for Adefovir?
The choice of sample preparation method significantly impacts the cleanliness of the final extract and, consequently, the degree of ion suppression.[7] While protein precipitation (PPT) is a simple and common technique, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) generally provide cleaner extracts.[3][7]
-
Protein Precipitation (PPT): Fast and easy, but may not effectively remove phospholipids and other interfering substances.[2] One study on Adefovir analysis using PPT with methanol observed a minimal matrix effect, with a slight ionization enhancement of less than 10.9%.[8]
-
Solid-Phase Extraction (SPE): Offers better selectivity by using a stationary phase to bind either the analyte or the interferences, leading to a cleaner sample.[3][7] A validated method for Adefovir in human plasma utilized SPE for sample cleanup.[9]
-
Liquid-Liquid Extraction (LLE): Can be very effective at removing highly polar interferences like salts and providing a clean extract.[7]
Below is a workflow for selecting a sample preparation method.
Figure 2. Decision workflow for sample preparation method selection.
Q2: How can I optimize my chromatographic separation to avoid ion suppression?
Optimizing chromatography to separate Adefovir from the regions of ion suppression is a crucial strategy.[3][4]
-
Column Chemistry: Since Adefovir is a polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to traditional reversed-phase (C18) columns. HILIC columns can provide better retention for polar analytes and may offer different selectivity for matrix components.[10]
-
Mobile Phase and Gradient: Adjusting the mobile phase composition (e.g., organic solvent, pH, and additives) and the gradient elution profile can alter the retention times of both Adefovir and interfering matrix components, potentially resolving them from each other.[1][3]
-
Flow Rate: Reducing the mobile phase flow rate can sometimes lessen ion suppression.[11]
Q3: Are there any mass spectrometry parameters I can adjust?
While less impactful than sample preparation and chromatography, optimizing MS source parameters can help.
-
Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to ion suppression for certain compounds.[1][5]
-
Source Parameters: Fine-tuning parameters like capillary voltage, gas flow, and temperature can sometimes improve the ionization efficiency of Adefovir relative to interfering species.[3]
Q4: Will using an internal standard help with ion suppression?
Yes, using a stable isotope-labeled (SIL) internal standard, such as Adefovir-d4, is highly recommended.[3][9] A SIL internal standard will co-elute with Adefovir and experience similar ion suppression effects. By monitoring the ratio of the analyte to the internal standard, you can achieve more accurate and precise quantification, as the variability caused by ion suppression is normalized.[3]
Quantitative Data Summary
The following table summarizes the reported matrix effects in published Adefovir LC-MS/MS methods.
| Sample Preparation Method | Matrix Effect Observed | Analyte Concentration | Internal Standard | Reference |
| Protein Precipitation (Methanol) | Slight Ion Enhancement (<10.9%) | Not Specified | Not Specified | [8] |
| Solid-Phase Extraction | Ion Enhancement of 7.1% | 1.41, 16.73, 33.47 ng/mL | This compound | [9] |
| Protein Precipitation | Ion Enhancement of 5.23% | Not Specified | This compound | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Adefovir in Human Plasma
This protocol is adapted from a validated bioanalytical method.[9]
-
Sample Pre-treatment: To 200 µL of human plasma, add the internal standard (this compound) and vortex.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) sequentially with methanol and water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent (e.g., an acidic buffer followed by methanol) to remove interfering substances.
-
Elution: Elute Adefovir and the internal standard from the cartridge using a basic organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS injection.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Adefovir
This protocol is based on a published HILIC method for Adefovir analysis.[10]
-
Column: ACQUITY UPLC BEH HILIC (or equivalent)
-
Mobile Phase: Methanol:Water:Formic Acid (85:15:0.2, v/v/v)
-
Flow Rate: As per column specifications and system pressure limits.
-
Injection Volume: 5-10 µL
-
Column Temperature: 35-40 °C
-
MS Detection: ESI in positive ion mode, monitoring the appropriate MRM transitions for Adefovir and its internal standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. longdom.org [longdom.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography–tandem mass spectrometry method for the estimation of adefovir in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the determination of adefovir in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Potential for "cross-talk" between Adefovir and Adefovir-d4 MRM transitions
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the potential for "cross-talk" between Adefovir and its deuterated internal standard, Adefovir-d4, in Multiple Reaction Monitoring (MRM) assays.
Frequently Asked Questions (FAQs)
Q1: What is "cross-talk" in the context of Adefovir and this compound MRM analysis?
A1: Cross-talk refers to any interference in the MRM chromatogram of a target analyte or its internal standard (IS) that originates from the other compound. For Adefovir and its deuterated internal standard, this compound, this can manifest in two primary ways:
-
Isotopic Cross-talk: The signal from the naturally occurring heavy isotopes of Adefovir may contribute to the signal of this compound, especially at high concentrations of Adefovir.
-
Instrumental Cross-talk: This can occur if the mass spectrometer's collision cell is not cleared of ions from one MRM transition before the next is measured, which can be a factor with very short dwell times.
Q2: What are the typical MRM transitions for Adefovir and this compound?
A2: Based on published literature, the commonly used MRM transitions are summarized in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Adefovir | 274.04 | 162.09 |
| This compound | 278.04 | 166.09 |
Q3: What is the molecular formula of Adefovir?
A3: The molecular formula for Adefovir is C₈H₁₂N₅O₄P.[1][2]
Q4: Is isotopic cross-talk from Adefovir to this compound expected to be significant?
A4: The 4 Dalton mass difference between Adefovir and this compound is generally sufficient to minimize significant isotopic cross-talk from the most abundant natural isotopes (e.g., ¹³C). However, at very high concentrations of Adefovir, a minor contribution to the this compound signal from the natural isotopic distribution of Adefovir is theoretically possible. The actual impact should be experimentally verified for your specific assay conditions.
Troubleshooting Guide
Issue: I am observing a peak in my this compound channel at the retention time of Adefovir, even in samples without the internal standard.
This could be indicative of cross-talk. Follow these steps to diagnose and resolve the issue.
Step 1: Experimental Verification of Cross-talk
To confirm if cross-talk is occurring, perform the following experiments:
| Experiment | Purpose | Expected Outcome if No Cross-talk |
| Analyte-only Injection: Inject a high concentration of Adefovir standard without this compound. | To check for Adefovir contribution to the this compound MRM channel. | No peak should be observed in the this compound MRM chromatogram at the retention time of Adefovir. |
| Internal Standard-only Injection: Inject the working concentration of this compound standard without Adefovir. | To check for any contribution from the internal standard to the analyte channel and to confirm the absence of Adefovir impurity in the IS. | No peak should be observed in the Adefovir MRM chromatogram at the retention time of this compound. |
Step 2: Mitigation Strategies
If cross-talk is confirmed, consider the following mitigation strategies:
| Strategy | Description |
| Chromatographic Separation | Optimize your LC method to achieve baseline separation between Adefovir and any potential interfering peaks. |
| Adjust Dwell Time | If instrumental cross-talk is suspected, slightly increasing the dwell time for each MRM transition may allow for more complete clearing of the collision cell between measurements. |
| Optimize Collision Energy | Re-evaluate the collision energy for both Adefovir and this compound to ensure you are monitoring the most specific and intense fragment ions, which can help reduce the likelihood of detecting non-specific fragments. |
| Select Alternative MRM Transitions | If the primary transitions show interference, investigate alternative precursor-product ion pairs for both the analyte and the internal standard that may be less prone to cross-talk. |
| Sample Dilution | For instances of isotopic cross-talk at very high analyte concentrations, diluting the sample may reduce the contribution to the internal standard channel to a negligible level. |
Visualizing Cross-talk and Troubleshooting
Diagram 1: Logical Relationship of Potential Cross-talk
Caption: Potential sources of cross-talk in Adefovir/Adefovir-d4 MRM analysis.
Diagram 2: Troubleshooting Workflow for MRM Cross-talk
Caption: A step-by-step workflow for troubleshooting suspected MRM cross-talk.
References
Impact of co-administered drugs on Adefovir quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of co-administered drugs on the quantification of Adefovir. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which classes of co-administered drugs are known to potentially interfere with Adefovir quantification?
A1: Drugs that undergo renal excretion, particularly those that are substrates or inhibitors of the organic anion transporter 1 (OAT1) and OAT3, have the potential to interfere with Adefovir's pharmacokinetics and, consequently, its quantification. This is because Adefovir is primarily cleared from the body through the kidneys via both glomerular filtration and active tubular secretion mediated by these transporters.[1][2] Co-administration of drugs that compete for these transporters can lead to altered plasma concentrations of Adefovir. Additionally, nephrotoxic drugs can impact Adefovir's clearance by affecting overall renal function.
Common classes of drugs to consider include:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Such as ibuprofen.
-
Uricosuric Agents: Such as probenecid, a known inhibitor of OATs.[2][3]
-
Other Antiviral Agents: Some antivirals are also eliminated via renal pathways.
Q2: What is the primary mechanism by which co-administered drugs affect Adefovir levels?
A2: The most common mechanism is competition for active tubular secretion in the kidneys.[1][2] Adefovir is actively transported into the renal proximal tubule cells by OAT1 and OAT3 on the basolateral membrane.[1] Drugs that are also substrates for these transporters can competitively inhibit the uptake of Adefovir from the blood into the tubules, leading to a decrease in its renal clearance and a subsequent increase in its plasma concentration.
Troubleshooting Guide
Issue 1: Unexpectedly high Adefovir concentrations in patient samples.
-
Possible Cause: Co-administration of a drug that inhibits the renal clearance of Adefovir.
-
Troubleshooting Steps:
-
Review Patient Medication History: Check for the recent administration of drugs known to interact with Adefovir, particularly NSAIDs like ibuprofen or OAT inhibitors like probenecid.
-
Consult Quantitative Data: Refer to the table below for the expected magnitude of interaction. For instance, co-administration of ibuprofen has been shown to increase Adefovir's Cmax and AUC.
-
Consider Therapeutic Drug Monitoring (TDM): If the patient is on a necessary interacting medication, more frequent monitoring of Adefovir levels and renal function may be required.
-
Issue 2: Inconsistent or variable Adefovir quantification results in a clinical study.
-
Possible Cause: Uncontrolled co-administration of interacting medications among study participants.
-
Troubleshooting Steps:
-
Standardize Co-medication Protocols: For ongoing or future studies, establish clear guidelines regarding the use of potentially interacting drugs.
-
Retrospective Data Analysis: Analyze existing data by stratifying the patient population based on their co-medication profiles to identify any trends or outliers.
-
Bioanalytical Method Validation: Ensure the bioanalytical method is robust and free from interference from the co-administered drugs or their metabolites. The FDA provides comprehensive guidance on bioanalytical method validation.[1][4][5][6]
-
Quantitative Data on Drug-Drug Interactions with Adefovir
The following table summarizes the pharmacokinetic parameters of Adefovir when co-administered with other drugs.
| Co-administered Drug | Adefovir Pharmacokinetic Parameter | % Change (Ratio of Geometric Least Squares Means) | 90% Confidence Interval | Clinical Significance |
| Ibuprofen | Cmax | ↑ 33% (1.33) | 1.05 - 1.68 | Increased Adefovir exposure |
| AUC | ↑ 23% (1.23) | 1.03 - 1.47 | Increased Adefovir exposure | |
| Probenecid | Renal Clearance | ↓ 45% | Not Reported | Significantly decreased renal clearance |
| Lamivudine | AUCτ | ↓ 1% (0.99) | 0.87 - 1.12 | No significant interaction |
| Telbivudine | AUCτ | ↓ 8% (0.92) | 0.84 - 1.01 | No significant interaction |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; AUCτ: Area under the curve over the dosing interval at steady state.
Experimental Protocols
1. Quantification of Adefovir in Human Plasma by LC-MS/MS
This section provides a general protocol for the quantification of Adefovir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on commonly published procedures.[7][8][9][10][11]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., Adefovir-d4).
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A validated HPLC system capable of gradient elution.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to elute Adefovir, followed by a wash and re-equilibration.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Adefovir: m/z 274.1 → 162.1
-
This compound (IS): m/z 278.1 → 166.1
-
-
-
Method Validation: The bioanalytical method should be fully validated according to FDA guidelines, including assessments of selectivity, sensitivity, accuracy, precision, recovery, matrix effects, and stability.[1][4][5][6]
Visualizations
Caption: Adefovir Metabolism and Renal Excretion Pathway.
Caption: Troubleshooting Workflow for Altered Adefovir Levels.
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of the antiviral nucleotide analogues cidofovir and adefovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of adefovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: Application to a pharmacokinetic study - RMIT University - Figshare [research-repository.rmit.edu.au]
LC-MS/MS System Contamination and Carryover for Adefovir Analysis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing LC-MS/MS system contamination and carryover issues encountered during Adefovir analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of Adefovir carryover in an LC-MS/MS system?
A1: Adefovir carryover, the appearance of the analyte signal in a blank injection after the analysis of a high-concentration sample, can originate from several components of the LC-MS/MS system. The most common sources include the autosampler needle, injection valve, sample loop, transfer tubing, guard column, and the analytical column itself. The ion source of the mass spectrometer can also be a site of contamination.[1][2]
Q2: What are the physicochemical properties of Adefovir that might contribute to carryover?
A2: Adefovir is a polar nucleotide analog with multiple pKa values (pKa1 2.0, pKa2 6.8), making its retention and potential for interaction with system components pH-dependent.[3][4] Its solubility varies in different solvents; it is sparingly soluble in water and DMSO but soluble in 0.1 M NaOH.[5][6] The prodrug, Adefovir dipivoxil, is more lipophilic (LogP 1.91) and soluble in organic solvents like ethanol and DMSO.[7][8][9] Understanding these properties is crucial for developing effective cleaning procedures and optimizing chromatographic conditions to minimize carryover.
Q3: How can I distinguish between carryover and system contamination?
A3: A strategic injection sequence can help differentiate between carryover and system contamination.[2]
-
Carryover: Injecting a high-concentration standard followed by a series of blank injections should show a decreasing analyte signal with each subsequent blank. The first blank will have the highest carryover signal.
-
Contamination: If all blank injections show a consistent analyte signal, it is likely due to contamination of a system component, such as the mobile phase, wash solvents, or a heavily contaminated part of the LC system.
Troubleshooting Guides
Issue 1: Persistent Adefovir Signal in Blank Injections
This guide provides a step-by-step approach to identify and resolve the source of persistent Adefovir signals in blank injections.
Step 1: Initial Assessment and System Check
-
Action: Inject a fresh, known-clean blank solvent (e.g., mobile phase) multiple times.
-
Expected Outcome: No Adefovir peak should be detected.
-
Troubleshooting: If a peak is present, this suggests system contamination rather than simple carryover from a preceding sample. Proceed to the "Systematic Component Isolation" section.
Step 2: Evaluating the Autosampler and Injection System
-
Action:
-
Replace the autosampler wash solutions with fresh, high-purity solvents. A recommended strong wash solution for polar compounds like Adefovir is a mixture of acetonitrile, isopropanol, methanol, and water (e.g., 25:25:25:25 v/v/v/v) with a small amount of acid (e.g., 0.1% formic acid) or base, depending on the mobile phase pH.
-
Increase the volume and number of needle washes before and after injection.
-
If the problem persists, replace the injection port seals and sample loop.
-
-
Rationale: The autosampler is a primary source of carryover. Ensuring effective cleaning of the needle and injection path is critical.
Step 3: Assessing the LC Column
-
Action:
-
Disconnect the column and replace it with a zero-dead-volume union.
-
Inject a blank.
-
-
Troubleshooting:
-
Peak disappears: The column is the source of the carryover. Proceed with the column cleaning protocol.
-
Peak persists: The carryover is originating from the system components before the column (autosampler, tubing). Revisit Step 2 or proceed to system cleaning.
-
Systematic Component Isolation Workflow
This workflow helps to systematically identify the source of contamination.
Caption: Troubleshooting workflow for isolating the source of Adefovir contamination.
Experimental Protocols
Protocol 1: Quantitative Assessment of Adefovir Carryover
This protocol is designed to quantify the percentage of carryover in blank injections following a high-concentration standard.
Materials:
-
Adefovir standard solution (Upper Limit of Quantification, ULOQ)
-
Blank matrix (e.g., human plasma, serum)
-
Mobile phase and wash solutions
Procedure:
-
Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.
-
Inject a blank matrix sample to establish the baseline.
-
Inject the ULOQ Adefovir standard.
-
Immediately following the ULOQ injection, inject a series of at least three blank matrix samples.
-
Inject a Lower Limit of Quantification (LLOQ) Adefovir standard.
-
Calculate the carryover percentage using the following formula: % Carryover = (Peak Area in Blank / Peak Area in LLOQ) * 100
Acceptance Criteria:
-
The carryover in the first blank injection following the ULOQ should not be more than 20% of the LLOQ peak area for the analyte and not more than 5% for the internal standard.
| Injection Sequence | Sample Type | Expected Adefovir Peak Area | Purpose |
| 1 | Blank Matrix | None | Establish baseline |
| 2 | ULOQ Standard | High | Introduce potential for carryover |
| 3 | Blank Matrix 1 | Minimal (if any) | Assess immediate carryover |
| 4 | Blank Matrix 2 | Less than Blank 1 | Assess carryover decay |
| 5 | Blank Matrix 3 | Less than Blank 2 | Assess carryover decay |
| 6 | LLOQ Standard | Low | Reference for carryover calculation |
Protocol 2: LC-MS/MS System Cleaning for Nucleotide Analog Contamination
This protocol provides a general cleaning procedure for systems contaminated with Adefovir or other nucleotide analogs.
Materials:
-
LC-MS grade water
-
LC-MS grade isopropanol (IPA)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade acetonitrile (ACN)
-
Formic acid (or other appropriate mobile phase modifier)
-
A "Magic Wash" solution: A mixture of Water:Methanol:Acetonitrile:Isopropanol (25:25:25:25 v/v/v/v) with 0.1% formic acid.
Procedure:
-
System Flush (without column):
-
Disconnect the column and replace it with a zero-dead-volume union.
-
Flush the system with the following sequence of solvents for at least 30 minutes each at a high flow rate (e.g., 1-2 mL/min):
-
LC-MS grade water
-
Isopropanol
-
Methanol
-
Acetonitrile
-
Re-equilibrate with the initial mobile phase.
-
-
-
Autosampler and Injection System Cleaning:
-
Replace the wash solvents with fresh solutions. Use the "Magic Wash" as the strong needle wash.
-
Purge the wash lines and perform multiple high-volume needle washes.
-
If contamination persists, consider replacing the needle, needle seat, and injection valve rotor seal.
-
-
Column Cleaning:
-
If the column is identified as the source of contamination, flush it with a series of solvents. A typical sequence for a C18 column is:
-
Mobile phase without buffer salts
-
Water
-
Isopropanol
-
Acetonitrile
-
Re-equilibrate with the initial mobile phase.
-
-
Note: Always consult the column manufacturer's guidelines for recommended cleaning procedures.
-
-
MS Source Cleaning:
-
If the MS source is suspected, follow the manufacturer's instructions for cleaning the ion source components (e.g., capillary, cone, ion transfer tube). This often involves sonication in a series of solvents like water, methanol, and isopropanol.[1]
-
Data Presentation
Table 1: Physicochemical Properties of Adefovir and Adefovir Dipivoxil
| Property | Adefovir | Adefovir Dipivoxil | Reference(s) |
| Molecular Formula | C8H12N5O4P | C20H32N5O8P | [4] |
| Molecular Weight | 273.19 g/mol | 501.47 g/mol | [4] |
| pKa | 2.0, 6.8 | - | [3][4] |
| LogP | - | 1.91 | [9] |
| Water Solubility | Sparingly soluble | 19 mg/mL (pH 2.0), 0.4 mg/mL (pH 7.2) | [5][9] |
| Organic Solvent Solubility | Insoluble in DMSO | Soluble in ethanol, DMSO (~30 mg/mL) | [5][7] |
Table 2: Example LC-MS/MS Parameters for Adefovir Analysis
| Parameter | Condition | Reference |
| LC System | ||
| Column | C18 (various manufacturers) | [10] |
| Mobile Phase A | 0.1% Formic acid in water | [10] |
| Mobile Phase B | Acetonitrile or Methanol | [10] |
| Gradient | Optimized for separation | [10] |
| Flow Rate | 0.2 - 0.5 mL/min | [10] |
| Injection Volume | 5 - 20 µL | [10] |
| MS/MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| MRM Transition | m/z 274.1 -> 162.1 (example) | |
| Collision Energy | Optimized for fragmentation | |
| Dwell Time | 50 - 200 ms |
Note: Specific parameters should be optimized for individual instruments and applications.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow of decisions when troubleshooting Adefovir carryover.
Caption: Logical decision tree for troubleshooting Adefovir carryover and contamination.
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. Adefovir [drugfuture.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Adefovir dipivoxil | Reverse Transcriptase | HBV | TargetMol [targetmol.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
Adjusting for Adefovir-d4 retention time shifts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address retention time shifts specifically encountered during the analysis of Adefovir-d4.
Troubleshooting Guide: Diagnosing and Resolving this compound Retention Time Shifts
Unstable retention times for this compound can compromise the accuracy and reliability of your analytical results. This guide provides a systematic approach to identifying and resolving common causes of retention time variability.
Question: My this compound retention time is shifting. What are the first steps I should take to troubleshoot this issue?
When experiencing retention time shifts, a systematic approach is crucial. Start by evaluating the nature of the shift. Is it a sudden change, a gradual drift, or random fluctuation? Answering this will help narrow down the potential causes.
A recommended initial diagnostic workflow is illustrated below:
Caption: Initial diagnostic workflow for this compound retention time shifts.
Question: What are the most common causes of retention time shifts in reversed-phase HPLC analysis of this compound?
Retention time instability in reversed-phase HPLC can be attributed to several factors, broadly categorized into mobile phase, column, and system-related issues.[1]
| Category | Potential Cause | Common Observations | Recommended Action |
| Mobile Phase | Incorrect Composition or Preparation | Consistent shift in retention time for all peaks.[2] | Remake the mobile phase, ensuring accurate measurements. Use a gravimetric approach for higher precision.[3] |
| Mobile Phase pH Drift | Gradual drift in retention time, especially for ionizable compounds.[4] | Prepare fresh buffer solutions daily. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[4] | |
| Inadequate Degassing | Random fluctuations in retention time and baseline noise. | Degas the mobile phase before use and consider an in-line degasser.[5] | |
| Mobile Phase Contamination | Gradual drift in retention time as contaminants accumulate on the column.[6] | Use high-purity solvents and filter the mobile phase.[6] | |
| Column | Insufficient Equilibration | Drifting retention times at the beginning of a new analytical run or after changing the mobile phase.[4][6] | Equilibrate the column with at least 10-20 column volumes of the mobile phase.[6] |
| Column Contamination/Aging | Gradual decrease in retention time, peak broadening, and increased backpressure.[6][7] | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Temperature Fluctuations | Retention times may drift as the ambient temperature changes. A 1°C change can alter retention time by 1-2%.[3][8] | Use a column oven to maintain a stable temperature.[1][2] | |
| Pore Dewetting (Hydrophobic Collapse) | Sudden and significant decrease in retention time when using highly aqueous mobile phases (>95% water).[4][9] | Re-wet the column by flushing with a high percentage of organic solvent. | |
| System | Inconsistent Flow Rate | Proportional shift in retention times for all peaks. | Check for leaks, and ensure pump seals and check valves are functioning correctly. Verify the flow rate using a calibrated flowmeter.[3][10] |
| Leaks | Gradual increase in retention times as the effective flow rate decreases. | Inspect all fittings and connections for signs of leaks.[10] | |
| Injector Issues | Poor reproducibility of retention times. | Check the injector for blockages and ensure the correct injection volume is being used. |
Question: How can I differentiate between a flow rate issue and a mobile phase composition problem?
A simple diagnostic test can help distinguish between these two common issues.
Caption: Differentiating between flow rate and mobile phase composition issues.
If the retention times of all peaks, including the solvent front (t0), shift proportionally, the problem is likely related to the flow rate.[10] If the retention time of this compound shifts while the solvent front remains stable, the issue is more likely related to the mobile phase composition or the column chemistry.[10]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for this compound Analysis
Accurate mobile phase preparation is critical for reproducible retention times. The following is a general protocol based on a published method for Adefovir analysis.[11]
-
Aqueous Component: Prepare a 0.1 mM ammonium formate buffer in water.
-
pH Adjustment: Adjust the pH of the buffer to 2.5 using formic acid.
-
Organic Component: Use HPLC-grade methanol.
-
Filtration: Filter both the aqueous and organic components through a 0.45 µm filter before use.
-
Degassing: Degas the mobile phase using an appropriate method such as sonication or helium sparging.
-
Gradient Elution: For a gradient method, ensure the pump is programmed correctly to deliver the desired mobile phase composition over time. A typical gradient might be:
-
0–2.0 min, 5% Methanol
-
2.0–2.5 min, 5–30% Methanol
-
2.5–6.0 min, 30% Methanol
-
6.0–6.1 min, 30–5% Methanol
-
6.1–8.0 min, 5% Methanol[11]
-
Protocol 2: Column Equilibration
Proper column equilibration is essential to ensure a stable chromatographic environment.
-
Initial Flush: Before introducing the mobile phase, flush the new column with a solvent that is miscible with both the shipping solvent and the mobile phase (e.g., isopropanol).
-
Mobile Phase Equilibration: Equilibrate the column with the initial mobile phase composition at the operational flow rate.
-
Monitor Backpressure: The system backpressure should stabilize during equilibration.
-
Equilibration Volume: For reversed-phase columns, it is recommended to equilibrate with 5-10 column volumes of mobile phase.[4] For methods using ion-pairing agents, a much longer equilibration of up to 200 column volumes may be necessary.[4]
-
Injection of a Standard: Inject a standard solution of this compound multiple times until the retention time is reproducible.
Frequently Asked Questions (FAQs)
Q1: Can the use of a deuterated standard like this compound itself cause retention time shifts?
Yes, it is possible for deuterium-labeled internal standards to have slightly different retention times compared to their non-labeled counterparts.[12][13][14][15] This is known as the "isotope effect." While usually minor, this difference should be considered during method development. However, this effect should result in a consistent, small shift, not a continuous drift or random fluctuation. If you observe significant variability, it is more likely due to other chromatographic factors.[15]
Q2: My this compound retention time is gradually decreasing over a series of injections. What could be the cause?
A gradual decrease in retention time often points to column contamination or degradation.[6] It's also possible that the mobile phase pH is changing over time.[1] If you are running a gradient, insufficient re-equilibration between injections can also lead to a decrease in retention time.[4]
Q3: Can my sample matrix affect the retention time of this compound?
Yes, the sample matrix can significantly impact retention time.[12] Co-eluting matrix components can affect the ionization of the target analyte, leading to ion suppression or enhancement. They can also accumulate on the column, altering its chemistry and causing retention time shifts. Proper sample preparation is crucial to minimize these matrix effects.
Q4: How often should I prepare fresh mobile phase?
It is best practice to prepare fresh aqueous buffer solutions daily to prevent microbial growth and changes in pH.[1] Organic solvents are generally more stable, but they should be kept tightly capped to prevent evaporation, which can alter the mobile phase composition.[2]
Q5: What is "hydrophobic collapse," and could it be affecting my this compound analysis?
Hydrophobic collapse, or pore dewetting, can occur when using highly aqueous mobile phases (typically >95% water) with traditional C18 columns.[9] The aqueous mobile phase can be expelled from the hydrophobic pores of the stationary phase, leading to a loss of interaction with the analyte and a dramatic decrease in retention time.[9] If your method for this compound uses a high percentage of water, consider using a column specifically designed for aqueous mobile phases.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. support.waters.com [support.waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 7. silicycle.com [silicycle.com]
- 8. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 9. scispace.com [scispace.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Enhancing Low-Level Adefovir Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level Adefovir detection in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of Adefovir?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the quantification of Adefovir in biological samples like human plasma and serum.[1][2][3][4][5] Several validated LC-MS/MS methods have achieved lower limits of quantification (LLOQ) in the sub-ng/mL range.[2][5]
Q2: Can HPLC-UV be used for low-level Adefovir detection?
A2: Yes, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection can be used for Adefovir analysis, although it is generally less sensitive than LC-MS/MS.[4] However, with optimized methods, including the use of monolithic silica columns, a minimum quantification limit of 1 ng/mL in human plasma has been achieved.[6]
Q3: Are there alternative methods to chromatography for Adefovir detection?
A3: Yes, electrochemical methods, such as square-wave adsorptive stripping voltammetry, have been developed for the quantification of Adefovir in human plasma and pharmaceutical formulations.[7] These methods offer advantages like simplicity and high sensitivity, with a reported detection limit of 0.17 µg/mL in human plasma.[7]
Q4: What are the common challenges in achieving high sensitivity for Adefovir detection?
A4: Common challenges include:
-
Matrix effects: Endogenous components in biological samples can interfere with the ionization of Adefovir in mass spectrometry, leading to ion suppression or enhancement.[1][2]
-
Low extraction recovery: Inefficient extraction of the highly polar Adefovir molecule from the sample matrix can lead to lower sensitivity.
-
Poor chromatographic peak shape: This can affect the accuracy and precision of quantification.
-
Analyte stability: Adefovir may degrade under certain storage or experimental conditions.[1]
Q5: How can I improve the extraction recovery of Adefovir from plasma samples?
A5: Due to its high polarity, liquid-liquid extraction (LLE) is often not effective for Adefovir.[8] The most common and effective methods are:
-
Protein Precipitation (PPT): This is a simple and widely used method, often employing methanol or trichloroacetic acid.[1][8][9]
-
Solid-Phase Extraction (SPE): This technique can provide cleaner extracts and sample concentration, though it can be more time-consuming.[7][8]
Troubleshooting Guides
Issue 1: Poor Sensitivity / High Limit of Detection (LOD)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Ionization in MS | Optimize MS parameters. | Perform infusion experiments with an Adefovir standard to determine the optimal cone voltage, collision energy, and other source-dependent parameters for the specific instrument being used. |
| Inefficient Sample Extraction | Evaluate and optimize the sample preparation method. | If using protein precipitation, test different organic solvents (e.g., methanol, acetonitrile). If sensitivity issues persist, consider developing a solid-phase extraction (SPE) method to achieve cleaner extracts and potentially concentrate the sample.[8] |
| Low Injection Volume | Increase injection volume. | If the analytical system allows, a larger injection volume can increase the amount of analyte introduced into the system, thereby improving the signal intensity. |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase and gradient. | Adjust the mobile phase composition (e.g., organic solvent content, pH, buffer concentration) to improve peak shape and retention, which can enhance sensitivity. |
| Analyte Derivatization | Consider pre-column or post-column derivatization. | For fluorescence detection, derivatization with an agent like chloroacetaldehyde can form a highly fluorescent product, significantly increasing sensitivity.[9] |
Issue 2: High Matrix Effect in LC-MS/MS
| Potential Cause | Troubleshooting Step | Recommended Action |
| Co-elution of Interfering Substances | Improve chromatographic separation. | Modify the HPLC gradient to better separate Adefovir from co-eluting matrix components. Experiment with different analytical columns (e.g., different stationary phases or particle sizes). |
| Insufficient Sample Cleanup | Enhance the sample preparation procedure. | Switch from protein precipitation to a more rigorous method like solid-phase extraction (SPE) to remove a wider range of interfering substances.[8] |
| Ionization Source Contamination | Clean the mass spectrometer source. | Follow the manufacturer's instructions to clean the ion source components, as contamination can exacerbate matrix effects. |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard. | An ideal internal standard, such as Adefovir-d4, will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.[2] |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step | Recommended Action |
| Analyte Instability | Assess the stability of Adefovir in the matrix and processed samples. | Conduct freeze-thaw, short-term, and long-term stability studies to ensure Adefovir is stable under the storage and handling conditions used.[1] |
| Variability in Sample Preparation | Standardize the sample preparation workflow. | Ensure consistent timing, volumes, and mixing during all steps of the extraction process. Use of automated liquid handling systems can improve reproducibility. |
| Instrumental Drift | Monitor system suitability. | Inject a system suitability standard at regular intervals throughout the analytical run to monitor for any changes in instrument performance, such as retention time shifts or changes in peak area. |
| Inconsistent Pipetting | Calibrate and verify pipette accuracy. | Regularly check the calibration of all pipettes used for preparing standards, quality controls, and samples. |
Data Presentation
Table 1: Comparison of Adefovir Detection Methods and their Performance
| Method | Matrix | LLOQ/LOD | Linear Range | Extraction Method | Reference |
| LC-MS/MS | Human Plasma | LLOQ: 1.5 ng/mL | 1.5 - 90 ng/mL | Protein Precipitation (Methanol) | [1] |
| LC-MS/MS | Human Plasma | LLOQ: 0.50 ng/mL | 0.50 - 42.47 ng/mL | Solid Phase Extraction | [2] |
| LC-MS/MS | Human Serum | LLOQ: 0.10 ng/mL | Not Specified | Solid Phase Extraction | [4] |
| LC-ESI-MS/MS | Human Plasma | LLOQ: 0.20 ng/mL | 0.20 - 100 ng/mL | Protein Precipitation (Methanol) | [5] |
| UPLC-MS/MS | Human Plasma | LLOQ: 1.00 ng/mL | 1.00 - 30.00 ng/mL | Protein Precipitation | [10] |
| HPLC-UV | Human Plasma | LLOQ: 1 ng/mL | 1 - 40 ng/mL | Protein Precipitation | [6] |
| Voltammetry | Human Plasma | LOD: 0.17 µg/mL | 0.50 - 5.00 µg/mL | Solid Phase Extraction & Protein Precipitation | [7] |
| Voltammetry | Pharmaceutical Formulation | LOD: 0.08 µg/mL | 0.25 - 2.25 µg/mL | Not Applicable | [7] |
Experimental Protocols
Protocol 1: Adefovir Detection by LC-MS/MS with Protein Precipitation
This protocol is based on the methodology described by He et al. (2005).[1]
1. Sample Preparation (Protein Precipitation) a. To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of methanol. b. Vortex the mixture for 1 minute. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase. f. Inject a 10 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
- LC System: Agilent 1100 series
- Column: C18 column
- Mobile Phase: Specific composition not detailed, but typically a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: As appropriate for the column dimensions.
- MS System: Applied Biosystems Sciex API 4000
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Monitored Transitions: Specific m/z transitions for Adefovir and any internal standard would need to be optimized.
Protocol 2: Adefovir Detection by HPLC-UV with Protein Precipitation
This protocol is based on the methodology described by Nirogi et al. (2011).[6]
1. Sample Preparation (Protein Precipitation) a. To a volume of human plasma, add a suitable protein precipitating agent. b. Vortex and centrifuge to pellet the precipitated proteins. c. Inject the supernatant into the HPLC system.
2. HPLC-UV Conditions
- Column: Monolithic silica column (Chromolith Performance RP-18e, 100 x 4.6 mm)
- Mobile Phase: Acetonitrile-ammonium dihydrogen phosphate buffer (6:94, v/v), pH 5.2
- Flow Rate: 1.5 mL/min
- Detection Wavelength: 260 nm
Visualizations
References
- 1. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Rapid high-performance liquid chromatographic method for determination of adefovir in plasma using UV detection: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltammetric quantification of anti-hepatitis drug Adefovir in biological matrix and pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Liquid chromatographic assay for the antiviral nucleotide analogue tenofovir in plasma using derivatization with chloroacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Adefovir-d4 Stock Solutions: A Technical Guide for Researchers
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation of Adefovir-d4 stock solutions. Designed for researchers, scientists, and drug development professionals, this guide aims to ensure accuracy and reproducibility in experiments utilizing this compound as an internal standard.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data for this compound and its common solvent.
| Parameter | Value | Unit | Source/Note |
| This compound | |||
| Molecular Weight | 277.21 | g/mol | [1] |
| Purity | ≥98% | % | Typical specification |
| Recommended Solvent | DMSO | - | [1] |
| Recommended Storage (Solid) | 4°C, protect from light | - | |
| Recommended Storage (in DMSO) | -20°C (1 month), -80°C (6 months) | - | |
| Dimethyl Sulfoxide (DMSO) | |||
| Purity | Anhydrous, ≥99.9% | % | Recommended for stock solutions |
| Storage | Room temperature, tightly sealed | - | To prevent moisture absorption |
Experimental Protocol: Preparing a 1 mg/mL this compound Stock Solution
This protocol details the methodology for preparing a 1 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Micro-pipettes
-
Sterile, amber vials for storage
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-dissolution Preparation:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Ensure the DMSO is anhydrous and has been stored properly to prevent moisture absorption, which can reduce solubility.[2]
-
-
Weighing this compound:
-
Tare a clean, dry weighing vessel on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound. For a 1 mg/mL solution in 1 mL of DMSO, weigh 1 mg of the solid.
-
-
Dissolution:
-
Transfer the weighed this compound to a Class A volumetric flask.
-
Add a portion of the DMSO (e.g., approximately 80% of the final volume) to the flask.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the solid does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Avoid excessive heating.
-
-
Final Volume Adjustment:
-
Once the this compound is completely dissolved, add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the preparation of this compound stock solutions.
Q1: The this compound is not dissolving in DMSO.
A1: There are several potential reasons for poor solubility:
-
Solvent Quality: The DMSO may have absorbed moisture. Use fresh, anhydrous DMSO.[2]
-
Insufficient Mixing: Ensure thorough vortexing. If particles remain, sonication can aid dissolution.
-
Conflicting Solubility Data: While some sources state this compound is soluble in DMSO, the parent compound, Adefovir, has been reported as insoluble in DMSO.[3] If you continue to experience issues, consider the following:
-
Try warming the solution gently (e.g., to 37°C) while mixing.
-
If your experimental design allows, a small percentage of a co-solvent may be necessary, but this should be validated for its impact on your assay.
-
Q2: My stock solution appears cloudy or has precipitated after storage.
A2: This can be due to:
-
Concentration Exceeding Solubility: The prepared concentration may be too high for the storage temperature. Try preparing a more dilute stock solution.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can cause the compound to precipitate. This is why aliquoting into single-use vials is recommended.
-
Moisture Contamination: If the storage vials are not properly sealed, moisture can enter and reduce solubility.
Q3: How can I ensure the accuracy of my stock solution concentration?
A3: To ensure accuracy:
-
Use a calibrated analytical balance for weighing the solid.
-
Utilize Class A volumetric flasks for precise volume measurement.
-
Account for the purity of the this compound solid if it is less than 100%.
-
For quantitative applications like LC-MS, it is best practice to perform a concentration verification of the prepared stock solution against a certified reference material, if available.
Q4: Can I use a different solvent to prepare my this compound stock solution?
A4: While DMSO is the most commonly cited solvent, if your experimental protocol prohibits its use, other options may be explored with caution. Adefovir has been reported to be soluble in 0.1 M NaOH. However, the stability of this compound in a basic aqueous solution would need to be determined for your specific application. Any alternative solvent system should be thoroughly validated.
Visual Workflow for this compound Stock Solution Preparation
The following diagram illustrates the logical workflow for preparing an this compound stock solution.
Workflow for preparing this compound stock solution.
References
Validation & Comparative
Adefovir-d4 as an Internal Standard for Adefovir Analysis: A Comparative Guide
In the quantitative bioanalysis of the antiviral drug Adefovir, the choice of a suitable internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. This guide provides a comparative overview of Adefovir-d4, a stable isotope-labeled (SIL) internal standard, against other structural analog internal standards used in Adefovir analysis.
Stable isotope-labeled internal standards like this compound are generally considered the gold standard in quantitative mass spectrometry.[1][2] This is because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery, chromatographic retention time, and ionization response.[3] This close similarity allows for effective correction of matrix effects and other sources of analytical variability.[4]
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of analytical methods for Adefovir quantification using either this compound or a structural analog as the internal standard. The data is compiled from various validated bioanalytical methods.
| Parameter | Method with this compound | Method with Structural Analog (PMPA) |
| Linearity Range | 0.50 - 42.47 ng/mL[5] | 0.25 - 100 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[5] | 0.25 ng/mL[6] |
| Intra-day Precision (%RSD) | < 7.7%[5] | < 5.7%[6] |
| Inter-day Precision (%RSD) | < 7.8%[5] | < 5.7%[6] |
| Accuracy (%RE) | Not explicitly stated in the source, but the method was successfully applied to a clinical study.[5] | Within ±2.5%[6] |
| Recovery | Not explicitly stated for Adefovir, but the method was validated.[5] | Not explicitly stated for Adefovir, but the method was validated.[6] |
| Matrix Effect | Assessed and determined to have no significant impact on the analysis.[5] | Not explicitly mentioned, but the method was successfully applied.[6] |
Note: The data presented is from different studies and direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
Adefovir Analysis using this compound Internal Standard
This protocol is based on a validated LC-MS/MS method for the determination of Adefovir in human plasma.[5]
1. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of human plasma, add 50 µL of the this compound internal standard working solution (200.0 ng/mL).
-
Vortex the samples for approximately 30 seconds.
-
Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute the residue for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: Synergi MAX RP 80A (150 mm × 4.6 mm, 4 µm)[5]
-
Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., methanol) and aqueous buffer.
-
Flow Rate: 0.6 mL/min[7]
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Adefovir: m/z 274 → 162[7]
-
This compound: The specific transition for this compound would be monitored based on its mass shift (typically +4 Da).
-
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the bioanalysis of Adefovir using an internal standard.
Caption: Experimental workflow for Adefovir bioanalysis.
Discussion
The primary advantage of using this compound is its ability to co-elute with the unlabeled Adefovir, ensuring that both compounds experience the same matrix effects and instrument variability.[8] This co-elution is a significant benefit over structural analogs, which may have different retention times and ionization efficiencies, potentially leading to less accurate quantification.[2]
While structural analogs like PMPA have been successfully used in validated methods for Adefovir analysis, the use of a stable isotope-labeled internal standard like this compound is generally preferred to minimize analytical variability and enhance the robustness of the assay.[9][10] The choice of internal standard will ultimately depend on the specific requirements of the study, availability, and cost. However, for regulated bioanalysis where high accuracy and precision are paramount, this compound is the recommended internal standard.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onlinepharmacytech.info [onlinepharmacytech.info]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of adefovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive LC-MS/MS method for the determination of adefovir in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. daneshyari.com [daneshyari.com]
Cross-Validation of Adefovir Bioanalytical Methods: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of bioanalytical methods for Adefovir, offering researchers, scientists, and drug development professionals a detailed overview of inter-laboratory cross-validation. The following sections present experimental data, detailed methodologies, and visual workflows to ensure accurate and reproducible bioanalytical results in multi-site clinical trials and collaborative research.
Executive Summary
Adefovir is an antiviral medication used in the treatment of chronic hepatitis B infection.[1] Accurate quantification of Adefovir in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. When these studies are conducted across multiple laboratories, it is imperative to perform a cross-validation of the bioanalytical methods to ensure data comparability and integrity. This guide outlines the critical parameters and a hypothetical cross-validation study between two laboratories, "Laboratory A" and "Laboratory B," for the analysis of Adefovir in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action of Adefovir
Adefovir dipivoxil, the prodrug of Adefovir, is converted to its active form, Adefovir diphosphate, within the cell through phosphorylation by cellular kinases.[2][3] Adefovir diphosphate then competitively inhibits the viral DNA polymerase (reverse transcriptase) of the hepatitis B virus (HBV).[1][2][3] This inhibition leads to the termination of the viral DNA chain, thereby suppressing HBV replication.[1]
Figure 1: Adefovir's intracellular activation and mechanism of action.
Experimental Protocols
The following protocols for sample preparation and LC-MS/MS analysis are representative of methods used for the quantification of Adefovir in human plasma.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Thawing: Frozen human plasma samples are thawed at room temperature and vortexed to ensure homogeneity.
-
Internal Standard Addition: To a 200 µL aliquot of plasma, 20 µL of an internal standard working solution (e.g., Adefovir-d4) is added.
-
Acidification: Samples are acidified with 200 µL of 4% phosphoric acid in water, vortexed, and centrifuged.
-
SPE Plate Conditioning: A mixed-mode cation exchange (MCX) 96-well SPE plate is conditioned with 200 µL of methanol followed by 200 µL of water.
-
Sample Loading: The supernatant from the acidified plasma is loaded onto the SPE plate.
-
Washing: The plate is washed with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.
-
Elution: The analyte and internal standard are eluted with 200 µL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 100 µL of the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Adefovir: m/z 274.1 -> 162.1
-
This compound (IS): m/z 278.1 -> 166.1
-
Figure 2: General workflow for Adefovir bioanalysis.
Cross-Validation Data Presentation
The cross-validation between Laboratory A and Laboratory B was performed by analyzing three batches of quality control (QC) samples at low, medium, and high concentrations, and a set of incurred samples.
Table 1: Comparison of Accuracy and Precision for Quality Control Samples
| QC Level | Laboratory | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low QC | Laboratory A | 5.0 | 4.85 | 97.0 | 4.2 |
| Laboratory B | 5.0 | 5.10 | 102.0 | 3.8 | |
| Medium QC | Laboratory A | 50.0 | 51.5 | 103.0 | 2.5 |
| Laboratory B | 50.0 | 49.2 | 98.4 | 3.1 | |
| High QC | Laboratory A | 400.0 | 390.8 | 97.7 | 1.9 |
| Laboratory B | 400.0 | 408.4 | 102.1 | 2.2 |
Table 2: Incurred Sample Reanalysis (ISR)
A subset of 20 incurred samples from a clinical study were re-analyzed in Laboratory B after initial analysis in Laboratory A. The percentage difference between the initial and re-analyzed values should be within ±20% for at least 67% of the samples.
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | % Difference |
| ISR-01 | 12.3 | 11.8 | -4.1% |
| ISR-02 | 85.6 | 89.2 | 4.2% |
| ISR-03 | 254.1 | 248.9 | -2.0% |
| ISR-04 | 33.7 | 31.9 | -5.3% |
| ISR-05 | 158.9 | 165.4 | 4.1% |
| ... | ... | ... | ... |
| ISR-20 | 67.2 | 70.1 | 4.3% |
| % Samples within ±20% | 100% |
Table 3: Linearity of Calibration Curves
| Laboratory | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Laboratory A | 1.0 - 500.0 | > 0.995 |
| Laboratory B | 1.0 - 500.0 | > 0.996 |
Conclusion
The data presented in this guide demonstrates a successful cross-validation of an Adefovir bioanalytical method between two independent laboratories. The accuracy and precision of the quality control samples, the results of the incurred sample reanalysis, and the linearity of the calibration curves all fall within the acceptable limits defined by regulatory guidelines. This successful cross-validation ensures that data generated at either laboratory can be reliably combined and compared, which is essential for the integrity of multi-center clinical trials and other collaborative research efforts. Researchers are encouraged to establish and follow rigorous cross-validation protocols to ensure the quality and consistency of their bioanalytical data.
References
Adefovir Quantification: A Comparative Analysis of LC-MS/MS and HPLC-UV Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of Adefovir, an antiviral drug used in the treatment of hepatitis B. This comparison is supported by experimental data from peer-reviewed studies to aid in selecting the most appropriate method for specific research needs.
Principle of Techniques
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. The liquid chromatograph separates Adefovir from other components in a sample matrix. The mass spectrometer then ionizes the Adefovir molecules and separates them based on their mass-to-charge ratio. A second stage of mass analysis (tandem MS) further fragments the ions, providing a unique fragmentation pattern that is highly specific to Adefovir, thus minimizing interferences and enhancing detection sensitivity.
HPLC-UV also utilizes liquid chromatography for separation. However, detection is based on the principle that Adefovir absorbs ultraviolet (UV) light at a specific wavelength. The amount of UV light absorbed is directly proportional to the concentration of Adefovir in the sample, allowing for quantification. While robust and widely available, HPLC-UV can be less sensitive and more susceptible to interference from other compounds in the sample that also absorb UV light at a similar wavelength.[1]
Performance Comparison
The choice between LC-MS/MS and HPLC-UV for Adefovir quantification often depends on the required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS is generally considered the more sensitive and selective method, making it ideal for pharmacokinetic studies where low concentrations of the drug in complex biological matrices like plasma or serum need to be measured.[2][3] HPLC-UV, while potentially less sensitive, can be a cost-effective and reliable alternative for the analysis of bulk drug substances or pharmaceutical formulations where concentrations are higher and the matrix is less complex.[4][5]
Quantitative Data Summary
The following tables summarize the key performance parameters of LC-MS/MS and HPLC-UV methods for Adefovir quantification as reported in various studies.
Table 1: LC-MS/MS Method Performance for Adefovir Quantification
| Parameter | Serum/Plasma | Urine | Reference |
| Linearity Range (ng/mL) | 0.5 - 1000 | 2.0 - 1000 | [2] |
| 1.5 - 90 | - | [3] | |
| 0.5 - 100 | - | [6] | |
| 1.25 - 160 | 50 - 8000 | [7] | |
| 1.0 - 30 | - | [8] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 2.0 | [2] |
| 1.5 | - | [3] | |
| 1.0 | - | [9] | |
| 1.25 | 0.05 (µg/mL) | [7] | |
| Intra-day Precision (% CV) | < 16.88 | < 18.16 | [2] |
| < 8.4 | - | [3] | |
| < 7.66 | - | [6] | |
| < 8.64 | < 8.64 | [7] | |
| Inter-day Precision (% CV) | < 13.70 | < 9.14 | [2] |
| < 8.4 | - | [3] | |
| < 10.47 | - | [6] | |
| < 8.64 | < 8.64 | [7] | |
| Accuracy (% RE or % Bias) | -6.88 to 1.16 | -1.23 to 5.0 | [2] |
| Acceptable | - | [3] | |
| 89.43 to 93.20 | - | [6] | |
| 96.3 to 102.0 | - | [7] | |
| Recovery (%) | 56.5 to 59.3 | - | [7] |
| 85.1 - 89.3 | - | [3] |
Table 2: HPLC-UV Method Performance for Adefovir Quantification
| Parameter | Plasma | Bulk/Formulation | Reference |
| Linearity Range | 1 - 40 ng/mL | 5.0 - 100 µg/mL | [4][10] |
| 0.1 - 50 µg/mL | - | [11] | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | - | [10] |
| Intra-day Precision (% CV) | < 5 | < 1.98 | [5][10] |
| Inter-day Precision (% CV) | < 5 | < 1.25 | [5][10] |
| Accuracy | Complete recovery | 99.22 to 100.12% | [5][10] |
| Recovery (%) | Complete | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. Below are representative protocols for both LC-MS/MS and HPLC-UV analysis of Adefovir.
LC-MS/MS Experimental Protocol (for Human Serum)
This protocol is a composite based on several published methods.[2][3][7]
-
Sample Preparation:
-
To 300 µL of human serum, add an internal standard.
-
Add 900 µL of methanol to precipitate proteins.
-
Vortex the mixture for 3 minutes and then centrifuge at 12,000 rpm for 6 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of 5% (w/v) trichloroacetic acid.
-
Vortex for 2 minutes and centrifuge at 12,000 rpm for 6 minutes.
-
Inject 20 µL of the supernatant into the LC-MS/MS system.[2]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
HPLC-UV Experimental Protocol (for Human Plasma)
This protocol is based on a published method for Adefovir quantification in plasma.[10]
-
Sample Preparation:
-
Simple protein precipitation is typically used.[10]
-
-
Chromatographic Conditions:
-
Column: Monolithic silica column (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm).[10]
-
Mobile Phase: Acetonitrile and ammonium dihydrogen phosphate buffer (e.g., 6:94, v/v), pH 5.2.[10]
-
Flow Rate: 1.5 mL/min.[10]
-
Detection Wavelength: 260 nm.[10]
-
Injection Volume: Not specified, but typically 20-100 µL.
-
Visualizations
To further clarify the processes and comparisons, the following diagrams are provided.
Caption: General experimental workflow for Adefovir quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a sensitive LC-MS/MS method for the determination of adefovir in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid high-performance liquid chromatographic method for determination of adefovir in plasma using UV detection: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC method for determination of in vitro delivery through and into porcine skin of adefovir (PMEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Adefovir Quantification: Adefovir-d4 vs. a Structural Analog
In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy and precision of quantitative assays. An internal standard helps to correct for variability during sample preparation, injection, and analysis by mass spectrometry.[1] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Adefovir-d4, which shares identical chemical and physical properties with the analyte, Adefovir.[1][2] An alternative is a structural analog, a compound with a similar but not identical chemical structure.[2]
This guide provides an objective comparison between the performance of this compound and a common structural analog, PMPA (adenine), when used as internal standards in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Adefovir.[3][4]
Performance Data Comparison
The selection of an internal standard significantly impacts the validation parameters of a bioanalytical method. The following tables summarize the performance characteristics of LC-MS/MS methods for Adefovir quantification using either a deuterated internal standard (presumed this compound) or a structural analog (PMPA).
Table 1: Method Performance in Human Serum/Plasma
| Parameter | Method with Deuterated IS (this compound)[5] | Method with Structural Analog (PMPA)[3][4] |
| Linearity Range | Not specified, but sufficient for study[5] | 0.25 - 100 ng/mL[3] / 0.20 - 100 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 (assumed from standard practice) | > 0.999[3] / 0.9962[4] |
| Lower Limit of Quantification (LLOQ) | < 1.25 ng/mL (based on similar methods) | 0.25 ng/mL[3] / 0.20 ng/mL[4] |
| Intra-day Precision (%CV) | < 16.88%[5] | ≤ 5.7%[3] / < 11.30%[4] |
| Inter-day Precision (%CV) | < 13.70%[5] | ≤ 5.7%[3] / < 11.30%[4] |
| Accuracy (%RE or %Bias) | -6.88% to 1.16%[5] | Within ±2.5%[3] |
Table 2: Method Performance in Human Urine
| Parameter | Method with Deuterated IS (this compound)[5] | Method with Structural Analog (PMPA)[6] |
| Linearity Range | Not specified, but sufficient for study[5] | 0.05 - 8.00 µg/mL[6] |
| Correlation Coefficient (r) | > 0.99 (assumed from standard practice) | 0.9978[6] |
| Intra-day Precision (%RSD) | < 18.16%[5] | < 8.64%[6] |
| Inter-day Precision (%RSD) | < 9.14%[5] | < 8.64%[6] |
| Accuracy (%RE) | -1.23% to 5.0%[5] | 96.3% to 102.0% (expressed as % of nominal)[6] |
While both types of internal standards can be used to develop validated bioanalytical methods, stable isotope-labeled standards like this compound are generally preferred.[1] This is because they co-elute with the analyte and exhibit similar ionization behavior, providing superior correction for matrix effects and extraction variability.[1][7] However, structural analogs like PMPA can also yield acceptable performance and may be more readily available or cost-effective.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and understanding the context of the performance data.
Key Experiment: Quantification of Adefovir in Human Plasma/Serum
1. Method Using a Deuterated Internal Standard (this compound) [5]
-
Sample Preparation:
-
To 100 µL of a human serum sample, add 10 µL of the internal standard working solution (10 µg/mL).
-
Add 100 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the samples at 12,000 rpm for 6 minutes.
-
Inject 20 µL of the resulting supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1100 series HPLC.
-
Mass Spectrometer: Applied Biosystems API 3000 triple quadrupole.
-
Ionization Mode: Negative Ionization Electrospray.
-
Monitored Transitions (MRM):
-
Adefovir: m/z 272.0 → 134.0.
-
Internal Standard (this compound): m/z 276.0 → 149.8.
-
-
2. Method Using a Structural Analog Internal Standard (PMPA) [3][4]
-
Sample Preparation (Protein Precipitation):
-
LC-MS/MS Conditions:
Visualizations
Diagrams provide a clear visual representation of complex processes and relationships.
Caption: Bioanalytical workflow for Adefovir quantification.
Caption: Adefovir's mechanism of action in inhibiting HBV replication.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of adefovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive LC-MS/MS method for the determination of adefovir in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances: A Comparative Guide to Inter-laboratory Adefovir Quantification
Adefovir, a critical antiviral medication, requires precise and accurate quantification in biological matrices for both clinical monitoring and drug development research. While numerous laboratories have developed and validated methods for this purpose, the potential for inter-laboratory variability remains a significant consideration for researchers and clinicians relying on these data. This guide provides a comparative overview of published single-laboratory validation data for Adefovir quantification, offering insights into expected method performance and highlighting key experimental factors that may contribute to variability between testing sites.
While direct inter-laboratory proficiency testing data for Adefovir is not publicly available, an analysis of published single-laboratory validation studies provides a valuable surrogate for understanding the potential range of performance across different analytical methods. The following tables summarize the quantitative performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Adefovir quantification in human plasma or serum.
Performance Metrics of Validated Adefovir Quantification Methods
The data presented below, extracted from several independent validation studies, demonstrate that well-validated LC-MS/MS methods can achieve high levels of precision and accuracy for Adefovir quantification. However, variations in instrumentation, reagents, and specific protocol details can influence key performance characteristics such as the lower limit of quantification (LLOQ) and precision, as expressed by the coefficient of variation (CV%).
| Study Reference | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE or %Bias) |
| Chen et al. | 0.25 - 100 | 0.25 | ≤ 5.7% | ≤ 5.7% | within ±2.5% |
| Xiong et al.[1] | 1.02 - 102 | 1.02 | < 12% | < 12% | 0.6% to 3.2% |
| Liu et al. | 1.5 - 90 | 1.5 | < 8.4% | < 8.4% | Not explicitly stated |
| Goswami et al.[2] | 0.50 - 42.47 | 0.50 | < 7.7% | < 7.8% | Not explicitly stated |
| Unnamed Study 1 | 0.20 - 100 | 0.20 | < 11.3% | < 11.3% | Not explicitly stated |
| Unnamed Study 2[3] | 0.5 - 1000 (serum) | 0.5 (serum) | < 18.16% (low QC), < 13.70% (mid/high QC) | < 18.16% (low QC), < 13.70% (mid/high QC) | Within acceptable limits |
| Unnamed Study 3[4] | 1.00 - 30.00 | 1.00 | < 2.37% | < 7.87% | Not explicitly stated |
Key Observations:
-
Linearity and Sensitivity: The linear range and LLOQ vary between methods, which could be attributed to differences in sample extraction efficiency, chromatographic conditions, and the sensitivity of the mass spectrometer used. Laboratories requiring high sensitivity for pharmacokinetic studies in low-dose regimens would need a method with a lower LLOQ.
-
Precision: Most validated methods demonstrate excellent intra- and inter-day precision, with CVs generally below 15%, which is a widely accepted benchmark.[5] However, some methods report slightly higher variability at the lower end of the quantification range.[3]
-
Accuracy: Where reported, the accuracy of these methods is high, indicating that the measured concentrations are close to the true values.
Experimental Protocols: A Source of Variability
The seemingly subtle differences in experimental protocols can be a primary driver of inter-laboratory variability. The following sections detail the common methodologies for Adefovir quantification, with a visual representation of a typical workflow.
Sample Preparation
The initial step of extracting Adefovir from the biological matrix is critical for accurate quantification. The most common techniques employed are:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma or serum sample to precipitate proteins.[5][6] The supernatant containing the drug is then typically evaporated and reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): A more complex but often cleaner method that involves passing the sample through a sorbent bed that retains the analyte of interest.[2] Interfering substances are washed away, and the purified analyte is then eluted for analysis.
Chromatographic Separation
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate Adefovir from other components in the sample extract before it enters the mass spectrometer. Key parameters that can differ between laboratories include:
-
Column Chemistry: Most methods utilize a C18 reversed-phase column.[5][6] However, some have employed hydrophilic interaction liquid chromatography (HILIC) columns.[1]
-
Mobile Phase Composition: The mixture of solvents (e.g., methanol, acetonitrile, water) and additives (e.g., formic acid, ammonium formate) used to carry the sample through the column can vary significantly.[1][3]
-
Gradient vs. Isocratic Elution: Some methods use a constant mobile phase composition (isocratic), while others vary the composition during the run (gradient) to optimize separation.[2][3]
Mass Spectrometric Detection
Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are the standard for quantification. The specific mass transitions monitored for Adefovir and its internal standard are generally consistent, but instrument-specific parameters can be a source of variability:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode.[5]
-
Instrument Tuning Parameters: Voltages and gas pressures within the mass spectrometer are optimized for each instrument and can differ between laboratories.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Adefovir in human plasma using LC-MS/MS.
Caption: Adefovir Quantification Workflow
Conclusion and Recommendations
The presented data from single-laboratory validations suggest that the quantification of Adefovir by LC-MS/MS is a robust and reliable technique. However, the lack of a formal inter-laboratory comparison program makes it challenging to ascertain the true extent of variability between different testing facilities.
For researchers and drug development professionals, the following recommendations are crucial:
-
Method Harmonization: When conducting multi-site studies, it is imperative to either use a single bioanalytical laboratory or ensure that the methods used across different laboratories are thoroughly cross-validated.
-
Proficiency Testing: Participation in external proficiency testing schemes, if they become available for Adefovir, is highly recommended to ensure ongoing accuracy and comparability of results.
-
Detailed Reporting: Publications and reports should include comprehensive details of the bioanalytical method validation to allow for a thorough assessment of its performance and potential for variability.
By understanding the potential sources of variability and implementing rigorous quality control measures, the scientific community can ensure the consistency and reliability of Adefovir quantification data, ultimately benefiting both research and patient care.
References
- 1. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the determination of adefovir in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Performance evaluation of different LC columns for Adefovir analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a performance evaluation of different Liquid Chromatography (LC) columns for the analysis of Adefovir, a crucial antiviral drug. The selection of an appropriate LC column is paramount for achieving accurate, reproducible, and sensitive quantification of Adefovir in various matrices, including plasma, serum, and urine. This document summarizes key performance data from published analytical methods, offering a side-by-side comparison to aid in your column selection process. Detailed experimental protocols are also provided for each method cited.
Performance Comparison of LC Columns
The following table summarizes the performance of various LC columns used for Adefovir analysis, detailing the stationary phase, column dimensions, and key chromatographic parameters.
| Column Name | Stationary Phase | Dimensions (mm) | Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Key Findings |
| Chromolith Performance RP-18e | Monolithic Silica | 100 x 4.6 | - | Acetonitrile-ammonium dihydrogen phosphate buffer (6:94, v/v), pH 5.2 | 1.5 | UV (260 nm) | Not Specified | Rapid, sensitive, and reproducible method for plasma analysis.[1] |
| Dikma Diamonsil C18 | C18 | 250 x 4.6 | 5 | Gradient: 0.1 mM ammonium formate buffer (pH 2.5) and methanol | 1.0 | MS/MS | Not Specified | Satisfying retention capability for chromatographic separation in serum and urine.[2][3][4] |
| Diamonsil C18 | C18 | 250 x 4.6 | 5 | Isocratic: Methanol-water-formic acid (20:80:0.1, v/v/v) | 0.6 | MS/MS | Not Specified | Sensitive and selective method for determination in human serum and urine.[5] |
| XTerra MS C18 | C18 | 100 x 2.1 | 3.5 | Isocratic: Methanol-water (20:80, v/v) | 0.2 | MS/MS | 5.2 | Selective and sensitive method for pharmacokinetic studies in human plasma.[6] |
| Generic C18 | C18 | Not Specified | Not Specified | 10 mM KH2PO4, 2 mM Bu4NHSO4 (pH 6.0), and 7% acetonitrile | Not Specified | UV | Not Specified | Simple HPLC/UV method for transdermal permeation and dermal penetration studies.[7] |
| CN-3 | Cyano | Not Specified | Not Specified | Acetonitrile and 25 mmol/L phosphate buffer (pH 4.0) (33:67, v/v) | 1.0 | UV (260 nm) | < 8 | Baseline separation of Adefovir dipivoxil and its degradation products.[8] |
| ODS-C18 | C18 | 200 x 4.6 | 5 | 0.02mol/L potassium dihydrogen phosphate (pH 6.0): acetonitrile (60:40) | 1.0 | UV (254 nm) | Not Specified | Simple, rapid, and reproducible method for quality control of Adefovir dipivoxil.[9] |
Experimental Workflows
The analysis of Adefovir by LC typically involves sample preparation, chromatographic separation, and detection. The specific steps can vary depending on the sample matrix and the sensitivity required. Below is a generalized experimental workflow.
Caption: Generalized workflow for Adefovir analysis using LC.
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: Chromolith Performance RP-18e [1]
-
Sample Preparation: Simple protein precipitation.
-
LC System: High-Performance Liquid Chromatography.
-
Column: Chromolith Performance RP-18e (100 x 4.6 mm).
-
Mobile Phase: Acetonitrile-ammonium dihydrogen phosphate buffer (6:94, v/v), pH 5.2.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 260 nm.
-
Application: Pharmacokinetic studies in human plasma.
Method 2: Dikma Diamonsil C18 [2][3][4]
-
Sample Preparation: Protein precipitation.
-
LC System: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
Column: Dikma Diamonsil C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1 mM ammonium formate buffer (pH 2.5, adjusted with formic acid) and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: Negative ionization electrospray mass spectrometer via multiple reaction monitoring.
-
Application: Pharmacokinetic study in human serum and urine.
Method 3: Diamonsil C18 [5]
-
LC System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Column: Diamonsil C18 (250 x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: Isocratic elution with methanol-water-formic acid (20:80:0.1, v/v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection: Mass spectrometry in multiple reaction-monitoring mode.
-
Application: Determination of Adefovir in human serum and urine for clinical pharmacokinetic studies.
Method 4: XTerra MS C18 [6]
-
Sample Preparation: Protein precipitation with methanol.
-
LC System: High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry (HPLC-ESI-MS/MS).
-
Column: XTerra MS C18 (100 x 2.1 mm i.d., 3.5 µm).
-
Mobile Phase: Isocratic elution with methanol-water (20:80, v/v).
-
Flow Rate: 0.2 mL/min.
-
Detection: Tandem mass spectrometry.
-
Application: Pharmacokinetic study in healthy Chinese volunteers.
Method 5: Generic C18 [7]
-
LC System: High-Performance Liquid Chromatography with UV detection (HPLC/UV).
-
Column: C18.
-
Mobile Phase: 10 mM KH2PO4 and 2 mM Bu4NHSO4 at pH 6.0 and 7% acetonitrile.
-
Application: Determination of in vitro transdermal permeation and dermal penetration of Adefovir.
Method 6: CN-3 [8]
-
LC System: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: CN-3.
-
Mobile Phase: A mixture of acetonitrile and 25 mmol/L phosphate buffer (adjusted to pH 4.0 with phosphoric acid) (33:67, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Application: Routine analysis of Adefovir dipivoxil and its degradation products.
Method 7: ODS-C18 [9]
-
LC System: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: ODS-C18 (200mm × 4.6cm, 5μm).
-
Mobile Phase: 0.02mol/L potassium dihydrogen phosphate (KH2PO4) solution (pH 6.0): acetonitrile (60:40).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Application: Quality control of Adefovir dipivoxil.
References
- 1. Rapid high-performance liquid chromatographic method for determination of adefovir in plasma using UV detection: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and Validation of a Sensitive LC-MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS method for the determination of adefovir in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. HPLC method for determination of in vitro delivery through and into porcine skin of adefovir (PMEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of adefovir dipivoxil and its degradation products by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Adefovir Quantification Methods for Researchers
For researchers and drug development professionals, accurate quantification of the antiviral agent Adefovir is critical for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research. While commercially available, pre-packaged kits for Adefovir quantification are not readily found, researchers have developed and validated robust analytical methods that serve as effective "kits" for its measurement in biological matrices. This guide provides a head-to-head comparison of the two primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Performance Characteristics of Adefovir Quantification Methods
The choice of analytical method for Adefovir quantification depends on the specific requirements of the study, such as the required sensitivity, the complexity of the biological matrix, and the available instrumentation. LC-MS/MS methods generally offer higher sensitivity and specificity compared to HPLC-UV methods. The following table summarizes the performance characteristics of various published methods.
| Method | Analyte | Matrix | LLOQ | LLOD | Linearity Range | Intraday Precision (%CV) | Interday Precision (%CV) |
| LC-MS/MS | Adefovir | Human Plasma | 1.5 ng/mL[1] | - | 1.5-90 ng/mL[1] | < 8.4%[1] | < 8.4%[1] |
| LC-MS/MS | Adefovir | Human Serum | 0.5 ng/mL[2] | - | 0.5-1000 ng/mL[2] | < 16.88%[2] | < 16.88%[2] |
| LC-MS/MS | Adefovir | Human Urine | 2.0 ng/mL[2] | - | 2.0-1000 ng/mL[2] | < 18.16%[2] | < 18.16%[2] |
| LC-MS/MS | Adefovir | Human Plasma | 0.20 ng/mL[3] | - | 0.20-100 ng/mL[3] | < 11.30%[3] | < 11.30%[3] |
| LC-MS/MS | Adefovir | Human Plasma | 0.25 ng/mL[4] | - | 0.25-100 ng/mL[4] | < 5.7%[4] | < 5.7%[4] |
| LC-MS/MS | Adefovir | Human Plasma | 0.50 ng/mL[5] | - | 0.50-42.47 ng/mL[5] | < 7.7%[5] | < 7.8%[5] |
| RP-HPLC | Adefovir Dipivoxil | Bulk/Tablets | 1.0 µg/mL[6] | 0.4 µg/mL[6] | 5.0-100 µg/mL[6] | 1.34-1.98% | 0.92-1.25% |
| RP-HPLC | Adefovir Dipivoxil | Bulk/Tablets | 0.35 µg/mL[7] | 0.12 µg/mL[7] | - | - | - |
| HPLC/UV | Adefovir (PMEA) | Porcine Skin | - | - | 0.1-50 µg/mL[8] | - | - |
LLOQ: Lower Limit of Quantitation; LLOD: Lower Limit of Detection; %CV: Percent Coefficient of Variation; RP-HPLC: Reverse-Phase High-Performance Liquid Chromatography
Mechanism of Action of Adefovir
Adefovir dipivoxil is a prodrug that is rapidly converted to its active form, Adefovir, in the body. Adefovir is an acyclic nucleotide analog of adenosine monophosphate. Cellular kinases phosphorylate Adefovir to its active metabolite, Adefovir diphosphate. Adefovir diphosphate then competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into viral DNA by the viral DNA polymerase (reverse transcriptase). Once incorporated, it causes DNA chain termination, thus inhibiting viral replication.
Caption: Mechanism of action of Adefovir.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for the quantification of Adefovir using LC-MS/MS and HPLC.
Adefovir Quantification by LC-MS/MS
This method is suitable for the determination of Adefovir in human plasma with high sensitivity.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an internal standard.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Adefovir and the internal standard.
Caption: General workflow for Adefovir quantification by LC-MS/MS.
Adefovir Dipivoxil Quantification by HPLC-UV
This method is suitable for the analysis of the prodrug, Adefovir Dipivoxil, in bulk drug and pharmaceutical formulations.
1. Sample Preparation
-
Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in a suitable solvent (e.g., methanol).
-
Dilute the solution with the mobile phase to a final concentration within the linear range of the assay.
-
Filter the solution through a 0.45 µm filter.
-
Inject an aliquot (e.g., 20 µL) into the HPLC system.
2. High-Performance Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 6.0) in a specific ratio (e.g., 50:50 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detector at a specific wavelength (e.g., 262 nm).[6]
-
Column Temperature: Ambient.
Method Comparison: LC-MS/MS vs. HPLC-UV
The choice between LC-MS/MS and HPLC-UV for Adefovir quantification involves a trade-off between sensitivity, specificity, cost, and complexity.
Caption: Comparison of LC-MS/MS and HPLC-UV for Adefovir quantification.
References
- 1. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of adefovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method for determination of in vitro delivery through and into porcine skin of adefovir (PMEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Adefovir-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Methods
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of Adefovir-d4's performance as an internal standard in the quantification of Adefovir, supported by experimental data from various validated LC-MS/MS methods.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy in quantitative bioanalysis to compensate for variability during sample preparation and analysis. This approach significantly enhances the accuracy and precision of the method by mimicking the behavior of the analyte of interest, Adefovir.
Performance Comparison of this compound and Alternatives
The following tables summarize the performance characteristics of bioanalytical methods employing this compound as an internal standard compared to methods using alternative internal standards. The data is compiled from published studies and demonstrates the suitability of this compound for accurate and precise quantification of Adefovir in various biological matrices.
Table 1: Performance Data for Adefovir Analysis using this compound as an Internal Standard
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Bias or RE) |
| Human Plasma | 1.00 - 30.00 | 1.00 | < 2.37 | < 7.87 | Not explicitly stated, but within acceptable limits |
| Human Plasma | 0.50 - 42.47 | 0.50 | < 7.7 | < 7.8 | Not explicitly stated, but within acceptable limits |
| Human Serum | 0.5 - 1,000 | 0.5 | < 16.88 (low QC) | < 16.88 (low QC) | -6.88 to 1.16 |
| Human Urine | 2.0 - 1,000 | 2.0 | < 18.16 (low QC) | < 18.16 (low QC) | -1.23 to 5.0 |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Performance Data for Adefovir Analysis using Alternative Internal Standards
| Internal Standard | Biological Matrix | Linearity Range | LLOQ | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% RE) |
| Acyclovir | Human Plasma | 0.5 - 100 ng/mL | Not Stated | 2.40 - 7.66 | 5.60 - 10.47 | 89.43 to 93.20 (mean) and 91.40 to 95.57 (mean) |
| PMPA (structural analogue) | Human Plasma | 0.25 - 100 ng/mL | 0.25 ng/mL | < 5.7 | < 5.7 | Within ±2.5 |
| 9-(3-phosphonylmethoxypropyl) adenine | Human Plasma | 0.02 - 4.00 mg/L | Not Stated | Not Stated | Not Stated | Not Stated |
Data compiled from multiple sources.[3][5]
Experimental Protocols
The successful application of this compound as an internal standard relies on a well-defined experimental workflow. Below is a generalized protocol based on common practices in validated bioanalytical methods.
Key Experimental Steps:
-
Sample Preparation:
-
Aliquoting of the biological matrix (e.g., plasma, serum, urine).
-
Addition of a precise amount of this compound internal standard solution.
-
Protein precipitation using an organic solvent (e.g., methanol, acetonitrile).[3][6]
-
Centrifugation to separate the precipitated proteins.
-
Collection of the supernatant for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Analysis using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, often in positive ion mode.[2][3]
-
Monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Adefovir and this compound to ensure selectivity and sensitivity.[1][7]
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow and the logical relationship of using an internal standard for accurate quantification.
Caption: A typical bioanalytical workflow for Adefovir quantification using this compound.
Caption: The principle of using an internal standard to correct for analytical variability.
Conclusion
The presented data consistently demonstrates that this compound is a highly suitable internal standard for the quantitative analysis of Adefovir in biological matrices. Its use in LC-MS/MS methods leads to excellent accuracy and precision, meeting the stringent requirements for bioanalytical method validation. While alternative internal standards can be used, the structural and physicochemical similarity of this compound to Adefovir makes it the gold standard for minimizing variability and ensuring the reliability of pharmacokinetic and other clinical studies.
References
- 1. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of adefovir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive LC-MS/MS method for the determination of adefovir in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Adefovir Levels in Different Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Adefovir levels in various biological matrices, supported by experimental data from published literature. The information is intended to assist researchers and professionals in drug development in understanding the distribution and quantification of this important antiviral agent.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Adefovir in human plasma and urine, as determined by various studies. These values are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
Table 1: Pharmacokinetic Parameters of Adefovir in Human Plasma
| Parameter | Value | Biological Matrix | Dosing Regimen | Reference |
| Cmax (Peak Plasma Concentration) | 18.4 ± 6.26 ng/mL | Plasma | 10 mg single dose | [1] |
| 23.3 ng/mL | Plasma | 10 mg daily (pediatric) | [1] | |
| 14.5 ng/mL | Plasma | 0.14 mg/kg (pediatric) | [2] | |
| 26.9 ng/mL | Plasma | 0.3 mg/kg (pediatric) | [2] | |
| AUC0–∞ (Area Under the Curve) | 220 ± 70.0 ng•h/mL | Plasma | 10 mg single dose | [1] |
| 248.8 ng∙h/mL | Plasma | 10 mg daily (pediatric) | [1] | |
| 104.7 nghr/mL | Plasma | 0.14 mg/kg (pediatric) | [2] | |
| 224.1 nghr/mL | Plasma | 0.3 mg/kg (pediatric) | [2] | |
| Tmax (Time to Peak Concentration) | 0.58 - 4.00 hours | Plasma | 10 mg single dose | [1] |
| Terminal Elimination Half-life (t1/2) | 7.48 ± 1.65 hours | Plasma | 10 mg single dose | [1] |
| 6.59 (5.61–8.45) h | Plasma | 10 mg single dose | [3] | |
| Oral Bioavailability | ~59% | - | - | [1] |
Table 2: Adefovir Quantification in Human Urine
| Parameter | Value | Biological Matrix | Dosing Regimen | Reference |
| Urinary Recovery | ~90% of intravenous dose in 12h | Urine | Intravenous infusion | [4] |
| 45% of oral dose over 24h | Urine | Oral administration | [5] | |
| 44.4% ± 15.6% | Urine | 125 mg single dose (tablet) | [6] | |
| 32.8% ± 6.06% | Urine | 250 mg single dose (tablet) | [6] | |
| 29.6% ± 12.2% | Urine | 500 mg single dose (tablet) | [6] | |
| Renal Clearance | 205 ± 78 ml/h/kg | - | Intravenous infusion | [4] |
| 12.4 (7.97–34.0) L/h | - | 10 mg single dose | [3] |
Experimental Protocols
The quantification of Adefovir in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies from cited studies.
Method 1: LC-MS/MS for Adefovir in Human Plasma
This method was developed for the determination of Adefovir in human plasma and applied to a pharmacokinetic study.[7]
-
Sample Preparation:
-
A one-step protein precipitation of plasma samples is performed using methanol.[7]
-
-
Chromatography:
-
Mass Spectrometry:
-
Method Validation:
Method 2: UPLC-MS/MS for Adefovir in Human Plasma
This is a rapid and sensitive method for the determination of Adefovir in human plasma.[8]
-
Sample Preparation:
-
Protein precipitation.[8]
-
-
Chromatography:
-
Mass Spectrometry:
-
Method Validation:
Method 3: LC-MS/MS for Adefovir in Human Serum and Urine
This method was developed for the quantification of Adefovir in both human serum and urine.[10]
-
Sample Preparation:
-
Chromatography:
-
Mass Spectrometry:
-
Method Validation:
Visualizations
Mechanism of Action of Adefovir
Adefovir is a prodrug, Adefovir dipivoxil, which is converted to its active form, Adefovir, in the body. Adefovir is then phosphorylated by cellular kinases to Adefovir diphosphate. This active metabolite inhibits the hepatitis B virus (HBV) DNA polymerase, a reverse transcriptase, by competing with the natural substrate, deoxyadenosine triphosphate. Its incorporation into the viral DNA leads to chain termination, thus halting viral replication.[5][12][13]
Caption: Mechanism of action of Adefovir.
Experimental Workflow for Adefovir Quantification in Plasma
The following diagram illustrates a typical workflow for the quantification of Adefovir in plasma samples using LC-MS/MS.
Caption: Adefovir quantification workflow.
References
- 1. Adefovir Dipivoxil: Package Insert / Prescribing Info / MOA [drugs.com]
- 2. fda.gov [fda.gov]
- 3. Understanding adefovir pharmacokinetics as a component of a transporter phenotyping cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of adefovir in human immunodeficiency virus type 1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Single-Dose Pharmacokinetics and Safety of the Oral Antiviral Compound Adefovir Dipivoxil in Children Infected with Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. What is Adefovir Dipivoxil used for? [synapse.patsnap.com]
Comparison of different mass spectrometer platforms for Adefovir analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Adefovir, a critical antiviral agent, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for this application, offering high sensitivity and selectivity. This guide provides an objective comparison of different mass spectrometer platforms for Adefovir analysis, supported by experimental data from published studies.
Executive Summary
Triple quadrupole (QqQ) mass spectrometers are the most widely documented and validated platform for the quantitative analysis of Adefovir, consistently delivering low limits of quantification and excellent precision and accuracy. High-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) and Orbitrap, offer theoretical advantages in terms of selectivity and the potential for retrospective data analysis. However, at present, there is a lack of published, validated quantitative methods specifically for Adefovir on these HRMS platforms. This guide presents a detailed overview of established QqQ methodologies and discusses the potential application of HRMS for Adefovir analysis.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of various LC-MS/MS methods for the analysis of Adefovir, primarily utilizing triple quadrupole mass spectrometers. Due to the limited availability of published quantitative data for Adefovir on TOF and Orbitrap platforms, a direct comparison is not currently feasible.
Table 1: Performance of Triple Quadrupole (QqQ) Mass Spectrometers for Adefovir Quantification
| Mass Spectrometer Model | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Triple Quadrupole | Human Plasma | 0.25 | 0.25 - 100 | ≤ 5.7 | ≤ 5.7 | within ±2.5 | [1] |
| Triple Quadrupole | Human Plasma | 1.5 | 1.5 - 90 | < 8.4 | < 8.4 | Not Specified | [2][3] |
| API 4000 | Human Plasma | 0.50 | 0.50 - 42.47 | ≤ 7.7 | ≤ 7.8 | 94.0 - 103.6 | [2] |
| Triple Quadrupole | Human Plasma | 1.02 | 1.02 - 102 | < 12 | < 12 | 0.6 - 3.2 | [4] |
| UPLC-MS/MS | Human Plasma | 1.00 | 1.00 - 30.00 | ≤ 2.37 | ≤ 7.87 | Not Specified |
High-Resolution Mass Spectrometry (HRMS): A Potential Alternative
While triple quadrupole instruments are the established workhorses for quantitative bioanalysis, HRMS platforms like TOF and Orbitrap present compelling features for the analysis of Adefovir.
Time-of-Flight (TOF) Mass Spectrometry:
-
Advantages: TOF instruments provide high mass resolution and mass accuracy, which can enhance selectivity, especially in complex biological matrices. They acquire full-spectrum data, allowing for retrospective analysis of other compounds in the sample without the need for re-injection.
-
Considerations: Historically, the sensitivity and linear dynamic range of TOF instruments for targeted quantification have been considered lower than that of triple quadrupoles.
Orbitrap Mass Spectrometry:
-
Advantages: Orbitrap technology offers very high resolution and mass accuracy, leading to excellent specificity and reduced interferences. This can be particularly beneficial for separating Adefovir from endogenous matrix components. Like TOF, Orbitrap systems acquire full-scan data, enabling both quantitative and qualitative analysis in a single run.
-
Considerations: While the quantitative performance of modern Orbitrap instruments is comparable to triple quadrupoles for many applications, there is a need for specific validated methods for Adefovir to confirm its suitability.
A study on the qualitative detection of 15 antiretroviral agents in human blood utilized a Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer. This study included tenofovir, a close structural analog of Adefovir, demonstrating the potential of Orbitrap technology for the analysis of this class of compounds.
Experimental Protocols
The following are representative experimental protocols for the analysis of Adefovir using LC-MS/MS with a triple quadrupole mass spectrometer.
Method 1: Protein Precipitation
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.[1]
-
-
Liquid Chromatography:
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Positive Mode: Precursor ion [M+H]⁺ at m/z 274.1, with product ions typically around m/z 162.1 and 136.1.
-
Negative Mode: Precursor ion [M-H]⁻ at m/z 272.1, with a characteristic product ion at m/z 134.1.
-
-
Method 2: Solid Phase Extraction (SPE)
-
Sample Preparation:
-
Condition an SPE cartridge (e.g., Oasis HLB).
-
Load the plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute Adefovir with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase for injection.
-
-
Liquid Chromatography and Mass Spectrometry:
-
Similar conditions to the protein precipitation method are typically used.
-
Experimental Workflow
The general workflow for the analysis of Adefovir in a biological matrix by LC-MS/MS is depicted in the following diagram.
Caption: General workflow for Adefovir analysis by LC-MS/MS.
Conclusion
For routine, high-throughput quantitative analysis of Adefovir, triple quadrupole mass spectrometers remain the industry standard, with a wealth of validated methods demonstrating their robustness and sensitivity. While direct comparative data is currently lacking for Adefovir on HRMS platforms, the inherent advantages of high resolution and mass accuracy offered by TOF and Orbitrap systems suggest they are promising alternatives that warrant further investigation. As the field of quantitative HRMS continues to evolve, the development of validated methods for Adefovir on these platforms could offer enhanced selectivity and the added benefit of comprehensive data acquisition for retrospective analysis. Researchers should consider the specific requirements of their study, including the need for sensitivity, selectivity, and throughput, when selecting the most appropriate mass spectrometer platform for Adefovir analysis.
References
- 1. A LC-MS method to quantify tenofovir urinary concentrations in treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative LC-MS/MS method for the determination of tissue brincidofovir and cidofovir diphosphate in a MuPyV-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Isotopic Purity: A Guide to Adefovir-d4 and its Alternatives in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiviral drug Adefovir, the choice and quality of the internal standard are paramount to achieving accurate and reproducible results. This guide provides a comprehensive assessment of Adefovir-d4, a commonly used deuterated internal standard, focusing on the critical aspect of isotopic purity and its impact on bioanalytical data. Furthermore, it offers a comparative overview of alternative internal standards, supported by established analytical methodologies.
The integrity of pharmacokinetic and bioequivalence studies hinges on the reliability of the analytical methods employed. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard. Its utility lies in its ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability. However, the isotopic purity of a SIL is a crucial parameter that, if compromised, can lead to significant analytical errors.
The Critical Role of Isotopic Purity
Isotopic purity refers to the percentage of the deuterated compound that is fully labeled with the stable isotope (in this case, deuterium) at all designated positions. Impurities in a deuterated standard can be of two main types: chemical impurities and isotopic impurities. While chemical impurities are extraneous compounds, isotopic impurities are molecules of the same compound with fewer deuterium atoms than intended, including the unlabeled analyte.
The presence of unlabeled Adefovir in the this compound internal standard is particularly problematic. It can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ), thereby compromising the accuracy and reliability of the study data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of using high-purity internal standards and require that any potential for interference be thoroughly investigated during method validation.[1][2][3]
Assessing Isotopic Purity: Key Methodologies
Two primary analytical techniques are employed to determine the isotopic purity of deuterated compounds:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic purity. By analyzing the isotopic cluster of the molecule, the relative abundance of the desired deuterated species (d4) versus the less-deuterated species (d3, d2, d1) and the unlabeled compound (d0) can be determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR can be used to assess isotopic purity. ¹H NMR can detect residual protons at the deuterated sites, while ²H NMR directly detects the deuterium atoms, providing information on the extent and position of deuteration.
A combination of these techniques provides a comprehensive characterization of the isotopic distribution and overall purity of the this compound standard.
Impact of Isotopic Purity on Bioanalytical Results
The use of an internal standard with low or unknown isotopic purity can have several detrimental effects on bioanalytical data:
-
Inaccurate Quantification: The presence of the unlabeled analyte as an impurity in the internal standard will contribute to the signal of the analyte, leading to artificially inflated concentration values.
-
Compromised Linearity: The non-linear response resulting from the interference can affect the calibration curve's linearity, particularly at lower concentrations.
-
Elevated LLOQ: The interference from the unlabeled analyte can increase the background noise at the analyte's mass transition, making it difficult to achieve a low and reproducible LLOQ.
-
Failed Validation Batches: Inaccurate quality control (QC) sample results due to internal standard impurities can lead to the failure of entire analytical runs, causing delays and increased costs.
It is therefore imperative to source this compound from reputable suppliers who provide a detailed Certificate of Analysis (CoA) specifying the isotopic purity. While a CoA is not strictly mandated for internal standards by all regulatory guidelines, demonstrating the absence of interference is a critical part of method validation.[1][2]
Comparison of Internal Standards for Adefovir Analysis
While this compound is a widely used and generally effective internal standard, other options have been reported in the literature. The choice of an appropriate internal standard depends on various factors, including commercial availability, cost, and performance in the specific analytical method.
| Internal Standard | Type | Advantages | Disadvantages |
| This compound | Stable Isotope-Labeled | Co-elutes with the analyte, providing the best compensation for matrix effects and variability. Considered the "gold standard" by regulatory agencies. | Higher cost. Isotopic purity must be high and verified to avoid interference. |
| PMPA (Tenofovir) | Structural Analog | Readily available and less expensive than this compound. Similar chemical structure to Adefovir.[4][5] | May not co-elute perfectly with Adefovir, potentially leading to differential matrix effects. May not compensate for all analytical variability as effectively as a SIL. |
| Acyclovir | Structural Analog | Commercially available and relatively inexpensive. | Significantly different chemical structure and chromatographic behavior compared to Adefovir, making it less ideal for compensating for matrix effects.[6][7] |
Table 1: Comparison of Internal Standards for Adefovir Analysis
Experimental Protocols
Mass Spectrometric Assessment of this compound Isotopic Purity
Objective: To determine the isotopic distribution of this compound using High-Resolution Mass Spectrometry.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration appropriate for the mass spectrometer (e.g., 1 µg/mL).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the isotopic peaks of Adefovir and its deuterated analog.
-
Infusion and Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire full-scan mass spectra in the appropriate mass range to encompass the isotopic cluster of this compound.
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled Adefovir (d0).
-
Identify the peaks corresponding to the d1, d2, d3, and d4 species.
-
Calculate the relative abundance of each isotopic species.
-
The isotopic purity is typically reported as the percentage of the d4 species relative to the sum of all isotopic species.
-
Bioanalytical Method Using this compound as an Internal Standard
Objective: To quantify Adefovir in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as the internal standard.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, add 20 µL of this compound working solution (internal standard).
-
Add 300 µL of a precipitating agent (e.g., methanol or acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UHPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Adefovir and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of Adefovir in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
The Gold Standard: Why a Deuterated Internal Standard is a Non-Negotiable for Robust Regulatory Submissions
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulatory submissions, the choice of an internal standard in bioanalytical assays is a critical decision that can significantly impact data integrity and, ultimately, the success of a submission. This guide provides a comprehensive justification for the use of deuterated internal standards, supported by comparative experimental data and detailed methodologies, demonstrating their superiority over other alternatives.
The use of a stable isotope-labeled (SIL) internal standard, particularly a deuterated analog of the analyte, is widely recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as the gold standard in quantitative bioanalysis. This preference is rooted in the fundamental principle that an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—from sample extraction to detection. By co-eluting with the analyte, a deuterated internal standard experiences the same matrix effects and variability in sample preparation and instrument response, thereby providing the most accurate and precise quantification.[1]
Unveiling the Performance Advantage: Deuterated vs. Structural Analog Internal Standards
While structural analog internal standards—molecules with similar chemical structures to the analyte—are sometimes used, they often fall short in compensating for the complexities of biological matrices. Experimental data consistently demonstrates that deuterated internal standards yield more reliable and reproducible results.
Case Study 1: Tacrolimus Bioanalysis in Whole Blood
A study comparing a ¹³C, D₂-labeled tacrolimus (a stable isotope-labeled internal standard) with ascomycin (a structural analog) for the quantification of tacrolimus in whole blood by LC-MS/MS provides compelling evidence. While both internal standards yielded acceptable precision and accuracy under validated conditions, the study highlighted the superior ability of the isotope-labeled standard to compensate for matrix effects.[2]
| Parameter | Deuterated Internal Standard (¹³C, D₂-Tacrolimus) | Structural Analog Internal Standard (Ascomycin) |
| Intra-day Precision (%CV) | < 3.09% | < 3.63% |
| Inter-day Precision (%CV) | < 3.09% | < 3.63% |
| Accuracy (% Bias) | -0.45% to +0.63% | -2.65% to +1.71% |
| Matrix Effect Compensation | Excellent (Mean % deviation: 0.89%) | Good (Mean % deviation: -0.97%) |
| Adapted from a study on tacrolimus bioanalysis. The data illustrates the comparable performance in a validated method, but the deuterated standard provides a closer physicochemical match to the analyte, which is critical in complex matrices.[2] |
Case Study 2: Everolimus Quantification
In another comparative study for the quantification of everolimus, a deuterated internal standard (everolimus-d4) was compared to a structural analog (32-desmethoxyrapamycin). While both internal standards showed acceptable performance, the deuterated standard demonstrated a more favorable comparison with an independent LC-MS/MS method, suggesting a higher degree of accuracy.[3]
| Parameter | Deuterated Internal Standard (everolimus-d4) | Structural Analog Internal Standard (32-desmethoxyrapamycin) |
| Total Coefficient of Variation (%CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Slope (vs. Independent Method) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
| This table summarizes findings from a study on everolimus quantification, highlighting the better slope agreement with a reference method when using a deuterated internal standard.[3] |
Case Study 3: Mitigating Severe Matrix Effects in Complex Matrices
The analysis of pesticides in diverse and complex cannabis matrices provides a stark illustration of the power of deuterated internal standards. In a study analyzing 59 pesticides, the use of deuterated analogs as internal standards was crucial for accurate quantification across different matrices like flower, oil, and edibles. Without the correction provided by the deuterated internal standards, the relative standard deviation (RSD) for the same concentration across different matrices exceeded 50%, with accuracy deviating by more than 60%. However, by using the area ratio to the co-eluting deuterated internal standard, the RSD dropped to under 20%, and the accuracy fell within 25%.[4] This demonstrates the indispensable role of deuterated internal standards in normalizing matrix-induced variations.
The Logical Framework for Deuterated Internal Standards
The rationale for using a deuterated internal standard is built on a logical progression that ensures the highest data quality for regulatory scrutiny.
Caption: Logical workflow justifying the selection of a deuterated internal standard for robust bioanalysis.
Experimental Protocols for Bioanalytical Method Validation
A robust bioanalytical method validation using a deuterated internal standard is a prerequisite for regulatory submission. The following outlines a comprehensive protocol based on FDA and EMA guidelines.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the deuterated internal standard at a constant concentration.
Calibration Curve
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.
-
Add the deuterated internal standard working solution to each calibration standard.
-
The calibration curve should consist of a blank sample (matrix with internal standard), a zero sample (matrix without analyte or internal standard), and at least six non-zero concentration levels.
Quality Control (QC) Samples
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
The concentrations should be within the range of the calibration curve.
Bioanalytical Method Validation Parameters
-
Selectivity and Specificity: Analyze at least six different lots of blank biological matrix to ensure no endogenous interferences at the retention times of the analyte and the deuterated internal standard.
-
Accuracy and Precision: Analyze the QC samples in replicate (n≥5) on at least three different days. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect:
-
Extract blank matrix from at least six different sources.
-
Post-extraction, spike the extracts with the analyte and deuterated internal standard at low and high concentrations.
-
Compare the peak areas to those of neat solutions of the analyte and internal standard at the same concentrations.
-
The matrix factor (ratio of peak area in the presence of matrix to peak area in neat solution) should be consistent across the different lots of matrix. The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%.
-
-
Recovery: Compare the peak area of the analyte from an extracted sample to the peak area of the analyte from a post-extraction spiked sample at the same concentration. Recovery should be consistent and reproducible.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a bioanalytical method validation experiment incorporating a deuterated internal standard.
Caption: A streamlined workflow for bioanalytical method validation using a deuterated internal standard.
Conclusion
The evidence overwhelmingly supports the use of deuterated internal standards as a best practice in bioanalytical method development for regulatory submissions. Their ability to accurately and precisely correct for analytical variability, particularly unpredictable matrix effects, ensures the generation of high-quality, reliable data that can withstand the scrutiny of regulatory review. While the initial investment in synthesizing a deuterated internal standard may be higher than sourcing a structural analog, the long-term benefits of robust and defensible data far outweigh the costs, minimizing the risk of costly delays or rejections in the drug development pipeline.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Safety Operating Guide
Proper Disposal of Adefovir-d4: A Guide for Laboratory Professionals
Adefovir-d4, a deuterated analog of the antiviral agent Adefovir, requires careful handling and disposal to ensure laboratory safety and environmental protection. As a compound used in research settings, adherence to proper disposal protocols is paramount. This guide provides essential information for the safe management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets for the parent compound, Adefovir, researchers should wear protective gloves, clothing, and eye protection.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[1] In case of skin or eye contact, rinse the affected area immediately and thoroughly with water.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste and local regulations. For research laboratories, this compound waste should be treated as chemical waste and disposed of through an approved waste disposal plant.[1]
For Small Quantities (e.g., residual amounts in vials):
-
Segregation: Collect all this compound waste, including empty vials and contaminated materials (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Containment: Ensure the waste container is sealed to prevent leaks or spills.
-
Disposal: Transfer the container to your institution's environmental health and safety (EHS) department for collection and disposal by a licensed hazardous waste contractor.
Alternative Disposal for Very Small, Household-like Quantities:
While primarily for household pharmaceutical waste, the following method can be considered for trace amounts if permitted by institutional guidelines and local regulations, though it is less preferred for a laboratory setting.[2][3][4]
-
Mix with Undesirable Substance: Mix the this compound waste with an unpalatable substance such as used coffee grounds or cat litter.[2][3][4][5][6] This makes the mixture less appealing to children and pets and prevents unauthorized use.[6]
-
Seal: Place the mixture in a sealed container, such as a sealable plastic bag or an empty, non-recyclable container, to prevent leakage.[3][4][5][6]
-
Dispose in Trash: Place the sealed container in the regular trash.[4][7] Do not place it in the recycling bin.[7]
Important Considerations:
-
Do Not Flush: Unless specifically instructed by the manufacturer or your EHS department, do not dispose of this compound down the drain or toilet.[3][7] This is to prevent the contamination of water supplies.
-
Regulatory Compliance: Always consult your institution's specific guidelines and local, state, and federal regulations regarding chemical and pharmaceutical waste disposal.[8] Businesses that generate pharmaceutical waste are required to determine if their waste is regulated as hazardous waste prior to disposal.[8]
Summary of Disposal Recommendations
| Disposal Method | Best For | Key Steps |
| Approved Waste Disposal Plant | Laboratory and bulk quantities | Segregate waste, use labeled hazardous waste containers, and coordinate with institutional EHS for professional disposal. |
| Incineration or Hazardous Waste Landfill | Laboratory and bulk quantities | Handled by a licensed medical or hazardous waste contractor. |
| Trash Disposal (with precautions) | Trace or residual household-like quantities (if permitted) | Mix with an undesirable substance, seal in a container, and place in the trash. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Adefovir | C8H12N5O4P | CID 60172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dea.gov [dea.gov]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 5. Medicine: Proper Disposal [nationwidechildrens.org]
- 6. fda.gov [fda.gov]
- 7. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 8. floridadep.gov [floridadep.gov]
Personal protective equipment for handling Adefovir-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Adefovir-d4. The following procedures and recommendations are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety when handling this compound. The required PPE is determined by the nature of the handling procedure and the potential for exposure.
Summary of Required Personal Protective Equipment
| Protection Level | Required PPE |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for procedures that can generate splashes. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a lab coat or a disposable gown. For procedures with a higher risk of splashes, a fluid-impermeable apron is recommended. |
| Hand Protection | Wear protective gloves, such as nitrile gloves.[2] For handling larger quantities or when there is a risk of spillage, double gloving is advised. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. |
Handling and Storage Procedures
Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Procedural Guidance for Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the compound is handled or stored.[1]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[3] Prevent the formation of dust and aerosols.[1]
Storage Requirements:
| Condition | Specification |
| Temperature | Store in a freezer to maintain product quality.[1] |
| Container | Keep the container tightly closed in a dry and well-ventilated place.[1] |
| Incompatible Materials | Store away from strong oxidizing agents.[1] |
Emergency and First-Aid Protocols
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If the individual is not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Get medical attention.[1] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Disposal Plan
Proper disposal of this compound and its containers is necessary to prevent environmental contamination.
Disposal Guidelines:
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
Do not release the substance into the environment.[1]
Workflow for Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

